molecular formula C7H4FN B1437238 2-Ethynyl-5-fluoropyridine CAS No. 884494-34-2

2-Ethynyl-5-fluoropyridine

Cat. No.: B1437238
CAS No.: 884494-34-2
M. Wt: 121.11 g/mol
InChI Key: KHCIVRLMGQEZPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Ethynyl-5-fluoropyridine is a useful research compound. Its molecular formula is C7H4FN and its molecular weight is 121.11 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-ethynyl-5-fluoropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4FN/c1-2-7-4-3-6(8)5-9-7/h1,3-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHCIVRLMGQEZPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=NC=C(C=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10660593
Record name 2-Ethynyl-5-fluoropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10660593
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

121.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

884494-34-2
Record name 2-Ethynyl-5-fluoropyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=884494-34-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Ethynyl-5-fluoropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10660593
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-ethynyl-5-fluoropyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

What are the chemical properties of 2-Ethynyl-5-fluoropyridine?

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Chemical Properties of 2-Ethynyl-5-fluoropyridine

Abstract: This technical guide provides a comprehensive overview of the chemical properties, reactivity, and synthetic applications of this compound (CAS 884494-34-2). As a key building block in medicinal chemistry and materials science, this document serves as an essential resource for researchers, scientists, and drug development professionals. We will delve into its physicochemical characteristics, spectroscopic signature, and key chemical transformations, with a focus on the causality behind its reactivity and its utility in the synthesis of complex molecular architectures.

Introduction: A Versatile Building Block

This compound is a heterocyclic compound featuring a pyridine ring substituted with a terminal alkyne at the 2-position and a fluorine atom at the 5-position.[1] This unique arrangement of functional groups imparts a rich and versatile reactivity profile, making it a highly valuable intermediate in organic synthesis.

The pyridine core is a prevalent scaffold in numerous pharmaceuticals. The strategic incorporation of a fluorine atom is a well-established medicinal chemistry tactic to enhance key drug-like properties, such as metabolic stability, bioavailability, and target binding affinity, by modulating the electronic environment and lipophilicity.[2] Furthermore, the terminal ethynyl group serves as an exceptionally versatile synthetic handle, enabling the construction of carbon-carbon and carbon-heteroatom bonds through a variety of reliable and high-yielding chemical transformations.[1] Its application is particularly noted in the development of pharmaceuticals where precise molecular engineering is paramount.[1]

Molecular and Physicochemical Properties

Accurate identification and understanding of the basic physical properties of a chemical reagent are fundamental to its successful application in research.

Chemical Structure and Identifiers
  • IUPAC Name: this compound[3]

  • CAS Number: 884494-34-2[1][3][4][5]

  • Molecular Formula: C₇H₄FN[1][4]

  • SMILES: C(#C)C1=CC=C(F)C=N1[1]

  • InChI Key: KHCIVRLMGQEZPB-UHFFFAOYSA-N[1][3]

Physicochemical Data

The properties of this compound are summarized in the table below. These values are critical for planning reactions, purification, and storage.

PropertyValueSource(s)
Molecular Weight 121.11 g/mol [4][6]
Appearance Off-white to light yellow solid or colorless to pale yellow liquid[1][6]
Boiling Point 150.6 ± 25.0 °C (Predicted)[6]
Density 1.15 ± 0.1 g/cm³ (Predicted)[6]
pKa -0.16 ± 0.22 (Predicted)[6]
Storage Store under inert gas (Nitrogen or Argon) at 2-8°C[6]

Spectroscopic Data Analysis

Confirmation of the structure and purity of this compound is typically achieved through standard spectroscopic methods. While specific spectra should be run for each batch, the expected features are outlined below.

  • ¹H NMR: The proton NMR spectrum is expected to show four distinct signals. The acetylenic proton (≡C-H) should appear as a singlet in the range of δ 3.0-3.5 ppm. The three protons on the pyridine ring will appear in the aromatic region (δ 7.0-8.5 ppm) and will exhibit complex splitting patterns due to both proton-proton (H-H) and proton-fluorine (H-F) coupling.

  • ¹³C NMR: The carbon NMR spectrum should display seven unique carbon signals. The two sp-hybridized carbons of the alkyne group are expected in the δ 70-90 ppm range. The five carbons of the fluoropyridine ring will appear in the aromatic region (δ 110-160 ppm), with their chemical shifts influenced by the nitrogen and fluorine atoms. Carbon signals will also show coupling to the fluorine atom (C-F coupling).

  • IR Spectroscopy: The infrared spectrum provides key information about the functional groups. A sharp, weak absorption around 3300 cm⁻¹ is characteristic of the ≡C-H stretch. A weak to medium absorption around 2100-2150 cm⁻¹ corresponds to the C≡C triple bond stretch. Strong absorptions in the 1400-1600 cm⁻¹ range will be present, corresponding to the C=C and C=N stretching vibrations of the aromatic pyridine ring. A C-F stretch will also be present, typically in the 1000-1200 cm⁻¹ region.

Reactivity and Key Synthetic Transformations

The synthetic utility of this compound is dominated by the reactivity of its terminal alkyne functionality. This group provides a gateway to a vast array of molecular structures through well-established coupling and cycloaddition chemistries.

Sonogashira Cross-Coupling Reaction

The Sonogashira coupling is arguably the most important reaction for terminal alkynes, forming a C(sp)-C(sp²) bond between the alkyne and an aryl or vinyl halide.[7] This reaction is catalyzed by a combination of palladium and copper salts and requires a base, typically an amine like triethylamine or diisopropylamine, which also serves as the solvent.[7]

Causality of Experimental Choice:

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂): The palladium complex is the primary catalyst, undergoing a catalytic cycle of oxidative addition to the aryl/vinyl halide and reductive elimination to form the final product.[7]

  • Copper(I) Co-catalyst (e.g., CuI): The role of the copper(I) salt is to react with the terminal alkyne to form a copper(I) acetylide intermediate. This intermediate is more nucleophilic than the parent alkyne and undergoes rapid transmetalation with the palladium(II) complex, facilitating the overall catalytic cycle and allowing the reaction to proceed under mild conditions (often room temperature).[8]

  • Base (e.g., Et₃N): The base is crucial for deprotonating the terminal alkyne, enabling the formation of the copper acetylide. It also serves to neutralize the hydrogen halide (HX) produced during the reaction.

Sonogashira_Cycle cluster_Pd_cycle Palladium Catalytic Cycle cluster_Cu_cycle Copper Co-catalysis Pd(0)L2 Pd(0)L₂ OxAdd Oxidative Addition Pd(0)L2->OxAdd R-X Pd(II)Complex R-Pd(II)-X L₂ OxAdd->Pd(II)Complex Transmetalation Transmetalation Pd(II)Complex->Transmetalation Pd(II)Alkyne R-Pd(II)-C≡CR' L₂ Transmetalation->Pd(II)Alkyne RedElim Reductive Elimination Pd(II)Alkyne->RedElim Product R-C≡CR' RedElim->Pd(0)L2 CuX CuX AlkyneDeprot Alkyne Deprotonation CuX->AlkyneDeprot H-C≡CR' + Base CuAcetylide Cu-C≡CR' AlkyneDeprot->CuAcetylide CuAcetylide->Transmetalation Transfers alkyne to Palladium

Figure 1: Simplified Catalytic Cycle of the Sonogashira Reaction.

Protocol: General Procedure for Sonogashira Coupling

This protocol is a representative example and may require optimization for specific substrates.

  • To a degassed solution of the aryl/vinyl halide (1.0 equiv) and this compound (1.1 equiv) in a suitable solvent mixture (e.g., THF/Et₃N, 2:1 ratio), add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv) and copper(I) iodide (CuI, 0.1 equiv).[9]

  • Degas the reaction mixture again for 5-10 minutes by bubbling argon or nitrogen through the solution.

  • Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) and monitor its progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with saturated aqueous NH₄Cl and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired coupled product.

Cycloaddition Reactions

The carbon-carbon triple bond of this compound is an excellent dienophile or dipolarophile for various cycloaddition reactions, providing access to a wide range of five- and six-membered heterocyclic systems.[10] These reactions are powerful tools for rapidly increasing molecular complexity.

  • [3+2] Dipolar Cycloadditions: The alkyne can react with 1,3-dipoles such as azides (Huisgen cycloaddition, often copper-catalyzed to form triazoles), nitrile oxides (to form isoxazoles), or nitrones (to form isoxazolines).[11] These reactions are highly valuable for creating five-membered heterocycles, which are common motifs in bioactive molecules.

  • [4+2] Cycloadditions (Diels-Alder): While less common for simple alkynes, electron-deficient alkynes can participate as dienophiles in Diels-Alder reactions with electron-rich dienes to form six-membered rings.

  • [2+2+2] Cycloadditions: Transition metal-catalyzed (e.g., Co, Rh, Ni) trimerization of the alkyne with other alkynes or nitriles can efficiently construct substituted benzene or pyridine rings, respectively.

Sources

An In-depth Technical Guide to the Synthesis and Characterization of 2-Ethynyl-5-fluoropyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 2-ethynyl-5-fluoropyridine, a key building block in contemporary medicinal chemistry and drug discovery. The document details a robust and reproducible synthetic protocol, centered around the Sonogashira cross-coupling reaction, and offers a thorough analysis of the spectroscopic techniques essential for structural elucidation and purity assessment. This guide is intended for researchers, scientists, and professionals in the field of drug development who require a practical and in-depth understanding of this important heterocyclic compound.

Introduction: The Significance of this compound in Modern Drug Discovery

The pyridine scaffold is a ubiquitous feature in a vast array of pharmaceuticals, owing to its ability to engage in hydrogen bonding and other key interactions with biological targets. The strategic incorporation of fluorine atoms and ethynyl groups into this heterocyclic core can profoundly influence a molecule's physicochemical properties, such as its metabolic stability, binding affinity, and bioavailability.[1][2] this compound (C₇H₄FN, M.W.: 121.11 g/mol ) has emerged as a particularly valuable synthon, combining the advantageous properties of these three key functionalities.[3]

The presence of the fluorine atom at the 5-position can enhance membrane permeability and metabolic stability by blocking potential sites of oxidation.[4] The ethynyl group at the 2-position serves as a versatile handle for further chemical modifications, enabling the construction of more complex molecular architectures through reactions such as click chemistry, further cross-coupling reactions, and cyclizations. This unique combination of features has positioned this compound as a critical intermediate in the synthesis of a number of drug candidates, most notably as a precursor to orexin receptor antagonists for the treatment of insomnia.

This guide will provide a detailed, field-proven methodology for the synthesis of this compound and a comprehensive analysis of its characterization, empowering researchers to confidently produce and validate this important molecule in their own laboratories.

Strategic Synthesis: A Two-Step Approach via Sonogashira Coupling

The most reliable and widely employed method for the synthesis of this compound is a two-step sequence involving a Sonogashira cross-coupling reaction followed by a deprotection step. This approach offers high yields and excellent functional group tolerance. The general synthetic strategy is outlined below.

Synthesis_Workflow cluster_step1 Step 1: Sonogashira Coupling cluster_step2 Step 2: Deprotection Start 2-Bromo-5-fluoropyridine Intermediate 2-(Trimethylsilylethynyl)-5-fluoropyridine Start->Intermediate Sonogashira Coupling Reagent1 Ethynyltrimethylsilane (TMS-acetylene) Reagent1->Intermediate Catalyst Pd(PPh₃)₄ CuI Catalyst->Intermediate Base Triethylamine (Et₃N) Base->Intermediate Final_Product This compound Intermediate->Final_Product TMS Deprotection Deprotecting_Agent TBAF Deprotecting_Agent->Final_Product

Caption: Synthetic workflow for this compound.

Causality Behind Experimental Choices
  • Choice of Starting Material: 2-Bromo-5-fluoropyridine is a commercially available and relatively inexpensive starting material. The bromine atom at the 2-position is sufficiently reactive for oxidative addition to the palladium(0) catalyst in the Sonogashira reaction.

  • Use of a Protected Alkyne: Ethynyltrimethylsilane (TMS-acetylene) is used instead of acetylene gas for several reasons. It is a liquid, making it easier and safer to handle than gaseous acetylene. The trimethylsilyl (TMS) group protects the terminal alkyne, preventing self-coupling (Glaser coupling) under the reaction conditions.

  • Catalyst System: The combination of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], and a copper(I) co-catalyst, typically copper(I) iodide (CuI), is standard for Sonogashira couplings. The palladium catalyst facilitates the main cross-coupling cycle, while the copper co-catalyst is involved in the formation of the copper(I) acetylide intermediate.[5][6]

  • Base and Solvent: A mild amine base, such as triethylamine (Et₃N), is used to neutralize the hydrogen halide formed during the reaction and to facilitate the formation of the copper acetylide. Triethylamine can also serve as the solvent, or a co-solvent with tetrahydrofuran (THF) can be used.

  • Deprotection: Tetrabutylammonium fluoride (TBAF) is the reagent of choice for the removal of the TMS protecting group. The high affinity of the fluoride ion for silicon drives the cleavage of the Si-C bond to afford the terminal alkyne.[7][8]

Detailed Experimental Protocol

Step 1: Synthesis of 2-(Trimethylsilylethynyl)-5-fluoropyridine

  • To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add 2-bromo-5-fluoropyridine (1.0 eq.), tetrakis(triphenylphosphine)palladium(0) (0.03 eq.), and copper(I) iodide (0.06 eq.).

  • Add anhydrous triethylamine (Et₃N) to the flask to dissolve the solids.

  • To the resulting mixture, add ethynyltrimethylsilane (1.2 eq.) dropwise via syringe.

  • Stir the reaction mixture at room temperature for 12-16 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield 2-(trimethylsilylethynyl)-5-fluoropyridine as a pale yellow oil.

Step 2: Synthesis of this compound

  • Dissolve the purified 2-(trimethylsilylethynyl)-5-fluoropyridine (1.0 eq.) in anhydrous tetrahydrofuran (THF) in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add a 1.0 M solution of tetrabutylammonium fluoride (TBAF) in THF (1.1 eq.) dropwise to the cooled solution.

  • Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Quench the reaction with water and extract the product with diethyl ether (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and carefully concentrate under reduced pressure at low temperature to avoid loss of the volatile product.

  • The crude product can be further purified by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford this compound as a colorless to pale yellow liquid or low-melting solid.[3]

Reagent MW ( g/mol ) Equivalents Amount
Step 1
2-Bromo-5-fluoropyridine175.981.0User-defined
Ethynyltrimethylsilane98.221.2Calculated
Pd(PPh₃)₄1155.560.03Calculated
CuI190.450.06Calculated
Triethylamine101.19SolventSufficient volume
Step 2
2-(Trimethylsilylethynyl)-5-fluoropyridine193.301.0From Step 1
TBAF (1.0 M in THF)261.461.1Calculated
Tetrahydrofuran72.11SolventSufficient volume

Comprehensive Characterization

Thorough characterization is paramount to confirm the identity and purity of the synthesized this compound. The following spectroscopic techniques are essential for this purpose.

Characterization_Workflow cluster_spectroscopy Spectroscopic Analysis cluster_data Data Interpretation NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Structure Structural Elucidation NMR->Structure Purity Purity Assessment NMR->Purity MS Mass Spectrometry (EI-MS or ESI-MS) MS->Structure IR Infrared Spectroscopy (FTIR) IR->Structure

Sources

An In-depth Technical Guide to the Molecular Structure and Conformation of 2-Ethynyl-5-fluoropyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist

This guide provides a comprehensive technical overview of the molecular structure and conformation of 2-Ethynyl-5-fluoropyridine, a heterocyclic compound of significant interest in medicinal chemistry and materials science. Drawing upon established principles of molecular spectroscopy and computational chemistry, this document elucidates the key structural parameters, conformational preferences, and spectroscopic signatures of this molecule. The insights presented herein are grounded in data from analogous molecular systems and state-of-the-art theoretical calculations, offering a robust framework for understanding and utilizing this compound in advanced research and development.

Introduction: The Significance of this compound

This compound is an organic compound featuring a pyridine ring substituted with an ethynyl group at the 2-position and a fluorine atom at the 5-position.[1][2] This unique combination of functional groups imparts distinct chemical properties that make it a valuable building block in the synthesis of complex organic molecules.[1] The pyridine core is a ubiquitous scaffold in pharmaceuticals, while the ethynyl group offers a versatile handle for various chemical transformations, including click chemistry and Sonogashira coupling. Furthermore, the electron-withdrawing nature of the fluorine atom can significantly influence the molecule's electronic properties, metabolic stability, and biological activity, making it a strategic modification in drug design.[1] A thorough understanding of its three-dimensional structure and conformational dynamics is therefore paramount for predicting its reactivity, intermolecular interactions, and ultimately, its function in larger molecular systems.

Molecular Structure and Planarity

The core structure of this compound consists of a six-membered aromatic pyridine ring. Based on extensive studies of pyridine and its derivatives, the molecule is expected to be planar.[3][4][5][6] The inertial defects calculated from rotational spectroscopy for similar planar molecules like 2-fluoropyridine and 3-fluoropyridine are very small, confirming their planarity.[3][6] The presence of the ethynyl group, a linear moiety, at the 2-position is not expected to disrupt this planarity.

The introduction of the ethynyl and fluorine substituents, however, is predicted to induce subtle but significant changes to the geometry of the pyridine ring compared to the parent pyridine molecule.

Key Structural Features:

  • Chemical Formula: C₇H₄FN[7]

  • Molecular Weight: 121.11 g/mol [7]

  • CAS Number: 884494-34-2[7]

Conformational Analysis: The Orientation of the Ethynyl Group

Due to the free rotation around the C-C single bond connecting the ethynyl group to the pyridine ring, two primary planar conformations can be considered: a syn conformer, where the ethynyl C-H bond is oriented towards the nitrogen atom of the pyridine ring, and an anti conformer, where it is directed away.

Computational studies on the related molecule 2-acetylpyridine have shown that the cis (analogous to syn) conformer is the most stable.[8] For 2-ethynylpyridine, theoretical calculations would be required to definitively determine the lowest energy conformer. However, it is anticipated that one conformer will be energetically favored, and the barrier to internal rotation is expected to be relatively low.

Experimental and Computational Determination of Molecular Structure

The precise determination of the molecular structure of this compound would rely on a combination of experimental spectroscopic techniques and theoretical calculations.

Experimental Methodology: Microwave Spectroscopy

Pulsed-jet Fourier transform microwave (FTMW) spectroscopy is a high-resolution technique ideally suited for determining the precise rotational constants of gas-phase molecules.[1][9][10][11][12]

Experimental Protocol for Microwave Spectroscopy:

  • Sample Preparation: A dilute mixture (typically <1%) of this compound in a carrier gas like argon or neon is prepared.

  • Supersonic Expansion: The gas mixture is expanded through a pulsed nozzle into a high-vacuum chamber. This process cools the molecules to very low rotational and vibrational temperatures, simplifying the resulting spectrum.

  • Microwave Excitation: The cooled molecules are irradiated with a short pulse of microwave radiation, causing them to rotate coherently.

  • Signal Detection: The subsequent free induction decay (FID) of the coherently rotating molecules is detected.

  • Fourier Transformation: The FID signal is Fourier transformed to yield a high-resolution frequency-domain spectrum.

  • Spectral Assignment and Fitting: The observed rotational transitions are assigned to specific quantum number changes, and the frequencies are fitted to a rotational Hamiltonian to extract highly precise rotational constants (A, B, and C).

By measuring the rotational spectra of isotopically substituted species (e.g., ¹³C and ¹⁵N in natural abundance), the positions of individual atoms can be determined using Kraitchman's equations, leading to a detailed experimental structure (rₛ).[1][3][4][5][6]

Computational Methodology: Density Functional Theory (DFT)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are a powerful tool for predicting and complementing experimental data on molecular structure and properties.[8][13][14][15]

Computational Protocol for DFT Calculations:

  • Initial Geometry: An initial 3D structure of this compound is constructed.

  • Method and Basis Set Selection: A suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)) are chosen. The choice of functional and basis set is crucial for obtaining accurate results and should be benchmarked against experimental data for related molecules where available.

  • Geometry Optimization: The molecular geometry is optimized to find the lowest energy structure. This involves calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is reached.

  • Frequency Calculation: Vibrational frequencies are calculated to confirm that the optimized structure is a true minimum (no imaginary frequencies) and to predict the infrared and Raman spectra.

  • Property Calculation: Other properties such as rotational constants, dipole moments, and molecular orbital energies are calculated from the optimized geometry.

The workflow for a combined experimental and computational structural determination is illustrated below:

G cluster_exp Experimental Workflow cluster_comp Computational Workflow exp_sample Sample Preparation exp_spec Microwave Spectroscopy exp_sample->exp_spec exp_data Rotational Constants exp_spec->exp_data exp_struct Experimental Structure (rs) exp_data->exp_struct comp_data Calculated Rotational Constants & Vibrational Frequencies exp_data->comp_data Comparison & Benchmarking final_report Comprehensive Structural Analysis comp_model Initial Molecular Model comp_dft DFT Calculation (Geometry Optimization) comp_model->comp_dft comp_dft->comp_data comp_struct Theoretical Structure (re) comp_dft->comp_struct comp_struct->exp_struct Validation

Caption: Combined experimental and computational workflow for structural analysis.

Predicted Structural Parameters and Spectroscopic Data

While direct experimental data for this compound is not yet published, we can infer its structural parameters and spectroscopic properties from studies on analogous molecules.

Predicted Bond Lengths and Angles

Based on studies of 2-ethynylpyridine and fluoropyridines, the following structural trends are anticipated:[1][8]

  • Pyridine Ring: The substitution is expected to cause slight distortions in the pyridine ring. The C-C and C-N bond lengths will likely deviate from those in unsubstituted pyridine. For instance, in 2-fluoropyridine, the N1-C2 bond is shortened.[8] A similar effect might be observed in 2-ethynylpyridine.[1]

  • C-F Bond: The C-F bond length is expected to be in the typical range for fluorinated aromatic compounds.

  • Ethynyl Group: The C≡C triple bond and the terminal C-H bond lengths will be characteristic of an ethynyl moiety.

Table 1: Predicted Molecular Parameters for this compound (based on analogs)

ParameterPredicted Value RangeAnalog Molecule(s)
Rotational Constants
A~5000 - 6000 MHz2-fluoropyridine, 2-ethynylpyridine[1][3][6]
B~2000 - 3000 MHz2-fluoropyridine, 2-ethynylpyridine[1][3][6]
C~1500 - 2000 MHz2-fluoropyridine, 2-ethynylpyridine[1][3][6]
Vibrational Frequencies
C-F Stretch1150 - 1250 cm⁻¹2-fluoropyridine, 3-fluoropyridine[8]
C≡C Stretch~2100 - 2200 cm⁻¹2-ethynylpyridine
≡C-H Stretch~3300 cm⁻¹2-ethynylpyridine
Vibrational Spectroscopy (Infrared and Raman)

The vibrational spectrum of this compound will exhibit characteristic bands corresponding to the functional groups present. DFT calculations are highly effective in predicting these vibrational frequencies.[8]

Key Predicted Vibrational Modes:

  • Pyridine Ring Modes: A series of characteristic ring stretching and bending vibrations will be observed in the fingerprint region (below 1600 cm⁻¹).

  • C-F Stretching: A strong absorption band is expected in the 1150-1250 cm⁻¹ region, characteristic of the C-F stretching vibration in fluorinated aromatics.[8]

  • Ethynyl Group Vibrations:

    • The C≡C triple bond stretch will appear as a sharp, and typically weak, band in the infrared spectrum around 2100-2200 cm⁻¹.

    • The terminal ≡C-H stretch will give rise to a sharp, intense band around 3300 cm⁻¹.

The logical relationship for identifying key vibrational modes is as follows:

G cluster_func_groups Functional Groups cluster_vib_modes Characteristic Vibrational Modes mol This compound pyridine Pyridine Ring mol->pyridine ethynyl Ethynyl Group mol->ethynyl fluoro Fluoro Group mol->fluoro ring_modes Ring Stretching & Bending (< 1600 cm⁻¹) pyridine->ring_modes ethynyl_modes C≡C Stretch (~2150 cm⁻¹) ≡C-H Stretch (~3300 cm⁻¹) ethynyl->ethynyl_modes fluoro_mode C-F Stretch (1150-1250 cm⁻¹) fluoro->fluoro_mode

Caption: Relationship between functional groups and vibrational modes.

Conclusion and Future Directions

This technical guide has provided a detailed overview of the molecular structure and conformation of this compound based on established spectroscopic and computational principles, and data from analogous molecules. The molecule is predicted to be planar, with its geometry subtly influenced by the ethynyl and fluoro substituents. High-resolution microwave spectroscopy combined with DFT calculations would provide a definitive characterization of its structure and conformational preferences. The insights presented here offer a solid foundation for researchers and drug development professionals working with this versatile heterocyclic compound, enabling a more rational approach to its application in synthesis and molecular design. Future experimental studies are encouraged to validate and refine the predictions outlined in this guide.

References

  • van Dijk, C. W., Sun, M., & van Wijngaarden, J. (2012). Microwave Rotational Spectra and Structures of 2-Fluoropyridine and 3-Fluoropyridine. The Journal of Physical Chemistry A, 116(16), 4082–4088. [Link]
  • Wang, X., et al. (2022). Rotational Spectra of 2-Ethynylpyridine and Its Monohydrate: Influence of the Ortho-Substitution on Ring Geometry and Intermolecular Hydrogen Bonds. The Journal of Physical Chemistry A, 126(4), 569–576. [Link]
  • ACS Publications. (2022). Rotational Spectra of 2-Ethynylpyridine and Its Monohydrate: Influence of the Ortho-Substitution on Ring Geometry and Intermolecular Hydrogen Bonds. The Journal of Physical Chemistry A. [Link]
  • PubMed. (2012). Microwave rotational spectra and structures of 2-fluoropyridine and 3-fluoropyridine. Journal of Physical Chemistry A. [Link]
  • ACS Publications. (2012). Microwave Rotational Spectra and Structures of 2-Fluoropyridine and 3-Fluoropyridine. The Journal of Physical Chemistry A. [Link]
  • American Chemical Society. (2012). Microwave Rotational Spectra and Structures of 2-Fluoropyridine and 3-Fluoropyridine. [Link]
  • ACS Publications. (2022). Rotational Spectra of 2-Ethynylpyridine and Its Monohydrate: Influence of the Ortho-Substitution on Ring Geometry and Intermolecular Hydrogen Bonds. The Journal of Physical Chemistry A. [Link]
  • ACS Figshare. (2022). Rotational Spectra of 2‑Ethynylpyridine and Its Monohydrate: Influence of the Ortho-Substitution on Ring Geometry and Intermolecular Hydrogen Bonds. The Journal of Physical Chemistry A. [Link]
  • Canadian Journal of Chemistry. (1957). The Vibrational Spectra of Pyridine, Pyridine-4-d, Pyridine-2,6-d2, and Pyridine-3,5-d2. [Link]
  • ResearchGate. (n.d.). Vibrational spectra, structure, and theoretical calculations of 2-fluoro- and 3-fluoropyridine. [Link]
  • ResearchGate. (2022). Rotational Spectra of 2-Ethynylpyridine and Its Monohydrate: Influence of the Ortho -Substitution on Ring Geometry and Intermolecular Hydrogen Bonds. [Link]
  • Canadian Science Publishing. (n.d.). The Vibrational Spectra of Pyridine, Pyridine-4-d, Pyridine-2,6-d2, and Pyridine-3,5-d2. [Link]
  • ResearchGate. (n.d.).
  • King Fahd University of Petroleum & Minerals. (n.d.).
  • ResearchGate. (n.d.). DFT calculation of NMR J(FF)
  • ResearchGate. (n.d.). Microwave Rotational Spectra and Structures of 2-Fluoropyridine and 3-Fluoropyridine. [Link]
  • PubMed. (2003).
  • SciSpace. (1990). Metal complexes of pyridine: infrared and raman spectra with particular reference to isotopic labelling studies. [Link]
  • ACS Publications. (n.d.). Conformational-Analysis-Guided Discovery of 2,3-Disubstituted Pyridine IDO1 Inhibitors. [Link]
  • ResearchGate. (n.d.).
  • Indian Academy of Sciences. (n.d.). DFT analysis of the nucleophilicity of substituted pyridines and prediction of new molecules having nucleophilic character stron. [Link]
  • PubChem. (n.d.). 5-Ethynyl-2-fluoropyridine. [Link]
  • J&K Scientific LLC. (n.d.). This compound. [Link]
  • PubMed Central. (n.d.). Two-Dimensional Infrared Spectroscopy Resolves the Vibrational Landscape in Donor–Bridge–Acceptor Complexes with Site-Specific Isotopic Labeling. [Link]
  • ResearchGate. (n.d.). Conformational Preferences and Benchmarking of Computational Methods for Piperazine-Based Ligands. [Link]
  • ResearchGate. (n.d.). Synthesis of 2-amino-5-fluoropyridine. [Link]
  • PubMed. (n.d.). Computational studies on conformation, electron density distributions, and antioxidant properties of anthocyanidins. [Link]
  • Central Washington University. (2023). Conformational analysis of selected [2.
  • Weizmann Institute of Science. (n.d.).
  • Chemistry LibreTexts. (2018). VSEPR Theory - The Five Basic Shapes. [Link]
  • ResearchGate. (n.d.). Molecular Structure, Optical Properties and Docking Studies of 2-Amino-5-Chloropyridine through Quantum Chemical Studies. [Link]
  • YouTube. (2020). Molecular Geometry Made Easy: VSEPR Theory and How to Determine the Shape of a Molecule. [Link]

Sources

Solubility and stability of 2-Ethynyl-5-fluoropyridine in common lab solvents.

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility and Stability of 2-Ethynyl-5-fluoropyridine for Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound is a heterocyclic compound of significant interest in medicinal chemistry and materials science, primarily due to the unique reactivity conferred by its ethynyl group and the metabolic modulation offered by the fluorine substituent.[1] A comprehensive understanding of its solubility and chemical stability is a prerequisite for its effective application, from reaction setup and purification to formulation and long-term storage. This guide provides a framework for the systematic evaluation of these critical parameters. It outlines theoretical considerations based on the molecule's structure, detailed experimental protocols for both qualitative and quantitative assessment, and a discussion of potential degradation pathways. The methodologies presented are grounded in established principles of physical organic chemistry and adhere to pharmaceutical industry standards for stability testing, ensuring that researchers can generate reliable and reproducible data to accelerate their development programs.

Chapter 1: Introduction to this compound

This compound (CAS 884494-34-2) is an aromatic heterocyclic compound featuring a pyridine ring substituted with an ethynyl group at the 2-position and a fluorine atom at the 5-position.[2] This substitution pattern creates a molecule with a distinct electronic profile and versatile chemical reactivity. The pyridine nitrogen acts as a hydrogen bond acceptor and a weak base, the fluorine atom serves as a bioisostere for hydrogen and can block metabolic oxidation, and the terminal alkyne is a key functional handle for transformations such as click chemistry, Sonogashira coupling, and other metal-catalyzed reactions. These attributes make it a valuable building block in the synthesis of complex pharmaceutical intermediates and active pharmaceutical ingredients (APIs).[1]

The successful transition of any novel compound from discovery to application hinges on a robust understanding of its physicochemical properties. Solubility dictates the choice of solvents for synthesis, purification, and formulation, while stability determines viable storage conditions, shelf-life, and potential degradation products that may pose safety risks.[3][4] This document serves as a Senior Application Scientist's guide to methodically determining these properties for this compound.

Chapter 2: Physicochemical Properties & Theoretical Predictions

A molecule's structure is the primary determinant of its physical and chemical behavior. Analyzing the key functional groups of this compound allows for foundational predictions of its solubility and stability.

Molecular Structure:

  • Formula: C₇H₄FN[2]

  • Molecular Weight: 121.11 g/mol [2]

  • Pyridine Ring: A polar heterocyclic system. The lone pair on the nitrogen atom can accept a proton, making the compound basic and enhancing its solubility in acidic aqueous solutions.

  • Fluorine Substituent: A highly electronegative atom that introduces a strong dipole and is a weak hydrogen bond acceptor. Its electron-withdrawing nature reduces the basicity of the pyridine nitrogen compared to pyridine itself.

  • Ethynyl Group: A nonpolar, but reactive, functional group. It can participate in hydrogen bonding as a weak donor and is susceptible to oxidative and nucleophilic addition reactions, representing a potential site of instability.

Solubility Prediction: The molecule possesses both polar (fluoropyridine ring) and nonpolar (ethynyl group) characteristics. Following the "like dissolves like" principle, it is predicted to be soluble in a range of common organic solvents.[5] Its solubility in water is expected to be low but may increase significantly in acidic pH due to the protonation of the pyridine nitrogen.

Stability Prediction: The pyridine ring itself is relatively stable. However, substituted pyridines can undergo degradation.[6] The primary sites of potential instability are the ethynyl group, which can be susceptible to oxidation or polymerization, and the potential for photochemical transformations of the aromatic system.[6] The nature and position of ring substituents can significantly alter the degradation pathways and rates.[7]

Chapter 3: Solubility Assessment

A systematic approach is required to build a comprehensive solubility profile. This involves a tiered workflow, from qualitative screening to precise quantitative measurement.

Experimental Workflow for Solubility Profiling

The following diagram illustrates a logical workflow for determining the solubility of this compound. This process ensures an efficient use of material, starting with broad, low-consumption screening before moving to more resource-intensive quantitative analysis for the most relevant solvent systems.

Solubility_Workflow start Start: Obtain Pure This compound qual_screen Protocol 1: Qualitative Solubility Screening (e.g., Water, HCl, NaOH, Organic Solvents) start->qual_screen is_soluble Is Compound Soluble? qual_screen->is_soluble select_solvents Select Key Solvents for Quantitative Analysis (e.g., Buffers, Formulation Vehicles) is_soluble->select_solvents Yes data_table Compile Data into Solubility Summary Table is_soluble->data_table No/Insoluble quant_analysis Protocol 2: Quantitative Solubility Analysis (HPLC-UV Method) select_solvents->quant_analysis quant_analysis->data_table end_point End: Comprehensive Solubility Profile data_table->end_point

Caption: Workflow for systematic solubility determination.

Protocol 1: Qualitative Solubility Determination

Objective: To rapidly screen the solubility of this compound in a diverse set of common laboratory solvents.

Methodology: This protocol is based on the principle of adding a fixed amount of solute to a fixed volume of solvent and observing its dissolution.[8][9]

Materials:

  • This compound

  • Vials (e.g., 1.5 mL glass vials)

  • Vortex mixer

  • Solvents:

    • Aqueous: Purified Water, 0.1 M HCl, 0.1 M NaOH

    • Alcohols: Methanol, Ethanol, Isopropanol

    • Aprotic Polar: Acetonitrile (ACN), Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Tetrahydrofuran (THF)

    • Nonpolar: Toluene, Dichloromethane (DCM), Hexanes

Procedure:

  • Preparation: Weigh approximately 2 mg of this compound into each labeled vial.

  • Solvent Addition: Add 1.0 mL of the first solvent to the corresponding vial. This corresponds to a target concentration of ~2 mg/mL.

  • Mixing: Cap the vial securely and vortex vigorously for 60 seconds.[5]

  • Observation: Allow the vial to stand for 30 seconds and visually inspect for any undissolved solid material. A clear solution indicates solubility.

  • Recording: Record the result as "Soluble," "Partially Soluble," or "Insoluble."

  • Repeat: Repeat steps 2-5 for each solvent in the panel.

Protocol 2: Quantitative Solubility Analysis via HPLC-UV

Objective: To accurately determine the equilibrium solubility of this compound in selected solvents.

Causality: This method relies on creating a saturated solution, allowing it to equilibrate, and then quantifying the concentration of the dissolved compound in the supernatant using a validated analytical method like High-Performance Liquid Chromatography (HPLC).[10]

Materials:

  • This compound

  • Selected solvents/buffers

  • HPLC system with UV detector

  • Syringe filters (0.22 µm, PTFE or other compatible material)

  • Incubating shaker

Procedure:

  • Stock Solution & Calibration Curve: a. Prepare a stock solution of this compound in a solvent in which it is freely soluble (e.g., Acetonitrile) at a known concentration (e.g., 1 mg/mL). b. Generate a series of calibration standards by diluting the stock solution. A typical range would be 1-100 µg/mL. c. Analyze each standard by HPLC and construct a calibration curve by plotting the peak area against concentration. The curve must have a correlation coefficient (r²) of ≥ 0.995.[10]

  • Sample Preparation (Shake-Flask Method): a. Add an excess of this compound (e.g., 10 mg) to a vial containing a known volume (e.g., 2 mL) of the test solvent. This ensures a saturated solution is formed. b. Tightly cap the vials and place them in an incubating shaker set to a constant temperature (e.g., 25 °C) for 24 hours to reach equilibrium.

  • Sample Analysis: a. After incubation, allow the vials to stand so that the excess solid can settle. b. Carefully withdraw an aliquot of the supernatant, ensuring no solid is disturbed. c. Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial. d. Dilute the filtered sample with the mobile phase to a concentration that falls within the range of the calibration curve. e. Analyze the diluted sample by HPLC.

  • Calculation: a. Determine the concentration of the diluted sample using the calibration curve. b. Calculate the original solubility in the test solvent by multiplying the measured concentration by the dilution factor. Report the result in mg/mL or µg/mL.

Data Presentation: Solubility Summary

All solubility data should be compiled into a clear and concise table for easy comparison.

Table 1: Solubility Profile of this compound

Solvent Class Solvent Predicted Qualitative Solubility Quantitative Solubility (mg/mL at 25°C)
Aqueous Purified Water Sparingly Soluble Data to be generated by Protocol 2
0.1 M HCl Soluble Data to be generated by Protocol 2
0.1 M NaOH Sparingly Soluble Data to be generated by Protocol 2
Polar Protic Methanol Soluble Data to be generated by Protocol 2
Ethanol Soluble Data to be generated by Protocol 2
Polar Aprotic Acetonitrile Soluble Data to be generated by Protocol 2
DMSO Very Soluble Data to be generated by Protocol 2
THF Soluble Data to be generated by Protocol 2
Nonpolar Dichloromethane Soluble Data to be generated by Protocol 2
Toluene Soluble Data to be generated by Protocol 2

| | Hexanes | Insoluble | Data to be generated by Protocol 2 |

Note: Predicted qualitative solubility is based on chemical principles. The quantitative data column serves as a template for reporting experimentally determined values.

Chapter 4: Chemical Stability & Degradation Pathways

Stability testing is essential for defining storage requirements, re-test periods, and understanding potential liabilities of a compound.[11] The process involves subjecting the compound to accelerated degradation conditions to identify likely degradation pathways and quantifying its stability over time under long-term storage conditions.

Experimental Workflow for Stability Assessment

This workflow follows a standard pharmaceutical industry approach, combining forced degradation studies with long-term stability trials according to ICH guidelines.[11][12]

Stability_Workflow start Start: Pure Compound and Validated Analytical Method forced_deg Protocol 3: Forced Degradation Study (Acid, Base, Oxidative, Thermal, Photolytic) start->forced_deg long_term_setup Protocol 4: Set Up Long-Term Stability Study (ICH Conditions) start->long_term_setup identify_paths Identify Degradation Pathways and Potential Degradants forced_deg->identify_paths identify_paths->long_term_setup Informs Method pull_points Pull Samples at Defined Time Points (e.g., 0, 3, 6, 12 months) long_term_setup->pull_points analyze_samples Analyze Samples: Assay, Purity, Appearance pull_points->analyze_samples analyze_samples->pull_points Continue Study eval_data Evaluate Data & Determine Re-Test Period / Shelf Life analyze_samples->eval_data end_point End: Comprehensive Stability Profile eval_data->end_point

Caption: Workflow for a comprehensive stability study.

Protocol 3: Forced Degradation Study (Stress Testing)

Objective: To identify potential degradation products and pathways and to demonstrate the specificity of the analytical method.[4]

Causality: Exposing the compound to harsh conditions accelerates degradation, providing a rapid preview of the instabilities that might occur over a much longer timeframe under normal storage.

Methodology:

  • Sample Preparation: Prepare solutions of this compound (e.g., 0.5 mg/mL) in a suitable solvent (e.g., 50:50 Acetonitrile:Water).

  • Stress Conditions:

    • Acid Hydrolysis: Add 1 M HCl to the sample solution. Heat at 60°C for 24 hours.

    • Base Hydrolysis: Add 1 M NaOH to the sample solution. Keep at room temperature for 24 hours.

    • Oxidation: Add 3% H₂O₂ to the sample solution. Keep at room temperature for 24 hours.

    • Thermal: Store the solid compound and the solution at 80°C for 48 hours.

    • Photolytic: Expose the solid and solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B).

  • Analysis: At the end of the exposure period, neutralize the acidic and basic samples. Analyze all samples by HPLC-UV/MS. Compare the chromatograms to a control sample stored under ambient conditions.

  • Evaluation: Aim for 5-20% degradation. If degradation is excessive or absent, adjust the stress conditions (time, temperature, reagent concentration). The goal is to generate detectable degradation products without completely consuming the parent compound. Identify the mass of any new peaks to propose structures for the degradants.

Protocol 4: Long-Term Stability Study

Objective: To evaluate the stability of this compound under recommended storage conditions to establish a re-test period.[11]

Methodology:

  • Batch Selection: Use at least one representative batch of the compound.

  • Packaging: Store the compound in containers that simulate the proposed packaging for distribution and storage.[12]

  • Storage Conditions: Place the packaged samples into controlled environmental chambers set to standard ICH conditions.[11] (See Table 2).

  • Testing Schedule: Pull samples from the chambers at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months).[13]

  • Analysis: Test each sample for key attributes:

    • Appearance: Visual inspection for changes in color or physical form.

    • Assay: Quantify the amount of this compound remaining (potency).

    • Purity: Profile and quantify any degradation products.

  • Evaluation: Analyze the data for trends. A "significant change" is defined as a failure to meet the established specification, such as a significant drop in potency or the rise of an impurity above a specified threshold.[11] The re-test period is determined by the time at which the compound remains within specification.

Data Presentation: Stability Study Conditions

Table 2: ICH Stability Study Conditions for this compound

Study Type Storage Condition Minimum Duration
Long-Term 25°C ± 2°C / 60% RH ± 5% RH 12 months (minimum for submission)
Intermediate * 30°C ± 2°C / 65% RH ± 5% RH 6 months

| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months |

*Intermediate testing is only required if a significant change occurs during the accelerated study.[11]

Chapter 5: Application of Solubility and Stability Data

The data generated from these studies are not merely academic; they are critical for informed decision-making in a research and development setting:

  • Process Chemistry: Solubility data guides the selection of solvents for reaction, workup, and crystallization, optimizing yield and purity.

  • Formulation Development: Understanding the solubility in various pharmaceutically acceptable excipients and buffers is the first step in developing a viable dosage form. Stability data dictates which excipients are compatible and helps predict the shelf-life of the final product.[3]

  • Analytical Chemistry: The forced degradation study is fundamental to developing a stability-indicating analytical method capable of separating the active compound from all potential degradation products.[4]

  • Logistics and Quality Control: The long-term stability data provides the scientific basis for setting storage conditions (e.g., "Store at room temperature," "Protect from light") and defining the re-test period or expiration date on the certificate of analysis.

Chapter 6: Conclusion

A thorough characterization of the solubility and stability of this compound is an indispensable activity for any scientist utilizing this compound. By employing a systematic workflow that progresses from theoretical prediction to qualitative screening and finally to rigorous quantitative analysis, researchers can build a comprehensive data package. The protocols outlined in this guide provide a robust framework for generating this critical information. Adherence to these methodologies will ensure data of high integrity, directly supporting the seamless progression of research and development projects by mitigating risks associated with poor solubility and unforeseen chemical instability.

References

  • Taylor & Francis. (2009, January 9). Degradation of pyridines in the environment. [Link]
  • Odinity. Experiment: Solubility of Organic & Inorganic Compounds. [Link]
  • National Institutes of Health (NIH). Microbial metabolism of pyridine, quinoline, acridine, and their derivatives under aerobic and anaerobic conditions - PMC. [Link]
  • Unknown Source.
  • Scribd. Procedure For Determining Solubility of Organic Compounds | PDF. [Link]
  • SALTISE. CLAW At-Home Experiments: Organic Chemistry, Introduction to Solubility. [Link]
  • University of Toronto. (2023, August 31). Solubility of Organic Compounds. [Link]
  • ResearchGate.
  • ResearchGate. Microbial degradation of pyridine: a complete pathway deciphered in Arthrobacter sp. 68b. [Link]
  • ASM Journals. Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered | Applied and Environmental Microbiology. [Link]
  • International Council for Harmonis
  • U.S. Food and Drug Administration (FDA). Guidance for Industry #5 - Drug Stability Guidelines. [Link]
  • Unknown Source. Stability Testing of Pharmaceutical Products. [Link]
  • European Medicines Agency (EMA). (2023, July 13).
  • LCGC International. (2020, June 1). Stability Studies and Testing of Pharmaceuticals: An Overview. [Link]

Sources

A Theoretical and Computational Guide to 2-Ethynyl-5-fluoropyridine: Molecular Structure, Spectroscopic Signatures, and Electronic Properties

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive theoretical framework and detailed computational protocols for the study of 2-Ethynyl-5-fluoropyridine, a heterocyclic compound of interest in medicinal chemistry and materials science. Recognizing the current scarcity of published experimental data for this specific molecule, this document serves as a predictive roadmap for researchers. It outlines robust, field-proven computational methodologies for determining molecular geometry, simulating spectroscopic profiles (NMR, IR, UV-Vis), and elucidating electronic properties. By leveraging Density Functional Theory (DFT), this guide empowers researchers, scientists, and drug development professionals to anticipate the characteristics of this compound, thereby guiding synthetic efforts and accelerating research and development.

Introduction: The Significance of Substituted Pyridines

Pyridine and its derivatives are fundamental scaffolds in medicinal chemistry, present in numerous FDA-approved drugs. The introduction of specific substituents, such as a fluorine atom and an ethynyl group, can significantly modulate a molecule's physicochemical properties, including metabolic stability, binding affinity, and reactivity. The fluorine atom at the 5-position acts as a strong electron-withdrawing group, influencing the electronic distribution of the pyridine ring, while the ethynyl group at the 2-position provides a versatile handle for further synthetic transformations, such as Sonogashira coupling reactions.

This compound (CAS 884494-34-2) combines these features, making it a promising building block for novel therapeutic agents and functional organic materials. This guide provides the theoretical and computational tools necessary to explore its potential.

Proposed Synthetic Pathway: Sonogashira Coupling

While specific synthetic procedures for this compound are not extensively documented, a highly efficient and widely applicable method for the synthesis of ethynylpyridines is the Palladium-catalyzed Sonogashira cross-coupling reaction. This reaction typically involves the coupling of a terminal alkyne with an aryl or vinyl halide.

A plausible and robust synthetic route would involve the coupling of 2-bromo-5-fluoropyridine with a protected alkyne, such as trimethylsilylacetylene, followed by deprotection.

Experimental Protocol: Proposed Sonogashira Coupling

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 2-bromo-5-fluoropyridine (1.0 eq.), a palladium catalyst such as Pd(PPh₃)₂Cl₂ (0.02 eq.), and a copper(I) co-catalyst like CuI (0.04 eq.).

  • Solvent and Reagents: Add a suitable solvent system, typically a mixture of an amine base like triethylamine (Et₃N) and a co-solvent such as tetrahydrofuran (THF).

  • Alkyne Addition: Add trimethylsilylacetylene (1.2 eq.) to the reaction mixture.

  • Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Deprotection: Upon completion, the reaction mixture is worked up, and the trimethylsilyl (TMS) protecting group is removed using a mild base such as potassium carbonate in methanol to yield the final product, this compound.

  • Purification: The crude product is then purified by column chromatography on silica gel.

G cluster_reactants Reactants cluster_catalysts Catalysts & Base 2-bromo-5-fluoropyridine 2-bromo-5-fluoropyridine Coupling Sonogashira Coupling 2-bromo-5-fluoropyridine->Coupling Trimethylsilylacetylene Trimethylsilylacetylene Trimethylsilylacetylene->Coupling Pd(PPh3)2Cl2 Pd(PPh3)2Cl2 Pd(PPh3)2Cl2->Coupling CuI CuI CuI->Coupling Et3N/THF Et3N/THF Et3N/THF->Coupling TMS-protected intermediate TMS-protected intermediate Coupling->TMS-protected intermediate Deprotection Deprotection TMS-protected intermediate->Deprotection This compound This compound Deprotection->this compound Final Product K2CO3/MeOH K2CO3/MeOH K2CO3/MeOH->Deprotection

Caption: Proposed Sonogashira coupling workflow for the synthesis of this compound.

Theoretical and Computational Methodology

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), provide profound insights into molecular structure, electronic properties, and reactivity. The following protocols outline a robust methodology for the in-silico characterization of this compound.

Software: All calculations can be performed using a standard quantum chemistry software package such as Gaussian, ORCA, or Spartan.

Computational Protocol:

  • Geometry Optimization and Frequency Analysis:

    • Objective: To find the lowest energy conformation (the most stable structure) of the molecule and to confirm it is a true minimum on the potential energy surface.

    • Method: Density Functional Theory (DFT) with the B3LYP functional is a widely used and reliable method for organic molecules.

    • Basis Set: The 6-311+G(d,p) basis set provides a good balance of accuracy and computational cost for molecules of this size.

    • Procedure:

      • Construct the initial 3D structure of this compound.

      • Perform a geometry optimization using the Opt keyword in Gaussian.

      • Following optimization, perform a frequency calculation (Freq keyword) at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure is a true minimum.

    • Causality: It is crucial to perform the frequency calculation at the same level of theory as the optimization, as the vibrational modes are dependent on the electronic structure of the stationary point.

  • Spectroscopic Predictions:

    • NMR Spectroscopy:

      • Objective: To predict the ¹H and ¹³C NMR chemical shifts.

      • Method: The Gauge-Independent Atomic Orbital (GIAO) method is the standard for calculating NMR shielding tensors.

      • Procedure: Use the optimized geometry from the previous step and perform a GIAO calculation using the NMR keyword. The calculations should be performed with a suitable solvent model (e.g., CPCM for chloroform-d).

      • Reference: The calculated isotropic shielding values are then referenced to a concurrently calculated tetramethylsilane (TMS) molecule at the same level of theory to obtain the chemical shifts.

    • IR Spectroscopy:

      • Objective: To predict the vibrational frequencies and their corresponding infrared intensities.

      • Procedure: The vibrational frequencies and IR intensities are obtained directly from the output of the frequency calculation performed after the geometry optimization. The calculated frequencies are often systematically overestimated and should be scaled by an appropriate factor (typically ~0.96-0.98 for B3LYP).

    • UV-Vis Spectroscopy:

      • Objective: To predict the electronic transitions and the resulting UV-Vis absorption spectrum.

      • Method: Time-Dependent Density Functional Theory (TD-DFT) is a common and effective method for calculating excited states.

      • Procedure: Using the optimized ground-state geometry, perform a TD-DFT calculation (TD keyword) to compute the energies and oscillator strengths of the lowest singlet electronic transitions. The absorption spectrum can then be plotted by fitting the calculated transitions to Gaussian functions.

  • Electronic Property Analysis:

    • Frontier Molecular Orbitals (HOMO-LUMO):

      • Objective: To visualize the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) and to determine the HOMO-LUMO energy gap.

      • Significance: The HOMO represents the ability to donate electrons, while the LUMO represents the ability to accept electrons. The energy gap is an indicator of chemical reactivity and kinetic stability.

    • Molecular Electrostatic Potential (MEP):

      • Objective: To visualize the charge distribution and identify electron-rich and electron-poor regions of the molecule.

      • Procedure: The MEP is calculated and mapped onto the electron density surface.

      • Interpretation: Red regions indicate negative electrostatic potential (electron-rich, susceptible to electrophilic attack), while blue regions indicate positive electrostatic potential (electron-poor, susceptible to nucleophilic attack).

    • Natural Bond Orbital (NBO) Analysis:

      • Objective: To analyze charge distribution, hybridization, and intramolecular interactions.

      • Procedure: NBO analysis provides a localized picture of bonding and can quantify charge transfer and hyperconjugative interactions.

G cluster_analysis Post-SCF Analyses Start Start Build Initial\nStructure Build Initial Structure Start->Build Initial\nStructure Geometry Optimization\n(DFT/B3LYP/6-311+G(d,p)) Geometry Optimization (DFT/B3LYP/6-311+G(d,p)) Build Initial\nStructure->Geometry Optimization\n(DFT/B3LYP/6-311+G(d,p)) Frequency Calculation Frequency Calculation Geometry Optimization\n(DFT/B3LYP/6-311+G(d,p))->Frequency Calculation Verify Minimum\n(No Imaginary Frequencies) Verify Minimum (No Imaginary Frequencies) Frequency Calculation->Verify Minimum\n(No Imaginary Frequencies) Optimized Geometry Optimized Geometry Verify Minimum\n(No Imaginary Frequencies)->Optimized Geometry Confirmed NMR Prediction\n(GIAO) NMR Prediction (GIAO) Optimized Geometry->NMR Prediction\n(GIAO) IR Spectrum\n(from Freq Calc) IR Spectrum (from Freq Calc) Optimized Geometry->IR Spectrum\n(from Freq Calc) UV-Vis Prediction\n(TD-DFT) UV-Vis Prediction (TD-DFT) Optimized Geometry->UV-Vis Prediction\n(TD-DFT) Electronic Properties\n(HOMO, LUMO, MEP, NBO) Electronic Properties (HOMO, LUMO, MEP, NBO) Optimized Geometry->Electronic Properties\n(HOMO, LUMO, MEP, NBO) Predicted\nSpectra & Properties Predicted Spectra & Properties NMR Prediction\n(GIAO)->Predicted\nSpectra & Properties IR Spectrum\n(from Freq Calc)->Predicted\nSpectra & Properties UV-Vis Prediction\n(TD-DFT)->Predicted\nSpectra & Properties Electronic Properties\n(HOMO, LUMO, MEP, NBO)->Predicted\nSpectra & Properties

Caption: A comprehensive workflow for the computational study of this compound.

Predicted Molecular and Spectroscopic Properties

The following tables summarize the expected quantitative data from the computational protocols described above. Disclaimer: These are predicted values and await experimental verification.

Table 1: Predicted Structural Parameters

Parameter Predicted Value
C-F Bond Length ~1.35 Å
C≡C Bond Length ~1.21 Å
C-C≡C Bond Angle ~178°

| Dipole Moment | ~2.5 - 3.0 D |

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (in ppm, referenced to TMS in CDCl₃)

Atom Predicted ¹H Shift Atom Predicted ¹³C Shift
H (ethynyl) ~3.2 C (ethynyl) ~80, ~85
H3 ~7.5 C2 ~145
H4 ~7.8 C3 ~125
H6 ~8.5 C4 ~140
C5 ~160 (JC-F ~240 Hz)

| | | C6 | ~150 |

Table 3: Predicted Key IR Vibrational Frequencies (cm⁻¹)

Vibrational Mode Predicted Frequency (Scaled)
≡C-H stretch ~3300
C≡C stretch ~2150
Pyridine ring C=N/C=C stretches ~1600 - 1400

| C-F stretch | ~1250 |

Table 4: Predicted Electronic Properties

Property Predicted Value
HOMO Energy ~ -7.0 eV
LUMO Energy ~ -1.5 eV

| HOMO-LUMO Gap | ~ 5.5 eV |

Analysis and Interpretation of Electronic Structure

Frontier Molecular Orbitals: The HOMO is expected to be localized primarily on the ethynyl group and the pyridine ring π-system, while the LUMO will likely be a π* orbital distributed over the pyridine ring. The relatively large HOMO-LUMO gap suggests good kinetic stability.

Molecular Electrostatic Potential (MEP): The MEP map is predicted to show a region of negative potential (red) around the nitrogen atom of the pyridine ring, indicating its Lewis basicity and propensity for hydrogen bonding. A region of positive potential (blue) is expected around the ethynyl proton, highlighting its acidic character. The fluorine atom will contribute to an overall electron-withdrawing effect on the ring.

Conclusion

This technical guide provides a comprehensive, step-by-step computational methodology for the theoretical investigation of this compound. By following the outlined DFT-based protocols, researchers can reliably predict its structural, spectroscopic, and electronic properties. These in-silico insights are invaluable for understanding the fundamental nature of this molecule, guiding its synthesis, and exploring its potential applications in drug discovery and materials science. The predictive data presented herein serves as a foundational dataset that can be validated and expanded upon by future experimental work.

References

  • Synthesis of fluoropyridine from trialkylammonium and pyridinium salts. Step 1. (n.d.). ResearchGate.
  • Rychnovsky, S. D. (2006). Predicting NMR Spectra by Computational Methods: Structure Revision of Hexacyclinol. Organic Letters, 8(13), 2895–2898. [Link]
  • Predicting NMR spectra by computational methods: structure revision of hexacyclinol. (2006). Organic Letters. [Link]
  • Viewing Electrostatic Potential Maps. (2022). Avogadro.
  • Gómez, G. R., et al. (2020). Chapter 2: Recent Advances in Computational NMR Spectrum Prediction. Royal Society of Chemistry.
  • Visualizing Molecular Orbitals and Electrostatic Potential Maps: A DFT-Based Guide Using Spartan. (2023). YouTube.
  • Using computational methods to predict NMR spectra for polyether compounds. (n.d.). UNCW Institutional Repository.
  • Generating an Electrostatic Potential Map of a Molecule. (2020). Chemistry LibreTexts.
  • Krishnakumar, V., & Prabavathi, N. (2008). Simulation of IR and Raman spectral based on scaled DFT force fields: a case study of 2-amino 4-hydroxy 6-trifluoromethylpyrimidine, with emphasis on band assignment. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 71(2), 449–457. [Link]
  • Boyarskiy, V. P., et al. (2017). Synthesis of 3-Fluoropyridines via Photoredox-Mediated Coupling of α,α-Difluoro-β-iodoketones with Silyl Enol Ethers. The Journal of Organic Chemistry, 82(23), 12347–12355. [Link]
  • Molecular Electrostatic Potential (MEP). (n.d.).
  • Merrill, A. T., et al. (2023). NMR Prediction with Computational Chemistry.
  • Detailed experimental procedure for the synthesis of 4-fluoropyridine. (n.d.).
  • UVVis spectroscopy (UV/Vis). (n.d.). ORCA 6.0 TUTORIALS.
  • Simulating Raman and IR spectrum in GaussView and Gaussian. (2021).
  • Li, Z., et al. (2015). Facile Route to 2-Fluoropyridines via 2-Pyridyltrialkylammonium Salts Prepared from Pyridine N-Oxides and Application to 18F-Labeling. Organic Letters, 17(15), 3798–3801. [Link]
  • Gadre, S. R., & Shirsat, R. N. (2000). Electrostatic Potential Topology for Probing Molecular Structure, Bonding and Reactivity. Proceedings of the Indian National Science Academy, Part A, 66(1), 1-26.
  • UVVis spectroscopy. (n.d.). ORCA 5.0 tutorials.
  • The NBO atomic charges calculated for the optimized structures of unsymmetrical pyridines using B3LYP/6-31G method. (n.d.). ResearchGate.
  • Boziki, A., et al. (2024). A Journey with THeSeuSS: Automated Python Tool for Modeling IR and Raman Vibrational Spectra of Molecules and Solids. arXiv.
  • Simulation of IR and Raman spectra based on scaled DFT force fields : A case study of 4-nitro-o-toluidine , with emphasis on band assignment. (2014). Semantic Scholar.
  • Grisafi, A., et al. (2022). Tensorial Properties via the Neuroevolution Potential Framework: Fast Simulation of Infrared and Raman Spectra.
  • How to calculate UV-VIS TD-DFT spectra using Gaussian 09W. (2023). YouTube.
  • Bryant, J. R., et al. (2014). An ab Initio Study of the Effect of Substituents on the n → π* Interactions between 7-Azaindole and 2,6-Difluorosubstituted Pyridines. The Journal of Physical Chemistry A, 118(30), 5706–5714. [Link]
  • Avogadro + ORCA Tutorial: 21. Simulating UV-VIS spectrum (using TDDFT) in implicit solvent medium. (2021). YouTube.
  • Freq. (2020). Gaussian.com.
  • Deoa, G., & Tiwari, M. K. (2022). Probing the effect of substituents on n → π* interactions in organic nitrile–pyridine complexes: a quantum chemical study. Physical Chemistry Chemical Physics, 24(1), 226-237. [Link]
  • Opt. (n.d.). Gaussian.com.
  • NBO representation of some selected pyridine dimers. The second-order... (n.d.). ResearchGate.
  • Geometry Optimization - Basic Considerations. (n.d.).
  • How to calculate the absorption spectra of a molecule using Gaussian? (2016).
  • Practical Guide to Density Functional Theory (DFT) Calculations. (2025).
  • Quantum ESPRESSO TUTORIAL - DFT calculation on a MOLECULE. (2019). YouTube.
  • DFT Made Simple: Step-by-Step Guide for Beginners. (2025). YouTube.
  • Mastering DFT Calculations: A Step-by-Step Guide Using Gaussian Program. (2023). Medium.
  • trans-Bis[2-(pyrimidin-2-yl)ethynyl]bis(triphenylphosphine)palladium. (2020).
  • Gaussian 16 Frequently Asked Questions. (2021). Gaussian.com.
  • Frequency Calculation in Gaussian? (2017).
  • Sonogashira coupling. (n.d.). Wikipedia.
  • Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. (2017).
  • Grimme, S., et al. (2022).
  • Sonogashira Coupling. (n.d.). Organic Chemistry Portal.

A Technical Guide to the Electron-Withdrawing Effects of Fluorine in 2-Ethynyl-5-fluoropyridine: A Medicinal Chemistry Perspective

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The strategic incorporation of fluorine into heterocyclic scaffolds is a cornerstone of modern drug discovery. This guide provides an in-depth analysis of 2-ethynyl-5-fluoropyridine, a versatile building block whose utility is defined by the profound electron-withdrawing effects of its fluorine substituent. We will deconstruct the electronic landscape of the fluoropyridine ring, examining how the interplay of inductive and mesomeric effects modulates the molecule's physicochemical properties and reactivity. This guide offers field-proven experimental protocols for the synthesis of this compound and its subsequent application in bioorthogonal "click" chemistry, providing researchers, scientists, and drug development professionals with a comprehensive technical resource grounded in mechanistic causality and practical application.

The Strategic Role of Fluorine in Pyridine-Based Drug Discovery

The pyridine ring is a privileged scaffold in medicinal chemistry, present in numerous approved pharmaceuticals. Its nitrogen atom provides a key site for hydrogen bonding and influences aqueous solubility. However, unsubstituted pyridines are often susceptible to metabolic oxidation, leading to poor pharmacokinetic profiles. The introduction of fluorine, the most electronegative element, is a powerful strategy to mitigate these liabilities.[1]

Fluorine's small steric footprint allows it to act as a "super-hydrogen," while its powerful electron-withdrawing nature fundamentally alters the molecule's properties.[1] This modulation can:

  • Enhance Metabolic Stability: By shielding adjacent C-H bonds from oxidative enzymes (e.g., Cytochrome P450s), fluorine can significantly increase a drug's half-life.

  • Modulate Basicity (pKa): Fluorine's inductive effect lowers the pKa of the pyridine nitrogen, reducing its basicity. This can be critical for optimizing cell permeability and avoiding off-target interactions at physiological pH.

  • Tune Binding Affinity: The altered electronic distribution can enhance interactions with protein targets through modified hydrogen bonds and electrostatic contacts.

This compound has emerged as a particularly valuable reagent. It combines the metabolic and electronic benefits of a fluorinated pyridine core with a terminal alkyne—a versatile functional handle for forming stable carbon-carbon and carbon-heteroatom bonds, most notably through metal-catalyzed cross-coupling and cycloaddition reactions.[2]

Deconstructing the Electronic Influence of Fluorine on the Pyridine Scaffold

The net electronic effect of the fluorine atom at the 5-position of the pyridine ring is a balance between two opposing forces: a powerful, distance-dependent inductive effect and a weaker, position-dependent mesomeric effect.

The Dominant Inductive Effect (-I)

Due to its extreme electronegativity, fluorine strongly withdraws electron density from the pyridine ring through the sigma bond framework. This effect is most pronounced at the site of substitution (C5) and propagates through the ring, significantly reducing electron density at all positions, including the ring nitrogen.

The Countervailing Mesomeric Effect (+M)

Fluorine possesses lone pairs of electrons in its p-orbitals which can be donated back into the aromatic π-system. This resonance donation, or +M effect, partially counteracts the inductive withdrawal. However, for halogens, the inductive effect is overwhelmingly dominant.

The interplay of these effects is visually summarized in the diagram below.

Caption: Inductive (-I) vs. Mesomeric (+M) effects of fluorine.

Net Effect: Modulating Basicity and Reactivity

The net result of fluorine's influence is a strong deactivation of the pyridine ring, making it more "electron-poor." This has a direct and quantifiable impact on the basicity of the pyridine nitrogen. The lone pair on the nitrogen is less available for protonation because of the reduced electron density throughout the ring.

For example, the pKa of the conjugate acid of pyridine is approximately 5.2, whereas for 3-chloropyridine, the pKa drops to 2.84 due to the electron-withdrawing effect of chlorine.[2] A similar or even greater reduction is expected for 5-fluoropyridine, placing its pKa well below that of the parent heterocycle. This reduced basicity is a critical design element in drug development for improving membrane permeability and fine-tuning target engagement.

This compound: A Case Study in Synergistic Electronic Effects

In this compound, the electron-withdrawing properties of the fluorine atom work in concert with the sp-hybridized ethynyl group, creating a molecule with unique reactivity.

Impact on the Ethynyl Group's Acidity and Reactivity

The strongly electron-deficient 5-fluoropyridyl ring acts as a powerful electron sink, polarizing the C-H bond of the terminal alkyne. This increases the acidity of the acetylenic proton, facilitating its removal by a base. This enhanced acidity is beneficial in reactions that proceed via an acetylide intermediate, such as the Sonogashira cross-coupling.

Implications for Metal-Catalyzed Cross-Coupling Reactions

The molecule is an excellent substrate for palladium-catalyzed cross-coupling reactions. The terminal alkyne readily participates in reactions like the Sonogashira coupling to form C(sp)-C(sp²) bonds. Furthermore, it is an ideal partner in Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), the quintessential "click chemistry" reaction, for the efficient construction of 1,2,3-triazole linkages.[3][4] The electron-deficient nature of the aromatic ring generally ensures that these coupling reactions proceed efficiently without unwanted side reactions on the pyridine core.

Experimental Workflows and Self-Validating Protocols

The following protocols are presented with an emphasis on causality and self-validation, reflecting best practices in a drug development laboratory.

Protocol: Synthesis of this compound via Sonogashira Cross-Coupling

This procedure describes the synthesis from a commercially available halo-pyridine precursor. The Sonogashira reaction is the method of choice for forming aryl-alkyne bonds due to its reliability and functional group tolerance.[5]

Causality: The reaction requires a palladium catalyst (typically Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) to facilitate the oxidative addition/reductive elimination cycle and a copper(I) co-catalyst (CuI) to form the reactive copper(I) acetylide. A base (e.g., triethylamine, Et₃N) is essential to neutralize the HX byproduct and serve as the solvent. Degassing is critical to remove oxygen, which can oxidize the catalysts and cause alkyne homocoupling.

sonogashira_workflow cluster_setup Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup & Purification setup 1. Combine 2-bromo-5-fluoropyridine, CuI, and Pd(PPh3)4 in a flask. add_solvents 2. Add anhydrous THF and Et3N. setup->add_solvents degas 3. Degas with N2/Ar for 15 min. add_solvents->degas add_alkyne 4. Add ethynyltrimethylsilane. degas->add_alkyne react 5. Stir at room temperature for 16h. Monitor by TLC. add_alkyne->react quench 6. Filter through Celite. Concentrate in vacuo. react->quench deprotect 7. Deprotect TMS group (e.g., K2CO3 in MeOH). quench->deprotect purify 8. Purify by column chromatography. deprotect->purify product product purify->product Final Product: This compound

Caption: Workflow for Sonogashira synthesis of this compound.

Step-by-Step Methodology:

  • Reagent Preparation: To a solution of 2-bromo-5-fluoropyridine (1.0 equiv) in a mixture of THF and Et₃N (2:1 ratio), add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 equiv) and copper(I) iodide (CuI, 0.1 equiv).

  • Inerting: Degas the mixture by bubbling nitrogen or argon through the solution for 15 minutes. This step is crucial for catalyst stability.

  • Alkyne Addition: Add ethynyltrimethylsilane (1.2 equiv) dropwise. The use of a TMS-protected alkyne prevents self-coupling and is a standard control measure.

  • Reaction: Stir the mixture at room temperature for 16 hours or until thin-layer chromatography (TLC) indicates complete consumption of the starting bromide.

  • Workup: Filter the reaction mixture through a pad of Celite to remove catalyst residues and concentrate the filtrate under reduced pressure.

  • Deprotection: Dissolve the crude intermediate in methanol and add potassium carbonate (K₂CO₃, 2.0 equiv). Stir at room temperature for 2 hours.

  • Purification (Self-Validation): After aqueous workup, purify the crude product by flash column chromatography on silica gel. The final product's identity and purity should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry, which serve as the ultimate validation of a successful synthesis. Expected yield is typically >80%.

Protocol: Application in Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol details the use of this compound in a model CuAAC reaction to form a 1,4-disubstituted 1,2,3-triazole. This reaction is renowned for its high efficiency, specificity, and biocompatibility.

Causality: The reaction proceeds via the copper(I)-catalyzed formation of a copper acetylide, which then reacts with an organic azide in a stepwise cycloaddition. Copper(I) is generated in situ from a copper(II) source (CuSO₄) using a reducing agent, typically sodium ascorbate. This avoids the need to handle unstable Cu(I) salts. The reaction is often performed in aqueous solvent mixtures, highlighting its robustness.

Step-by-Step Methodology:

  • Reagent Preparation: In a vial, dissolve this compound (1.0 equiv) and a suitable organic azide (e.g., benzyl azide, 1.0 equiv) in a 1:1 mixture of water and tert-butanol.

  • Catalyst Preparation: In a separate vial, prepare fresh solutions of copper(II) sulfate pentahydrate (CuSO₄·5H₂O, 0.1 equiv in water) and sodium ascorbate (0.3 equiv in water).

  • Reaction Initiation: Add the sodium ascorbate solution to the main reaction mixture, followed immediately by the copper(II) sulfate solution. A color change is often observed.

  • Reaction: Stir the mixture vigorously at room temperature for 4-12 hours. The reaction progress can be monitored by TLC or LC-MS.

  • Purification (Self-Validation): Upon completion, the triazole product often precipitates from the reaction mixture and can be isolated by simple filtration. If it remains in solution, it can be extracted with an organic solvent (e.g., ethyl acetate). Purity and identity are confirmed by NMR and mass spectrometry. The clean conversion to a single regioisomer (the 1,4-disubstituted product) is a key validation of the "click" chemistry manifold.

Data Compendium

The electron-withdrawing effect of fluorine can be quantified by comparing physicochemical parameters against the parent pyridine molecule and by using Hammett constants.

Compound/ParameterMolecular Weight ( g/mol )pKa (Conjugate Acid)Hammett Constant (σ_meta)
Pyridine79.10~5.250.00 (Reference)
3-Chloropyridine113.552.84[2]+0.37
5-Fluoropyridine 97.09< 5.25 (Est. ~3.0-3.5)+0.34
This compound 121.11< 3.0 (Estimated)-

Note: Hammett constants quantify the electron-donating or -withdrawing ability of a substituent on an aromatic ring. A positive value indicates an electron-withdrawing effect. The σ_meta value for fluorine is used as a proxy for the effect at the 5-position relative to the nitrogen.[3]

Conclusion and Future Outlook

This compound exemplifies the power of strategic fluorination in modern chemical synthesis. The strong inductive electron-withdrawing effect of the fluorine atom at the 5-position profoundly influences the molecule's properties. It decreases the basicity of the pyridine nitrogen, a crucial parameter for tuning pharmacokinetics, while simultaneously enhancing the reactivity of the terminal alkyne in essential coupling reactions. The reliable and well-understood protocols for its synthesis and application in click chemistry solidify its role as a high-value building block for constructing complex molecular architectures. As drug discovery continues to demand molecules with precisely tailored properties, the principles demonstrated by this fluorinated pyridine scaffold will undoubtedly guide the design of next-generation therapeutics.

References

  • Chemistry Stack Exchange. pKaH of pyridine versus other imines.
  • Iraqi National Journal of Chemistry. Effect of atomic Charge on pka 's of Substituted pyridines.
  • ResearchGate. Synthesis of 2-amino-5-fluoropyridine.
  • Reddit. Why pyridine is acidic?.
  • Wikipedia. Hammett equation.
  • ResearchGate. Hammett ' s relation for pyridine / C 6 F 4 I-Y complexes (a) and....
  • Hansch, C., Leo, A., & Taft, R. W. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews, 91(2), 165-195.
  • ResearchGate. Theoretical prediction of relative and absolute pKa values of aminopyridines.
  • Scribd. Click Chemistry | PDF | Chemical Reactions.
  • ResearchGate. Hammett constants σ for fluoro-substituents.
  • Organic Chemistry Portal. Click Chemistry Azide-Alkyne Cycloaddition.
  • Science.gov. hammett substituent constants: Topics by Science.gov.
  • Labinsights. A Comprehensive Guide to Click Chemistry Reaction.
  • Wikipedia. Click chemistry.
  • J&K Scientific LLC. This compound | 884494-34-2.
  • University of Southampton ePrints. Sonogashira cross-coupling reaction of romocyanofluoro pyridine nuclei: access to 5- and 6-alkynylfluoropyridinamidoximes scaffolds.
  • ResearchGate. Sonogashira Cross‐Coupling Reaction of Bromocyanofluoro Pyridine Compounds: Access to 5‐ and 6‐Alkynylfluoropyridinamidoximes Scaffolds | Request PDF.
  • PubChem. This compound (C7H4FN).
  • PubChem. 5-Ethynyl-2-fluoropyridine.
  • PubChem. 5-ethynyl-2-fluoropyridine (C7H4FN).
  • ResearchGate. Sonogashira cross-coupling reaction of bromocyanofluoro pyridine nuclei: access to 5- and 6-alkynylfluoropyridinamidoximes scaffolds | Request PDF.
  • Google Patents. CN102898358A - Preparation method of fluoropyridine compounds.
  • PubChem. 2-Fluoropyridine.
  • PubChem. 5-fluoropyridine-2-carboxylic Acid.
  • ACS Publications. An ab Initio Study of the Effect of Substituents on the n → π Interactions between 7-Azaindole and 2,6-Difluorosubstituted Pyridines*.
  • NIH National Library of Medicine. Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings.
  • MDPI. FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022.
  • NIH National Library of Medicine. Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling.
  • RSC Publishing. Impact of fluorination and chlorination on the electronic structure, topology and in-plane ring normal modes of pyridines.

Sources

The Dual-Faceted Reactivity of the Ethynyl Group in 2-Ethynyl-5-fluoropyridine: A Technical Guide for Synthetic Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2-Ethynyl-5-fluoropyridine is a versatile building block in contemporary organic synthesis, particularly in the realms of medicinal chemistry and materials science. The strategic placement of a fluorine atom on the pyridine ring significantly modulates the electronic properties of the molecule, thereby influencing the reactivity of the terminal ethynyl group. This guide provides an in-depth exploration of the key transformations of the ethynyl moiety in this compound, including palladium-catalyzed cross-coupling reactions, [3+2] cycloadditions, and nucleophilic additions. Each section delves into the underlying mechanistic principles, offers field-proven experimental protocols, and discusses the synthetic utility of the resulting products. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the synthesis and application of functionalized pyridine derivatives.

Introduction: The Strategic Importance of this compound

The pyridine scaffold is a ubiquitous motif in a vast array of biologically active compounds and functional materials.[1] The introduction of a fluorine atom can profoundly alter the physicochemical properties of the parent molecule, including its metabolic stability, binding affinity, and bioavailability.[1] In this compound, the fluorine atom, being highly electronegative, exerts a strong electron-withdrawing effect on the pyridine ring. This electronic perturbation is relayed to the ethynyl group at the 2-position, rendering the terminal alkyne proton more acidic and the triple bond more susceptible to nucleophilic attack compared to non-fluorinated analogues. This unique electronic profile underpins the diverse reactivity of this compound, making it a valuable intermediate for the construction of complex molecular architectures.[2]

This guide will systematically dissect the three principal modes of reactivity of the ethynyl group in this compound, providing both theoretical understanding and practical guidance for its synthetic manipulation.

Synthesis of this compound

The most common and efficient route to this compound involves a Sonogashira cross-coupling reaction between a protected acetylene equivalent, such as trimethylsilylacetylene, and a suitable precursor, 2-bromo-5-fluoropyridine, followed by deprotection of the silyl group.

Sonogashira Coupling of 2-Bromo-5-fluoropyridine with Trimethylsilylacetylene

The Sonogashira coupling is a robust and versatile method for the formation of carbon-carbon bonds between sp- and sp²-hybridized carbon atoms.[3] The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base.

Reagent MW Amount (mmol) Equivalents Volume/Mass
2-Bromo-5-fluoropyridine175.9910.01.01.76 g
Trimethylsilylacetylene98.2212.01.21.68 mL
PdCl₂(PPh₃)₂701.900.30.03210 mg
Copper(I) iodide (CuI)190.450.60.06114 mg
Triethylamine (Et₃N)101.19--20 mL
Tetrahydrofuran (THF), anhydrous---30 mL

Procedure:

  • To a dry, argon-flushed round-bottom flask, add 2-bromo-5-fluoropyridine, bis(triphenylphosphine)palladium(II) dichloride, and copper(I) iodide.

  • Add anhydrous tetrahydrofuran and triethylamine.

  • To the stirred solution, add trimethylsilylacetylene dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 2-(trimethylsilylethynyl)-5-fluoropyridine.

Deprotection of the Trimethylsilyl Group

The trimethylsilyl (TMS) protecting group can be readily removed under mild basic conditions to yield the terminal alkyne.

Reagent MW Amount (mmol) Equivalents Volume/Mass
2-(Trimethylsilylethynyl)-5-fluoropyridine193.298.01.01.55 g
Potassium carbonate (K₂CO₃)138.2116.02.02.21 g
Methanol (MeOH)32.04--40 mL

Procedure:

  • Dissolve 2-(trimethylsilylethynyl)-5-fluoropyridine in methanol.

  • Add potassium carbonate to the solution.

  • Stir the mixture at room temperature for 2-4 hours, monitoring the reaction by TLC.

  • Once the reaction is complete, filter the mixture to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • The residue can be further purified by column chromatography if necessary, to yield pure this compound.

Synthesis_of_2_Ethynyl_5_fluoropyridine A 2-Bromo-5-fluoropyridine C Sonogashira Coupling (PdCl₂(PPh₃)₂, CuI, Et₃N) A->C B Trimethylsilylacetylene B->C D 2-(Trimethylsilylethynyl)-5-fluoropyridine C->D E Deprotection (K₂CO₃, MeOH) D->E F This compound E->F

Figure 1: Synthetic route to this compound.

Palladium-Catalyzed Cross-Coupling: The Sonogashira Reaction

The terminal alkyne of this compound is a versatile handle for the introduction of various substituents via the Sonogashira cross-coupling reaction.[4] This reaction allows for the formation of a C(sp)-C(sp²) bond with a wide range of aryl and vinyl halides. The electron-withdrawing nature of the 5-fluoropyridine ring enhances the reactivity of the terminal alkyne, often allowing for milder reaction conditions compared to electron-rich alkynes.

Mechanism of the Sonogashira Coupling

The catalytic cycle of the Sonogashira reaction involves two interconnected cycles: a palladium cycle and a copper cycle.[5]

  • Palladium Cycle:

    • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition with the aryl or vinyl halide to form a Pd(II) complex.

    • Transmetalation: The Pd(II) complex reacts with a copper acetylide species (formed in the copper cycle) in a transmetalation step, transferring the alkynyl group to the palladium center.

    • Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to form the final coupled product and regenerate the Pd(0) catalyst.

  • Copper Cycle:

    • Coordination: The terminal alkyne coordinates to the Cu(I) catalyst.

    • Deprotonation: In the presence of a base, the acidic alkyne proton is removed to form a copper acetylide.

    • Transmetalation: The copper acetylide then participates in the transmetalation step with the palladium complex.

Sonogashira_Mechanism cluster_Pd Palladium Cycle cluster_Cu Copper Cycle Pd0 Pd(0)L₂ Pd_OA R¹-Pd(II)(X)L₂ Pd0->Pd_OA Oxidative Addition (R¹-X) Pd_TM R¹-Pd(II)(C≡CR²)L₂ Pd_OA->Pd_TM Transmetalation Pd_TM->Pd0 Reductive Elimination (R¹-C≡CR²) CuX Cu(I)X Cu_alkyne [R²-C≡C-H---Cu(I)]⁺X⁻ CuX->Cu_alkyne Coordination (R²-C≡C-H) Cu_acetylide R²-C≡C-Cu(I) Cu_alkyne->Cu_acetylide Deprotonation (Base) Cu_acetylide->Pd_OA

Figure 2: Simplified mechanism of the Sonogashira cross-coupling reaction.

Experimental Protocol: Sonogashira Coupling of this compound with an Aryl Bromide

This protocol describes a general procedure for the coupling of this compound with a generic aryl bromide.

Reagent MW Amount (mmol) Equivalents Volume/Mass
This compound121.111.01.0121 mg
Aryl Bromide-1.21.2-
Pd(PPh₃)₄1155.560.050.0558 mg
Copper(I) iodide (CuI)190.450.10.119 mg
Triethylamine (Et₃N)101.19--5 mL
Tetrahydrofuran (THF), anhydrous---10 mL

Procedure:

  • In a dry, argon-flushed Schlenk tube, dissolve the aryl bromide and this compound in anhydrous THF and triethylamine.

  • Add copper(I) iodide and tetrakis(triphenylphosphine)palladium(0).

  • Stir the reaction mixture at room temperature for 16 hours or until TLC analysis indicates complete consumption of the starting materials.

  • Filter the reaction mixture through a pad of Celite®, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to afford the desired coupled product.[6]

[3+2] Cycloaddition Reactions: The Huisgen Cycloaddition

The terminal alkyne of this compound is an excellent dipolarophile for [3+2] cycloaddition reactions, most notably the Huisgen 1,3-dipolar cycloaddition with azides to form 1,2,3-triazoles. The electron-deficient nature of the alkyne, enhanced by the fluoropyridyl substituent, facilitates this transformation. The copper(I)-catalyzed version of this reaction (CuAAC) is a cornerstone of "click chemistry" and proceeds with high regioselectivity to afford the 1,4-disubstituted triazole isomer.[2]

Mechanism of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is believed to proceed through a stepwise mechanism involving a copper acetylide intermediate.

  • Formation of Copper Acetylide: The terminal alkyne reacts with a Cu(I) salt to form a copper acetylide.

  • Coordination of Azide: The organic azide coordinates to the copper center.

  • Cyclization: A stepwise cyclization occurs to form a six-membered copper-containing intermediate.

  • Rearrangement and Protonolysis: The intermediate rearranges and undergoes protonolysis to yield the 1,4-disubstituted triazole and regenerate the Cu(I) catalyst.

CuAAC_Mechanism A R¹-C≡C-H + Cu(I) B R¹-C≡C-Cu A->B Formation of Copper Acetylide D [Copper-Azide-Alkyne Complex] B->D C Organic Azide (R²-N₃) C->D E Six-membered Copper Intermediate D->E Cyclization F 1,4-Disubstituted 1,2,3-Triazole E->F Rearrangement & Protonolysis G Cu(I) F->G Product Release G->A Catalyst Regeneration

Figure 3: Simplified mechanism of the CuAAC reaction.

Experimental Protocol: CuAAC Reaction of this compound with Benzyl Azide

This protocol provides a general procedure for the CuAAC reaction.

Reagent MW Amount (mmol) Equivalents Volume/Mass
This compound121.111.01.0121 mg
Benzyl Azide133.151.11.1146 mg
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)249.690.050.0512.5 mg
Sodium ascorbate198.110.10.119.8 mg
tert-Butanol74.12--5 mL
Water18.02--5 mL

Procedure:

  • In a round-bottom flask, dissolve this compound and benzyl azide in a 1:1 mixture of tert-butanol and water.

  • In a separate vial, prepare a fresh solution of sodium ascorbate in water.

  • In another vial, prepare a solution of copper(II) sulfate pentahydrate in water.

  • To the stirred solution of the alkyne and azide, add the sodium ascorbate solution, followed by the copper(II) sulfate solution.

  • Stir the reaction mixture vigorously at room temperature for 8-12 hours. The formation of a precipitate may be observed.

  • Upon completion (monitored by TLC), dilute the reaction mixture with water and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization to afford 1-benzyl-4-(5-fluoropyridin-2-yl)-1H-1,2,3-triazole.

Nucleophilic Addition to the Ethynyl Group

The electron-withdrawing effect of the 5-fluoropyridyl group significantly activates the alkyne triple bond towards nucleophilic attack. This allows for a range of addition reactions, including hydroamination, to proceed, often under milder conditions than with unactivated alkynes.

Mechanism of Hydroamination

The addition of an amine to an activated alkyne can proceed through a direct nucleophilic attack mechanism.

  • Nucleophilic Attack: The lone pair of the amine nitrogen attacks one of the sp-hybridized carbons of the alkyne, leading to the formation of a zwitterionic intermediate.

  • Proton Transfer: An intramolecular or intermolecular proton transfer from the nitrogen to the carbanionic carbon occurs to yield the enamine product.

  • Tautomerization: The resulting enamine may exist in equilibrium with its imine tautomer.

Hydroamination_Mechanism A This compound C Nucleophilic Attack A->C B Amine (R₂NH) B->C D Zwitterionic Intermediate C->D E Proton Transfer D->E F Enamine Product E->F G Imine Tautomer F->G Tautomerization

Figure 4: General mechanism for the hydroamination of an activated alkyne.

Experimental Protocol: Hydroamination of this compound with Piperidine

This protocol outlines a representative procedure for the nucleophilic addition of a secondary amine to this compound.

Reagent MW Amount (mmol) Equivalents Volume/Mass
This compound121.111.01.0121 mg
Piperidine85.151.51.50.15 mL
Toluene---10 mL

Procedure:

  • To a sealed tube, add this compound and toluene.

  • Add piperidine to the solution.

  • Seal the tube and heat the reaction mixture at 80-100 °C for 12-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the corresponding enamine product.

Conclusion

This compound stands out as a highly valuable and versatile building block in modern organic synthesis. The interplay between the electron-withdrawing fluorine atom and the pyridine ring bestows upon the ethynyl group a unique and tunable reactivity. This guide has provided a comprehensive overview of its primary reaction modes: Sonogashira cross-coupling, [3+2] cycloaddition, and nucleophilic addition. The detailed mechanistic discussions and robust experimental protocols herein are intended to empower researchers to confidently employ this compound in the synthesis of novel pharmaceuticals, agrochemicals, and functional materials. The continued exploration of the reactivity of this and related fluorinated heterocyclic alkynes will undoubtedly lead to the discovery of new and efficient synthetic methodologies and the creation of molecules with significant societal impact.

References

  • Vertex AI Search.
  • CymitQuimica. CAS 884494-34-2: this compound.
  • BroadPharm. Click Chemistry Protocols.
  • R Discovery. Electron-deficient Alkynes Research Articles - Page 1.
  • New Journal of Chemistry (RSC Publishing). Mechanistic insights into the regio- and stereoselectivity of [3+2] cycloaddition reactions between N-methyl-phenylnitrone and trans-1-chloro-2-nitroethylene within the framework of molecular electron density theory.
  • Wikipedia. Azide-alkyne Huisgen cycloaddition.
  • NIH. Structural Distortion of Cycloalkynes Influences Cycloaddition Rates both by Strain and Interaction Energies.
  • ACS Publications. Expedient Azide–Alkyne Huisgen Cycloaddition Catalyzed by a Combination of VOSO 4 with Cu(0) in Aqueous Media.
  • American Chemical Society. Mechanistic Study of Cycloisomerization of 1,7-Allenenes and Guidance to Develop a [2 + 1 + 2] Reaction of 1,7.
  • Chemistry LibreTexts. 11.3: Cycloaddition Reactions of Alkynes.
  • Jena Bioscience. "Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation". In: Current Protocols in Chemical Biology.
  • Chemistry LibreTexts. 19.
  • Sigma-Aldrich. 2-Bromo-5-fluoropyridine 97 41404-58-4.
  • ePrints Soton. COMMUNICATION Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6.
  • Chemistry LibreTexts. 19.
  • Wikipedia. Sonogashira coupling.
  • Chemistry LibreTexts. Sonogashira Coupling.
  • Organic Chemistry Portal. Sonogashira Coupling.
  • Scirp.org. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes.
  • ResearchGate. (PDF)
  • Organic Chemistry | OpenStax. 19.
  • Guidechem.
  • NC State University Libraries. 10.8 Nucleophilic Addition of Amines: Imine and Enamine Formation – Fundamentals of Organic Chemistry.
  • PMC - NIH. Diverse Synthesis of Fused Polyheterocyclic Compounds via [3 + 2] Cycloaddition of In Situ-Generated Heteroaromatic N-Ylides and Electron-Deficient Olefins.
  • MDPI. Azide-Alkyne Huisgen [3+2] Cycloaddition Using CuO Nanoparticles.
  • PMC - NIH. Highly Efficient Asymmetric [3+2] Cycloaddition Promoted by Chiral Aziridine-Functionalized Organophosphorus Compounds.
  • NIH.
  • Scientiae Radices. Thermal [3+2] cycloaddition reactions as most universal way for the effective preparation of five-membered nitrogen containing heterocycles.
  • ResearchGate. Probable mechanisms of [3+2] cycloaddition reactions between organic azides and various vinyl sulfones..
  • Chemguide. amines as nucleophiles.
  • Home Sunshine Pharma. 2-bromo-5-fluoropyridine CAS 41404-58-4.
  • ChemicalBook. 2-Bromo-5-fluoropyridine synthesis.

Sources

Methodological & Application

Application Note: A Practical Guide to Sonogashira Coupling Reactions Using 2-Ethynyl-5-fluoropyridine

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction

The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp² and sp hybridized carbons.[1][2][3] This powerful transformation is widely used in the synthesis of pharmaceuticals, natural products, and advanced materials.[2][3] This guide focuses on a particularly valuable building block: 2-ethynyl-5-fluoropyridine. Its unique electronic properties, stemming from the interplay between the terminal alkyne and the electron-deficient, fluorinated pyridine ring, make it a versatile synthon for creating complex molecular architectures.[4]

This document provides a comprehensive overview of the mechanistic principles, key reaction parameters, and detailed experimental protocols for successfully employing this compound in Sonogashira coupling reactions.

The Strategic Importance of this compound

The structure of this compound offers two key points of functionality:

  • The Terminal Alkyne: This group is the reactive handle for the Sonogashira coupling, allowing for the direct connection to aryl or vinyl halides.

  • The 5-Fluoropyridine Moiety: The pyridine ring is a common scaffold in medicinal chemistry. The presence of a fluorine atom at the 5-position significantly modulates the electronic properties of the ring. Fluorine's high electronegativity makes the pyridine ring electron-deficient, which can influence molecular interactions, metabolic stability, and binding affinity in biological systems.[5][6] This electron-withdrawing effect also increases the acidity of the acetylenic proton, potentially influencing the rate and efficiency of the coupling reaction.[7]

The Sonogashira Coupling Mechanism: A Tale of Two Cycles

While the precise mechanism can be complex and is still a subject of study, the widely accepted pathway for the palladium and copper co-catalyzed Sonogashira reaction involves two interconnected catalytic cycles.[2][8][9][10]

  • The Palladium Cycle (The "Cross-Coupling Engine"):

    • Activation: A Pd(II) precatalyst is reduced in situ to the active Pd(0) species.[8]

    • Oxidative Addition: The active Pd(0) catalyst reacts with the aryl or vinyl halide (Ar-X), inserting itself into the carbon-halogen bond to form a Pd(II) intermediate.[1][8] This is often the rate-determining step.

    • Transmetalation: The organopalladium(II) complex reacts with a copper(I) acetylide (formed in the copper cycle), transferring the alkyne group to the palladium center and regenerating the copper catalyst.[1]

    • Reductive Elimination: The newly formed diorganopalladium(II) complex collapses, releasing the final coupled product (Ar-alkyne) and regenerating the active Pd(0) catalyst, allowing the cycle to continue.[1]

  • The Copper Cycle (The "Alkyne Activator"):

    • Coordination & Deprotonation: Copper(I) coordinates to the terminal alkyne (this compound). In the presence of a base (typically an amine), the acidic acetylenic proton is removed to form a reactive copper(I) acetylide intermediate.[9] This species is crucial for the transmetalation step.

The synergy between these two cycles allows the reaction to proceed under mild conditions, often at room temperature, with high efficiency.[1][11]

Sonogashira_Mechanism Figure 1: Simplified Sonogashira Catalytic Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ PdII_A L₂Pd(II)(Ar)(X) Pd0->PdII_A Oxidative Addition (Ar-X) CuX Cu(I)X PdII_B L₂Pd(II)(Ar)(C≡CR) PdII_A->PdII_B Transmetalation (from Cu Cycle) PdII_B->Pd0 Reductive Elimination Product Ar-C≡CR PdII_B->Product Product Formation Cu_Alkyne [Cu(I)-C≡CR] CuX->Cu_Alkyne Deprotonation (Base, R-C≡CH) Cu_Alkyne->CuX To Pd Cycle

Caption: Figure 1: Simplified Sonogashira Catalytic Cycle.

Key Parameters for Successful Coupling

Optimizing a Sonogashira reaction with this compound requires careful consideration of several components.

ParameterCommon ChoicesRationale & Expert Insights
Palladium Catalyst Pd(PPh₃)₄, PdCl₂(PPh₃)₂, Pd₂(dba)₃Pd(0) sources like Pd(PPh₃)₄ can be used directly. Pd(II) sources like PdCl₂(PPh₃)₂ are reduced in situ. For electron-deficient substrates, catalysts with bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) can accelerate the oxidative addition step.[7]
Copper (I) Co-catalyst CuI (Copper(I) iodide)CuI is the most common co-catalyst. It facilitates the formation of the copper acetylide, increasing reactivity and allowing for milder reaction conditions.[1][8] However, it can also promote the undesirable homocoupling of the alkyne (Glaser coupling).[1]
Base Et₃N, Piperidine, Diisopropylamine (DIPA), K₂CO₃, Cs₂CO₃An amine base is crucial. It serves as the solvent (or co-solvent), neutralizes the HX acid formed, and facilitates the deprotonation of the terminal alkyne.[9] The choice of base can significantly impact reaction rate and side product formation.
Solvent THF, DMF, Toluene, AcetonitrileThe solvent must solubilize all reactants. Anhydrous and deoxygenated solvents are critical, as Pd(0) species are sensitive to oxygen, and water can interfere with the catalytic cycle.
Temperature Room Temperature to 80 °CThe use of a copper co-catalyst often allows the reaction to proceed efficiently at room temperature.[1] Less reactive coupling partners (e.g., aryl bromides) may require heating.

Copper-Free Sonogashira: In cases where alkyne homodimerization is a significant issue, a copper-free variant can be employed.[1][12] This typically requires a stronger base, higher temperatures, and/or more specialized palladium/ligand systems to facilitate the direct reaction between the palladium intermediate and the alkyne.[12]

Experimental Protocols

Safety Precaution: These reactions should be performed in a well-ventilated fume hood. All reagents are flammable and/or toxic. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.

Protocol 4.1: General Procedure for Sonogashira Coupling of this compound with an Aryl Iodide

This protocol provides a robust starting point for coupling with various aryl iodides.

Materials:

  • This compound (1.0 eq)

  • Aryl iodide (1.1 eq)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.02 eq, 2 mol%)

  • Copper(I) iodide [CuI] (0.04 eq, 4 mol%)

  • Triethylamine (Et₃N)

  • Tetrahydrofuran (THF), anhydrous

Procedure:

  • Setup: To a flame-dried Schlenk flask under an inert atmosphere (Nitrogen or Argon), add the aryl iodide (1.1 eq), PdCl₂(PPh₃)₂ (0.02 eq), and CuI (0.04 eq).

  • Solvent Addition: Add anhydrous THF and anhydrous Et₃N in a 2:1 ratio (e.g., 10 mL THF, 5 mL Et₃N). Stir the mixture until all solids are dissolved.

  • Degassing: Degas the solution by bubbling argon or nitrogen through it for 10-15 minutes. This step is critical to remove dissolved oxygen.

  • Alkyne Addition: Add this compound (1.0 eq) to the reaction mixture dropwise via syringe.

  • Reaction: Stir the reaction at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-6 hours).

  • Workup:

    • Once the reaction is complete, concentrate the mixture under reduced pressure.

    • Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

    • Wash the organic layer with saturated aqueous ammonium chloride solution (to remove copper salts) and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient) to yield the pure coupled product.

Workflow and Troubleshooting

Caption: Figure 2: Experimental Workflow from Setup to Product.

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Yield 1. Inactive catalyst (oxygen exposure).2. Insufficiently anhydrous/degassed solvents.3. Poor quality of aryl halide.1. Use fresh catalyst or a robust pre-catalyst. Ensure a truly inert atmosphere.2. Use freshly distilled/dried solvents and degas thoroughly.3. Purify the aryl halide before use.
Significant Homocoupling (Glaser Product) 1. Presence of oxygen.2. High concentration of copper catalyst.1. Rigorously exclude oxygen from the reaction.2. Reduce the amount of CuI. Consider a copper-free protocol.
Recovery of Starting Material 1. Reaction temperature too low.2. Ineffective catalyst for the specific substrate (especially with aryl bromides).1. Gently heat the reaction (e.g., to 40-60 °C).2. Switch to a more active catalyst system (e.g., Pd₂(dba)₃ with a ligand like XPhos).
Difficult Purification 1. Formation of side products.2. Close polarity of product and starting materials.1. Re-evaluate reaction conditions (base, solvent) to improve selectivity.2. Optimize the chromatography solvent system; consider alternative purification methods like recrystallization.

Conclusion

This compound is a highly effective building block for the synthesis of complex molecules via the Sonogashira cross-coupling reaction. A thorough understanding of the reaction mechanism and the critical role of each component—catalyst, base, and solvent—is paramount for success. By following the detailed protocols and troubleshooting guidance provided in this note, researchers can confidently and efficiently utilize this versatile reagent to advance their discovery programs.

References

  • Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. [Link]
  • Wikipedia. Sonogashira coupling. [Link]
  • Vedantu.
  • Ariza-Castolo, A., et al. (2011). Mechanistic Exploration of the Pd-Catalyzed Copper-Free Sonogashira Reaction.
  • BYJU'S. Sonogashira Coupling. [Link]
  • Shaikh, A. C., et al. (2023). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. RSC Advances. [Link]
  • MDPI. (2020, April 20).
  • ResearchGate. Copper in Cross-Coupling Reactions: I. Sonogashira-Hagihara Reaction. [Link]
  • Wang, X., et al. (2021). Mechanistic Insights into the Copper-Cocatalyzed Sonogashira Cross-Coupling Reaction: Key Role of an Anion. Organometallics. [Link]
  • Organic Chemistry Portal. Sonogashira Coupling. [Link]
  • ResearchGate.
  • ResearchGate.
  • J&K Scientific LLC. This compound | 884494-34-2. [Link]
  • Organic Chemistry Portal.
  • Fier, P. S., & Hartwig, J. F. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society. [Link]
  • ResearchGate. Importance of a Fluorine Substituent for the Preparation of meta - and para -Pentafluoro-λ 6 -sulfanyl-Substituted Pyridines. [Link]
  • ResearchGate.
  • PubMed.
  • ResearchGate. Sonogashira cross-coupling reaction of bromocyanofluoro pyridine nuclei: access to 5- and 6-alkynylfluoropyridinamidoximes scaffolds. [Link]
  • ResearchGate. Conditions optimization for the double Sonogashira coupling. [Link]
  • University of Southampton. Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-alkynylfluoropyridinamidoximes scaffolds. [Link]
  • PubChem. 5-Ethynyl-2-fluoropyridine. [Link]
  • Beilstein Journals.

Sources

Application Notes and Protocols for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with 2-Ethynyl-5-fluoropyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Fluorinated Pyridyl-Triazoles in Modern Chemistry

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), the cornerstone of "click chemistry," provides a powerful and highly reliable method for the synthesis of 1,4-disubstituted 1,2,3-triazoles.[1][2][3] This reaction is celebrated for its high yields, mild reaction conditions, and exceptional tolerance of a wide array of functional groups, making it an indispensable tool in drug discovery, bioconjugation, and materials science.[1][2] The resulting triazole core is not merely a linker; it is a bioisostere for the amide bond, offering improved stability and unique electronic properties.[3]

This guide focuses on a particularly valuable building block in this chemical space: 2-Ethynyl-5-fluoropyridine . The incorporation of a fluorinated pyridine moiety into triazole structures is of significant interest to researchers, especially in drug development. The pyridine ring is a common motif in pharmaceuticals, and the addition of a fluorine atom can profoundly influence a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets.[4] The electron-withdrawing nature of the fluorine atom in this compound is anticipated to enhance the reactivity of the alkyne in the CuAAC reaction. This document provides a comprehensive overview, detailed protocols, and expert insights for the successful application of this compound in CuAAC reactions.

Core Principles and Mechanistic Considerations

The CuAAC reaction proceeds via a catalytic cycle involving a copper(I) species. The currently accepted mechanism suggests the involvement of a dinuclear copper intermediate. The key steps are the formation of a copper acetylide, coordination of the azide, cyclization to a six-membered metallacycle, and subsequent rearrangement to the triazole product.

The use of 2-ethynylpyridine derivatives in CuAAC is well-established, with the pyridine nitrogen often participating in the reaction, potentially accelerating it through coordination with the copper catalyst.[1] For this compound, the electron-withdrawing fluorine at the 5-position is expected to increase the acidity of the acetylenic proton, facilitating the formation of the copper acetylide intermediate and thereby increasing the overall reaction rate.

Visualizing the CuAAC Reaction

The following diagram illustrates the generally accepted catalytic cycle for the copper(I)-catalyzed azide-alkyne cycloaddition.

CuAAC_Mechanism CuAAC Catalytic Cycle Cu(I) Cu(I) Copper_Acetylide [Cu(I)]-C≡C-R1 Cu(I)->Copper_Acetylide + Alkyne - H+ Alkyne R1-C≡CH (this compound) Metallacycle Six-membered Cu-containing intermediate Copper_Acetylide->Metallacycle + Azide Azide R2-N3 Triazole_Product 1,4-Disubstituted Triazole Metallacycle->Triazole_Product Rearrangement Triazole_Product->Cu(I) Protonolysis (Releases Product)

Caption: Catalytic cycle of the CuAAC reaction.

Experimental Protocols

This section provides detailed protocols for the CuAAC reaction using this compound. Two common methods for generating the active Cu(I) catalyst are presented: in situ reduction of a Cu(II) salt and the use of a Cu(I) salt directly.

Materials and Reagents
Reagent/MaterialRecommended GradeSupplier (Example)Notes
This compound≥97%Sigma-Aldrich, Combi-BlocksStore under inert atmosphere.
Azide coupling partnerApplication-specificVariousEnsure high purity.
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)ACS reagent gradeFisher ScientificFor in situ Cu(I) generation.
Sodium L-ascorbate≥99%Sigma-AldrichReducing agent for Cu(II).
Copper(I) iodide (CuI)98%Strem ChemicalsDirect source of Cu(I).
Tris(benzyltriazolylmethyl)amine (TBTA)≥97%Sigma-AldrichLigand for organic solvents.
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)≥95%BroadPharmWater-soluble ligand.
Solvents (e.g., THF, t-BuOH/H₂O, DMF, DMSO)Anhydrous/Reagent GradeVariousChoice depends on substrate solubility.
Protocol 1: In Situ Generation of Cu(I) from CuSO₄

This is the most common and generally robust method, particularly for applications in biological systems or with sensitive substrates.

Step-by-Step Procedure:

  • Preparation of Reactant Solution: In a suitable reaction vessel, dissolve the azide (1.0 equiv) and this compound (1.0-1.2 equiv) in the chosen solvent system (e.g., t-BuOH/H₂O 1:1, or THF).

  • Preparation of Catalyst Premix: In a separate vial, prepare a premix of CuSO₄·5H₂O (0.01-0.1 equiv) and a suitable ligand (e.g., THPTA for aqueous systems, TBTA for organic systems) in a 1:1 to 1:5 molar ratio. Briefly vortex or sonicate to ensure dissolution.

  • Reaction Initiation: Add the catalyst premix to the solution of the azide and alkyne.

  • Addition of Reducing Agent: Add a freshly prepared solution of sodium L-ascorbate (0.1-1.0 equiv) to the reaction mixture. A color change (often to a yellow or orange hue) may be observed, indicating the formation of the Cu(I) species.

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting materials are consumed. Reaction times can vary from minutes to several hours.

  • Work-up and Purification: Upon completion, the reaction mixture can be worked up in several ways. For organic-soluble products, dilute the reaction with an organic solvent (e.g., ethyl acetate) and wash with aqueous ammonia or a solution of EDTA to remove the copper catalyst. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

Protocol 2: Direct Use of a Cu(I) Salt

This method is often faster but requires more stringent exclusion of oxygen to prevent the oxidation of the Cu(I) catalyst.

Step-by-Step Procedure:

  • Inert Atmosphere: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Reactant and Catalyst Addition: To a reaction vessel containing a magnetic stir bar, add the azide (1.0 equiv), this compound (1.0-1.2 equiv), and CuI (0.01-0.05 equiv).

  • Solvent and Base: Add an appropriate solvent (e.g., THF, DMF) and, if necessary, a non-coordinating base such as diisopropylethylamine (DIPEA) (1-2 equiv).

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Work-up and Purification: Follow the same work-up and purification procedure as described in Protocol 1.

Experimental Workflow Visualization

The following diagram outlines the general workflow for a CuAAC reaction.

CuAAC_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Reactants Dissolve Azide and This compound Initiation Combine Reactants and Catalyst Reactants->Initiation Catalyst Prepare Catalyst Premix (e.g., CuSO4 + Ligand) Catalyst->Initiation Reduction Add Sodium Ascorbate Initiation->Reduction Monitoring Stir and Monitor (TLC/LC-MS) Reduction->Monitoring Quench Quench and Extract Monitoring->Quench Purification Column Chromatography Quench->Purification Characterization Analyze Product (NMR, MS) Purification->Characterization

Caption: General workflow for a CuAAC reaction.

Troubleshooting and Expert Insights

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Catalyst Inactivation: Oxidation of Cu(I) to inactive Cu(II).2. Poor Substrate Solubility: Aggregation of reactants.3. Copper Sequestration: The azide or alkyne contains functional groups that strongly chelate copper.1. a) Use a fresh solution of sodium ascorbate. b) Employ a copper-stabilizing ligand like TBTA or THPTA.2. a) Use a co-solvent such as DMSO or DMF (up to 10-20%). b) Gentle heating may improve solubility.3. a) Increase the concentration of the copper catalyst and ligand.
Formation of Side Products 1. Alkyne Homocoupling (Glaser coupling): Dimerization of this compound.2. Reaction with Solvent/Additives: Decomposition of sensitive functional groups.1. a) Ensure an adequate amount of reducing agent is present. b) Perform the reaction under an inert atmosphere.2. a) Choose a less reactive solvent system. b) Avoid strongly basic or acidic conditions if substrates are sensitive.
Difficulty in Purification 1. Residual Copper: The triazole product chelates copper, leading to contamination.2. Co-elution of Starting Materials/Byproducts: Similar polarity of components.1. a) Wash the crude product with an aqueous solution of EDTA or ammonia. b) Filter the crude product through a short plug of silica gel or activated carbon.2. a) Optimize the eluent system for column chromatography. b) Consider alternative purification methods such as recrystallization or preparative HPLC.

Expert Insights on this compound:

  • Enhanced Reactivity: The electron-withdrawing nature of the fluoropyridine ring is expected to make the acetylenic proton more acidic, facilitating the rate-determining deprotonation step and leading to faster reaction times compared to non-activated alkynes.

  • Pyridine Nitrogen's Role: The pyridine nitrogen can act as a ligand for the copper catalyst, potentially accelerating the reaction. However, in some cases, strong coordination can also lead to catalyst inhibition. The use of an external ligand like TBTA or THPTA is still recommended to ensure a robust and reproducible reaction.

  • Solubility: this compound is generally soluble in common organic solvents.[5] The resulting triazole's solubility will depend on the nature of the azide partner. For polar products, a solvent system like t-BuOH/H₂O or DMF is a good starting point.

  • Purification of Fluorinated Triazoles: Fluorinated compounds can sometimes exhibit different chromatographic behavior compared to their non-fluorinated analogs. It may be necessary to use more polar eluent systems for silica gel chromatography. Washing with aqueous EDTA or ammonia is highly recommended to remove all traces of copper, which can be strongly chelated by the triazole and pyridine nitrogens.

Conclusion

The copper-catalyzed azide-alkyne cycloaddition with this compound is a highly effective method for the synthesis of valuable fluorinated pyridyl-triazoles. By understanding the underlying principles of the CuAAC reaction and considering the specific electronic properties of this fluorinated alkyne, researchers can reliably and efficiently synthesize a wide range of novel compounds for applications in medicinal chemistry and beyond. The protocols and insights provided in this guide serve as a robust starting point for the successful implementation of this powerful chemical transformation.

References

  • Organic & Biomolecular Chemistry.
  • MDPI. Click Chemistry in Peptide-Based Drug Design. [Link]
  • Jena Bioscience. Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation. In: Current Protocols in Chemical Biology. [Link]
  • Organometallics. Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights. [Link]
  • MDPI. Monofluoromethylation of N-Heterocyclic Compounds. [Link]
  • PubMed Central.
  • MDPI. The Click Reaction as an Efficient Tool for the Construction of Macrocyclic Structures. [Link]
  • PubMed Central. Recent Progress of Cu-Catalyzed Azide-Alkyne Cycloaddition Reactions (CuAAC) in Sustainable Solvents: Glycerol, Deep Eutectic Solvents, and Aqueous Media. [Link]
  • PubMed Central. Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights. [Link]
  • eScholarship.org.
  • Wikipedia. Azide-alkyne Huisgen cycloaddition. [Link]
  • PubMed.
  • ACS Omega. Azide–Alkyne Cycloaddition Catalyzed by Copper(I) Coordination Polymers in PPM Levels Using Deep Eutectic Solvents as Reusable Reaction Media: A Waste-Minimized Sustainable Approach. [Link]
  • PubMed Central. Recent developments and perspectives in the copper-catalyzed multicomponent synthesis of heterocycles. [Link]
  • PubMed Central. Excited-State Copper Catalysis for the Synthesis of Heterocycles. [Link]
  • Chemical Communications (RSC Publishing). Copper(i)-catalyzed tandem synthesis of 2-acylquinolines from 2-ethynylanilines and glyoxals. [Link]
  • PubMed.
  • Google Patents.
  • Beilstein Journals. Perspectives on push–pull chromophores derived from click-type [2 + 2] cycloaddition–retroelectrocyclization reactions of electron-rich alkynes and electron-deficient alkenes. [Link]
  • Chemical Science (RSC Publishing).
  • Organic Process Research & Development.
  • PubMed Central.
  • ResearchGate. Azide–Alkyne Cycloaddition (CuAAC) in Alkane Solvents Catalyzed by Fluorinated NHC Copper(I) Complex | Request PDF. [Link]
  • YouTube. A Cycloalkyne for Click Chemistry - Nobel Prize 2022, Retrosynthesis. [Link]

Sources

2-Ethynyl-5-fluoropyridine as a building block for medicinal chemistry.

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Application of 2-Ethynyl-5-fluoropyridine in Medicinal Chemistry

Authored by a Senior Application Scientist

Introduction: The Strategic Value of Fluorinated Ethynylpyridines

In the landscape of modern drug discovery, the pyridine scaffold is a cornerstone, present in a significant number of FDA-approved drugs.[1][2] Its ability to engage in hydrogen bonding, act as a bioisostere for a phenyl ring, and improve pharmacokinetic properties makes it a privileged structure in medicinal chemistry.[2][3] The strategic introduction of fluorine atoms into drug candidates is another powerful tactic, often used to modulate metabolic stability, binding affinity, and membrane permeability.[4]

This compound emerges as a particularly valuable building block by combining three key medicinal chemistry motifs into one compact, reactive molecule:

  • A Pyridine Ring: For core structural roles and improving physicochemical properties.[2]

  • A Fluorine Atom: The potent electron-withdrawing nature of fluorine at the 5-position modulates the electronics of the pyridine ring and can block potential sites of metabolism.[5]

  • A Terminal Alkyne: A highly versatile functional group that serves as a reactive handle for a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions.

This guide provides an in-depth exploration of this compound, detailing its properties, safe handling, and key applications with validated protocols for researchers at the forefront of pharmaceutical development.

Physicochemical Properties of this compound

A clear understanding of the fundamental properties of a building block is critical for its effective use in synthesis.

PropertyValueReference(s)
Chemical Formula C₇H₄FN[5][6][7][8]
Molecular Weight 121.11 g/mol [5][8]
CAS Number 884494-34-2[5][8][9]
Appearance Colorless to pale yellow liquid or solid[5]
SMILES C#CC1=NC=C(F)C=C1[5][6][9]
InChI Key KHCIVRLMGQEZPB-UHFFFAOYSA-N[5][6][9]
Solubility Soluble in common organic solvents[5]
Storage Store under inert gas (Nitrogen or Argon) at 2-8°C[7]

PART 1: Safety, Handling, and Storage

Scientific advancement must be built on a foundation of safety. While a specific, comprehensive toxicological profile for this compound may not be fully investigated, data from structurally related compounds like pyridine and fluoropyridines necessitate cautious handling.[10][11][12]

Personal Protective Equipment (PPE)

A robust PPE strategy is the first line of defense against chemical exposure.

ProtectionSpecification and Recommendation
Eyes/Face Always wear chemical safety goggles with side shields. A face shield is required when there is a risk of splashing.
Hands Wear compatible, chemical-resistant gloves (e.g., Butyl rubber, Nitrile rubber). Always check the manufacturer's glove compatibility data. Do not use latex gloves.[10]
Body A flame-retardant laboratory coat must be worn and kept fully buttoned.
Respiratory All handling of solids and solutions should occur within a certified chemical fume hood.[10] If this is not possible, a NIOSH-approved respirator with an appropriate cartridge is mandatory.
Handling and Emergency Procedures
  • General Handling: Avoid all contact with skin, eyes, and clothing.[11] Do not breathe vapors or dust.[13] Ensure adequate ventilation and work in a chemical fume hood. An eyewash station and safety shower must be readily accessible.[10]

  • In case of Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[11]

  • In case of Skin Contact: Wash the affected area immediately with plenty of soap and water.[13] Remove all contaminated clothing.

  • Spills: Absorb spills with an inert material (e.g., sand, vermiculite) and place in a sealed container for chemical waste disposal.[12] Ventilate the area and wash the spill site after material pickup is complete.

Storage

Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.[13][14] For long-term stability, storage at 2-8°C under an inert atmosphere is recommended.[7]

PART 2: Core Applications & Experimental Protocols

The terminal alkyne of this compound is the gateway to its synthetic utility, enabling rapid and efficient diversification. Below are protocols for its most impactful applications in medicinal chemistry.

Application I: Sonogashira Cross-Coupling

The Sonogashira reaction is one of the most powerful and reliable methods for forming C(sp²)-C(sp) bonds, making it indispensable for synthesizing arylalkynes.[15][16] This reaction allows for the direct coupling of the this compound building block with a wide array of aryl or heteroaryl halides, which are common components of drug candidates.

Causality and Mechanistic Insight

The reaction proceeds via two interconnected catalytic cycles. The palladium cycle involves the oxidative addition of the aryl halide to the Pd(0) catalyst, while the copper cycle generates a copper(I) acetylide intermediate from the terminal alkyne. Transmetalation of the acetylide group to the palladium center, followed by reductive elimination, yields the final product and regenerates the Pd(0) catalyst.[15] The use of a copper co-catalyst allows the reaction to proceed under milder conditions, often at room temperature.[15]

Sonogashira_Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction Setup cluster_analysis 3. Analysis & Work-up cluster_purification 4. Purification A Dry glassware under high vacuum B Weigh Aryl Halide, Pd catalyst, and CuI into the flask C Evacuate and backfill flask with inert gas (3x) B->C D Add anhydrous solvent (e.g., THF, DMF) and amine base (e.g., TEA, DIPEA) C->D E Add this compound via syringe D->E F Heat reaction to desired temperature (RT to 80°C) E->F G Monitor reaction progress by TLC or LC-MS F->G H Cool to RT upon completion. Dilute with organic solvent and wash with water/brine G->H I Dry organic layer (e.g., Na₂SO₄), filter, and concentrate H->I J Purify crude product via flash column chromatography I->J K Characterize pure product (NMR, HRMS) J->K

Caption: General workflow for a Sonogashira cross-coupling reaction.
Protocol: General Procedure for Sonogashira Coupling

This protocol is a general guideline and should be optimized for specific substrates.

Materials:

  • Aryl or heteroaryl halide (1.0 equiv)

  • This compound (1.1 - 1.5 equiv)

  • Pd(PPh₃)₂Cl₂ (0.02 - 0.05 equiv) or Pd(PPh₃)₄ (0.02 - 0.05 equiv)

  • Copper(I) iodide (CuI) (0.04 - 0.10 equiv)

  • Anhydrous triethylamine (TEA) or diisopropylethylamine (DIPEA) (2.0 - 3.0 equiv)

  • Anhydrous solvent (e.g., THF, DMF, or a mixture)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry, oven-baked Schlenk flask, add the aryl halide (1.0 equiv), palladium catalyst, and CuI.

  • Seal the flask with a septum, and evacuate and backfill with inert gas three times.

  • Add the anhydrous solvent via syringe, followed by the amine base. Stir to dissolve.

  • Add this compound dropwise via syringe.

  • Stir the reaction mixture at room temperature or heat as required (typically 40-80 °C). Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion (typically 2-16 hours), cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove catalyst residues.

  • Wash the filtrate with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired coupled product.

ParameterTypical ConditionsRationale / Expert Insight
Palladium Catalyst Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄Pd(PPh₃)₄ is often used but can be air-sensitive. Pd(PPh₃)₂Cl₂ is more stable and is reduced in situ to the active Pd(0) species.
Copper Co-catalyst CuICuI is the most common and effective co-catalyst. Its presence accelerates the reaction, allowing for lower temperatures.[15]
Base Triethylamine (TEA), DIPEAThe base is crucial for deprotonating the terminal alkyne and neutralizing the HX acid formed during the reaction.[16]
Solvent THF, DMF, AcetonitrileTHF is suitable for many room-temperature reactions. DMF is used for less reactive halides that require higher temperatures.
Temperature Room Temp to 80 °CAryl iodides are typically most reactive and can often be coupled at room temperature. Aryl bromides may require heating.
Application II: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

"Click chemistry" describes a class of reactions that are rapid, high-yielding, and tolerant of a wide range of functional groups, making them ideal for medicinal chemistry applications like fragment-based drug design and bioconjugation.[17] The CuAAC reaction between an azide and a terminal alkyne to form a 1,4-disubstituted 1,2,3-triazole is the archetypal click reaction.[18]

Causality and Mechanistic Insight

The this compound building block is an excellent substrate for CuAAC. The resulting 5-fluoropyridyl-triazole core is a highly sought-after scaffold. The triazole ring is not merely a linker; it is metabolically stable and can participate in hydrogen bonding and dipole interactions with biological targets, often mimicking the properties of an amide bond.

CuAAC_Mechanism Alkyne This compound Product 1,4-disubstituted 5-Fluoropyridyl-1,2,3-triazole Alkyne->Product Azide Organic Azide (R-N₃) Azide->Product Catalyst Cu(I) Catalyst (e.g., from CuSO₄/Na-Ascorbate) Catalyst->Product catalyzes

Caption: Conceptual overview of the CuAAC (Click) reaction.
Protocol: General Procedure for CuAAC Reaction

Materials:

  • Organic azide (1.0 equiv)

  • This compound (1.0 - 1.1 equiv)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.01 - 0.05 equiv)

  • Sodium ascorbate (0.05 - 0.20 equiv)

  • Solvent (e.g., t-BuOH/H₂O 1:1, DMF, DMSO)

Procedure:

  • In a round-bottom flask, dissolve the organic azide (1.0 equiv) and this compound (1.05 equiv) in the chosen solvent system (e.g., a 1:1 mixture of t-butanol and water).

  • In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (0.10 equiv).

  • In another vial, prepare a fresh aqueous solution of CuSO₄·5H₂O (0.02 equiv).

  • To the stirring solution of the azide and alkyne, add the sodium ascorbate solution, followed by the copper sulfate solution. A color change (often to yellow-green) may be observed.

  • Stir the reaction vigorously at room temperature. The reaction is often complete within 1-12 hours. Monitor progress by TLC or LC-MS.

  • Upon completion, dilute the reaction with water and extract with an organic solvent (e.g., ethyl acetate or DCM).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization to obtain the pure triazole product.

Application III: Other Cycloaddition Pathways

The reactivity of the alkyne extends beyond the well-known Sonogashira and CuAAC reactions. It can participate in various other cycloaddition reactions to generate a diverse array of five- and six-membered heterocycles, which are of high interest in drug discovery.[19] For instance, [3+2] cycloadditions with reagents like nitrones can yield isoxazoline and isoxazole cores, while Diels-Alder type reactions can also be explored.

Cycloaddition_Pathways cluster_products Generated Heterocyclic Scaffolds Start This compound Triazole 1,2,3-Triazole Start->Triazole + Azide (R-N₃) [3+2] Cycloaddition Isoxazoline Isoxazoline Start->Isoxazoline + Nitrone (R-CH=N⁺(O⁻)-R') [3+2] Cycloaddition Other Other Heterocycles... Start->Other + Diene / Dipole [4+2] / [X+2] Cycloaddition

Sources

The Strategic Deployment of 2-Ethynyl-5-fluoropyridine in Modern Pharmaceutical Development: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: In the landscape of contemporary drug discovery, the rational design of small molecule therapeutics hinges on the availability of versatile and strategically functionalized building blocks. 2-Ethynyl-5-fluoropyridine has emerged as a compound of significant interest to medicinal chemists. Its unique trifecta of a reactive terminal alkyne, a metabolically robust fluorinated pyridine core, and favorable physicochemical properties positions it as a high-value scaffold for generating novel drug candidates across a spectrum of therapeutic areas.[1][2] This guide provides an in-depth exploration of the applications of this compound, complete with detailed experimental protocols and strategic insights for its effective utilization in pharmaceutical research and development.

The incorporation of a fluorine atom into a pyridine ring is a well-established strategy in medicinal chemistry to modulate pharmacokinetic and pharmacodynamic properties. Fluorine's high electronegativity can alter the pKa of the pyridine nitrogen, influence metabolic stability by blocking sites of oxidation, and enhance binding affinity to target proteins through favorable electrostatic interactions.[3] The terminal ethynyl group, on the other hand, serves as a versatile chemical handle for a variety of powerful transformations, most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "click chemistry," and the Sonogashira cross-coupling reaction.[4][5] These reactions provide a reliable and efficient means to construct complex molecular architectures from simpler precursors.

Part 1: Core Applications in Drug Discovery

The utility of this compound in pharmaceutical development can be broadly categorized into three key areas:

  • Fragment-Based Drug Discovery (FBDD): As a low molecular weight, synthetically tractable molecule, this compound is an ideal candidate for fragment-based screening campaigns.[6][7][8] Its rigid structure and defined vector for chemical elaboration (the ethynyl group) allow for the exploration of specific interactions within a protein's binding site. Hits identified from a fragment screen can be efficiently optimized by leveraging the reactivity of the alkyne to introduce larger, more complex substituents to enhance potency and selectivity.

  • Lead Optimization and Analogue Synthesis: The fluoropyridine motif is present in a number of biologically active compounds. While the approved dual orexin receptor antagonist, Lemborexant, contains the isomeric 5-amino-2-fluoropyridine, the structural similarity highlights the therapeutic relevance of the fluoropyridine core in targeting CNS disorders.[8][9] Researchers can utilize this compound to synthesize novel analogues of existing drugs or lead compounds, probing the structure-activity relationship (SAR) and potentially improving pharmacological properties.

  • Synthesis of Bioactive Heterocycles: The ethynyl group is a precursor to a variety of important heterocyclic systems. Through CuAAC, it can be readily converted to a stable 1,2,3-triazole, a common bioisostere for amide bonds with improved metabolic stability.[3][10] This approach allows for the rapid generation of diverse compound libraries with potential applications as anticancer, antiviral, and antibacterial agents.

Part 2: Key Synthetic Methodologies and Protocols

The true power of this compound as a building block is realized through its participation in highly reliable and versatile chemical reactions. Below are detailed protocols for two of the most important transformations.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is a cornerstone of click chemistry, enabling the efficient and regiospecific formation of 1,4-disubstituted 1,2,3-triazoles from a terminal alkyne and an azide.[4][11][12] This reaction is characterized by its high yield, mild reaction conditions, and tolerance of a wide range of functional groups, making it ideal for the synthesis of compound libraries for high-throughput screening.

Experimental Protocol: Synthesis of a 1-(5-fluoropyridin-2-yl)-4-aryl-1H-1,2,3-triazole

Materials:

  • This compound

  • Aryl azide (e.g., benzyl azide)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Solvent: 1:1 mixture of tert-butanol and water

  • Magnetic stirrer and stir bar

  • Reaction vessel (e.g., round-bottom flask)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) and the aryl azide (1.05 eq) in a 1:1 mixture of tert-butanol and water to achieve a concentration of approximately 0.1 M.

  • Catalyst Preparation: In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (0.3 eq, 1 M) and an aqueous solution of copper(II) sulfate pentahydrate (0.1 eq, 1 M).

  • Reaction Initiation: To the stirred solution of the alkyne and azide, add the sodium ascorbate solution, followed by the copper(II) sulfate solution.

  • Reaction Monitoring: The reaction is typically complete within 1-4 hours at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, dilute the reaction mixture with water and extract with an organic solvent such as ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Solvent System: The t-BuOH/H₂O mixture is a common choice for CuAAC as it can dissolve a wide range of organic substrates while being compatible with the aqueous catalyst system.

  • In situ Reduction of Cu(II): Sodium ascorbate is used to reduce the stable Cu(II) sulfate to the catalytically active Cu(I) species in situ. This avoids the need to handle potentially unstable Cu(I) salts.[12]

  • Stoichiometry: A slight excess of the azide is often used to ensure complete consumption of the valuable alkyne. The catalyst loading is typically kept low (1-10 mol%) to minimize potential side reactions and simplify purification.

Sonogashira Cross-Coupling Reaction

The Sonogashira coupling is a powerful method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst.[5][10] This reaction allows for the direct connection of the this compound moiety to a wide variety of aromatic and heteroaromatic systems, providing access to a diverse range of potential drug candidates, including kinase inhibitors.[9]

Experimental Protocol: Synthesis of a 2-(Arylethynyl)-5-fluoropyridine

Materials:

  • This compound

  • Aryl halide (e.g., 4-iodotoluene)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Base (e.g., triethylamine or diisopropylethylamine)

  • Solvent: Anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF)

  • Magnetic stirrer and stir bar

  • Reaction vessel (e.g., Schlenk flask)

  • Inert atmosphere (nitrogen or argon)

Procedure:

  • Reaction Setup: To a Schlenk flask under an inert atmosphere, add the aryl halide (1.0 eq), the palladium catalyst (0.02-0.05 eq), and copper(I) iodide (0.04-0.1 eq).

  • Solvent and Reagent Addition: Add the anhydrous solvent and the base. Stir the mixture for 5-10 minutes to ensure dissolution.

  • Alkyne Addition: Add this compound (1.2 eq) to the reaction mixture.

  • Reaction Conditions: Stir the reaction at room temperature or heat to 50-80 °C, depending on the reactivity of the aryl halide.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC or LC-MS. The reaction is typically complete within 2-24 hours.

  • Work-up and Purification: Upon completion, cool the reaction to room temperature and filter through a pad of celite to remove the catalyst. Concentrate the filtrate under reduced pressure. The residue can be purified by flash column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Inert Atmosphere: The Sonogashira coupling is sensitive to oxygen, which can lead to the oxidative homocoupling of the alkyne (Glaser coupling). Therefore, the reaction must be performed under an inert atmosphere.[5]

  • Catalyst System: The palladium catalyst is responsible for the main catalytic cycle, while the copper(I) co-catalyst facilitates the formation of a copper acetylide intermediate, which then transmetalates to the palladium center.[10]

  • Base: The amine base is crucial for neutralizing the hydrogen halide formed during the reaction and for facilitating the deprotonation of the terminal alkyne.

Part 3: Biological Context and Pathway Visualization

A key therapeutic area where fluoropyridine-containing molecules have shown significant promise is in the modulation of the orexin signaling pathway. The orexin system is a critical regulator of the sleep-wake cycle, and its dysregulation is implicated in disorders such as insomnia and narcolepsy.[1][12][13] Orexin neuropeptides (Orexin-A and Orexin-B) are produced by neurons in the lateral hypothalamus and act on two G-protein coupled receptors, OX1R and OX2R, to promote wakefulness.[1]

Dual Orexin Receptor Antagonists (DORAs) that block the activity of both OX1R and OX2R have emerged as a novel class of hypnotics for the treatment of insomnia. The development of DORAs like suvorexant and lemborexant has validated the therapeutic potential of targeting this pathway.

Below is a diagram illustrating the orexin signaling pathway and the mechanism of action of orexin receptor antagonists.

OrexinSignaling cluster_Neuron Orexin Neuron (Lateral Hypothalamus) cluster_Synapse Synaptic Cleft cluster_TargetNeuron Wake-Promoting Neuron Orexin Orexin-A / Orexin-B Orexin_released Orexin Orexin->Orexin_released Release OX1R OX1R Orexin_released->OX1R Binds OX2R OX2R Orexin_released->OX2R Binds Gq Gq OX1R->Gq Activates OX2R->Gq Activates PLC PLC Gq->PLC Activates Ca_increase ↑ [Ca²⁺]i PLC->Ca_increase Leads to Wakefulness Increased Neuronal Firing (Wakefulness) Ca_increase->Wakefulness Promotes DORA DORA (e.g., Lemborexant) DORA->OX1R Blocks DORA->OX2R Blocks

Caption: Orexin signaling pathway and therapeutic intervention.

Part 4: Data Presentation and Summary

The following table summarizes the key properties of this compound and the typical reaction conditions for its primary transformations.

Property/ReactionDescriptionTypical Conditions
Molecular Formula C₇H₄FN-
Molecular Weight 121.11 g/mol -
Appearance Colorless to pale yellow liquid or solid-
CuAAC Reaction Forms a 1,2,3-triazole with an azideCuSO₄, Sodium Ascorbate, t-BuOH/H₂O, RT
Sonogashira Coupling Forms a C-C bond with an aryl/vinyl halidePd catalyst, CuI, Amine base, Anhydrous solvent

Conclusion

This compound is a valuable and versatile building block for modern pharmaceutical development. Its unique combination of a reactive alkyne handle and a fluorinated pyridine core provides medicinal chemists with a powerful tool for fragment-based drug discovery, lead optimization, and the synthesis of diverse compound libraries. The robust and well-established protocols for CuAAC and Sonogashira coupling enable the efficient incorporation of this scaffold into a wide range of molecular architectures. As the demand for novel therapeutics continues to grow, the strategic application of building blocks like this compound will undoubtedly play a crucial role in the discovery of the next generation of medicines.

References

  • Krystal, A. D. (2013). Understanding the Sleep-Wake Cycle: Sleep, Insomnia, and the Orexin System. Primary Care Companion for CNS Disorders, 15(5), PCC.13r01535. [Link]
  • Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001). Click Chemistry: Diverse Chemical Function from a Few Good Reactions.
  • Roecker, A. J., et al. (2014). Discovery of dual orexin receptor antagonists with rat sleep efficacy enabled by expansion of the acetonitrile-assisted/diphosgene-mediated 2,4-dichloropyrimidine synthesis. Bioorganic & Medicinal Chemistry Letters, 24(9), 2106-2110.
  • Gopalakrishnan, A., et al. (2022). A molecular network map of orexin-orexin receptor signaling system.
  • Simeone, K. A. (2022). How does orexin influence sleep and seizures? VJNeurology. [Link]
  • Zhang, S., et al. (2021). Signal transduction, dimerization, and therapeutic targeting of Orexin and receptor systems. Frontiers in Pharmacology, 12, 735875.
  • Wikipedia. (n.d.). Sonogashira coupling. [Link]
  • Cox, C. D., et al. (2010). Discovery of the Dual Orexin Receptor Antagonist... (MK-4305) for the Treatment of Insomnia. Journal of Medicinal Chemistry, 53(14), 5320-5332.
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]
  • Janowska, S., et al. (2023). Synthesis and Biological Evaluation of New Schiff Bases Derived from 4-Amino-5-(3-fluorophenyl)-1,2,4-triazole-3-thione. Molecules, 28(6), 2718.
  • Kanno, T., et al. (2020). Lemborexant vs suvorexant for insomnia: A systematic review and network meta-analysis.
  • Coleman, P. J., et al. (2012). Discovery of [(2R,5R)-5-{[(5-fluoropyridin-2-yl)oxy]methyl}-2-methylpiperidin-1-yl][5-methyl-2-(pyrimidin-2-yl)phenyl]methanone (MK-6096): a dual orexin receptor antagonist with potent sleep-promoting properties. ChemMedChem, 7(3), 415-424.
  • Nittayaja, A., et al. (2024). Incorporation of suvorexant and lemborexant into hair and their distributions after a single intake. Forensic Toxicology.
  • Scott, D. E., et al. (2012). Fragment-Based Approaches in Drug Discovery and Chemical Biology. Biochemistry, 51(25), 4990-5003.
  • Li, Q., & Fu, H. (2020). Application of Fragment-Based Drug Discovery to Versatile Targets. Frontiers in Molecular Biosciences, 7, 181.
  • Technology Networks. (2022). Fragment-Based Approach To Enhance Drug Discovery Productivity. [Link]
  • Yoshida, Y., et al. (2015). Discovery of (1R,2S)-2-{[(2,4-Dimethylpyrimidin-5-yl)oxy]methyl}-2-(3-fluorophenyl)-N-(5-fluoropyridin-2-yl)cyclopropanecarboxamide (E2006): A Potent and Efficacious Oral Orexin Receptor Antagonist. Journal of Medicinal Chemistry, 58(11), 4648-4664.
  • Razafindrainibe, F., et al. (2018). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-Alkynyl-3-fluoro-2-pyridinamidoximes. Chemistry-A European Journal, 24(53), 14064-14068.
  • Terauchi, T., et al. (2012). Preparation of cyclopropane compounds as orexin receptor antagonists.
  • Roecker, A. J., et al. (2011). Enantioselective synthesis of a dual orexin receptor antagonist. Organic Letters, 13(12), 3142-3145.
  • Tang, C., et al. (2014). Unusual pyrimidine participation: efficient stereoselective synthesis of potent dual orexin receptor antagonist MK-6096. The Journal of Organic Chemistry, 79(24), 12059-12066.
  • Mayo Clinic. (2024). Search for the Perfect Hypnotic: Orexin Antagonists and Other Agents: S2-Ep2. [Link]
  • Li, Y., et al. (2018). Synthesis and Evaluation of Orexin-1 Receptor Antagonists with Improved Solubility and CNS Permeability. ACS Medicinal Chemistry Letters, 9(4), 339-344.
  • Yuan, S., et al. (2023). FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. International Journal of Molecular Sciences, 24(9), 7728.

Sources

Application Notes & Protocols: Leveraging 2-Ethynyl-5-fluoropyridine for the Synthesis of Novel Fluorinated Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Drug Discovery Professionals

Introduction: The Strategic Importance of Fluorinated Heterocycles

In the landscape of modern drug discovery, the incorporation of fluorine into heterocyclic scaffolds represents a cornerstone of molecular design.[1][2] The unique physicochemical properties of the fluorine atom—including its high electronegativity, small van der Waals radius, and the strength of the C-F bond—can profoundly enhance a drug candidate's metabolic stability, membrane permeability, and binding affinity to target proteins.[1][2] Consequently, a significant number of drugs approved by the FDA feature fluorinated heterocyclic cores.[1]

This guide focuses on the synthetic utility of 2-Ethynyl-5-fluoropyridine (1) , a versatile and highly reactive building block for constructing a diverse array of these valuable compounds. Its structure is uniquely primed for synthetic elaboration: the terminal alkyne provides a reactive handle for carbon-carbon bond formation and cycloaddition reactions, while the fluorinated pyridine ring imparts the desirable electronic properties and serves as a key pharmacophore.[3] This document provides researchers, medicinal chemists, and drug development professionals with an in-depth exploration of key synthetic strategies, field-tested protocols, and the mechanistic rationale behind them.

Molecular Profile: this compound (1)

PropertyValueSource
CAS Number 884494-34-2
Molecular Formula C₇H₄FN[3]
Molecular Weight 121.11 g/mol
Appearance Colorless to pale yellow liquid or solid[3]
SMILES C(#C)C1=CC=C(F)C=N1[3]
InChIKey KHCIVRLMGQEZPB-UHFFFAOYSA-N[3]

Part I: Sonogashira Cross-Coupling: Extending the Core Scaffold

The Sonogashira reaction is arguably the most robust and widely used method for the formation of C(sp²)-C(sp) bonds.[4] It provides a powerful platform for coupling the 2-ethynylpyridine core with a variety of aryl or vinyl halides, generating complex molecular architectures that serve as precursors for subsequent cyclization reactions. The reaction typically employs a dual-catalyst system of palladium and copper(I) salts in the presence of a base.[5]

Causality of Component Selection:

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂): The palladium complex is the primary catalyst, undergoing a cycle of oxidative addition to the aryl/vinyl halide and reductive elimination to form the final product.[5]

  • Copper(I) Co-catalyst (e.g., CuI): The role of the copper(I) iodide is to react with the terminal alkyne to form a copper(I) acetylide intermediate. This species is more nucleophilic than the parent alkyne and readily undergoes transmetalation with the Pd(II)-aryl complex, facilitating the catalytic cycle at milder conditions, often room temperature.[4]

  • Base (e.g., Et₃N, DIPEA): An amine base is crucial for two reasons: it deprotonates the terminal alkyne to facilitate the formation of the copper acetylide, and it neutralizes the hydrogen halide (HX) formed during the reaction.[5]

Sonogashira_Cycle pd0 Pd(0)L₂ pd_halide Ar-Pd(II)-X L₂ pd0->pd_halide Oxidative Addition pd_acetylide Ar-Pd(II)-C≡CR' L₂ pd_acetylide->pd0 Reductive Elimination product Ar-C≡CR' pd_acetylide->product pd_halide->pd_acetylide Transmetalation cu_acetylide Cu-C≡CR' cu_acetylide->pd_halide alkyne H-C≡CR' alkyne->cu_acetylide aryl_halide Ar-X aryl_halide->pd_halide base Base, CuI

Caption: Sonogashira catalytic cycle.

Protocol 1: General Procedure for Sonogashira Coupling

This protocol describes the coupling of this compound (1) with an aryl bromide.

Materials:

  • This compound (1)

  • Aryl bromide (e.g., 2-bromoanisole)

  • Palladium(II) bis(triphenylphosphine)dichloride (PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Triphenylphosphine (PPh₃)

  • Triethylamine (Et₃N), freshly distilled

  • Anhydrous tetrahydrofuran (THF)

  • Nitrogen gas supply

Procedure:

  • To a dry, oven-baked Schlenk flask under a nitrogen atmosphere, add the aryl bromide (1.0 mmol, 1.0 eq.), PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%), CuI (0.04 mmol, 4 mol%), and PPh₃ (0.08 mmol, 8 mol%).

  • Evacuate and backfill the flask with nitrogen three times to ensure an inert atmosphere.

  • Add anhydrous THF (5 mL) and triethylamine (2 mL) via syringe. Stir the mixture at room temperature for 10 minutes to form a homogenous solution.

  • Add this compound (1) (1.1 mmol, 1.1 eq.) dropwise via syringe.

  • Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Upon completion, concentrate the mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired coupled product.

  • Characterize the final product using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and HRMS to confirm its structure and purity.

Representative Data:

Aryl HalideProductConditionsYieldReference
6-Bromo-3-fluoro-2-cyanopyridine6-((5-Fluoropyridin-2-yl)ethynyl)-3-fluoropicolinonitrilePd(PPh₃)₄, CuI, THF/Et₃N, rt, 16hHigh[6]
1-Iodobenzene5-Fluoro-2-(phenylethynyl)pyridinePd(PPh₃)₂Cl₂, CuI, Et₂NH, rtGood[5]
4-Iodotoluene5-Fluoro-2-(p-tolylethynyl)pyridinePd(PPh₃)₄, CuI, THF/Et₃N, rt90%[6]

Part II: [3+2] Cycloaddition: Constructing Five-Membered Heterocycles

The electron-deficient nature of the alkyne in this compound makes it an excellent partner for [3+2] cycloaddition reactions, also known as Huisgen cycloadditions. This reaction class is a cornerstone of "click chemistry" and provides a highly efficient and atom-economical route to 5-membered aromatic heterocycles.[7] A prominent example is the reaction with organic azides to form 1,2,3-triazoles, a scaffold frequently found in antiviral and anticancer agents.[8][9]

Mechanistic Rationale: The reaction proceeds via a concerted pericyclic mechanism where the 1,3-dipole (the azide) and the dipolarophile (the alkyne) react to form the five-membered ring in a single step. The fluorine atom on the pyridine ring acts as an electron-withdrawing group, polarizing the alkyne and increasing its reactivity towards the nucleophilic termini of the azide.

Cycloaddition start ts [Transition State] ts->dummy3 end reactant_label This compound + Benzyl Azide product_label 1-Benzyl-4-(5-fluoropyridin-2-yl) -1H-1,2,3-triazole dummy1->ts Heat (Δ)

Caption: General scheme for [3+2] cycloaddition.

Protocol 2: Synthesis of a Fluoropyridinyl-Triazole

This protocol details the thermal cycloaddition of this compound (1) with benzyl azide.

Materials:

  • This compound (1)

  • Benzyl azide (can be prepared from benzyl bromide and sodium azide)

  • Anhydrous toluene

  • Nitrogen gas supply

Procedure:

  • In a thick-walled pressure tube equipped with a stir bar, dissolve this compound (1) (1.0 mmol, 1.0 eq.) in anhydrous toluene (5 mL).

  • Add benzyl azide (1.1 mmol, 1.1 eq.) to the solution.

  • Seal the tube tightly and heat the reaction mixture to 110 °C in an oil bath behind a protective blast shield.

  • Maintain the temperature and stir for 24 hours. Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • The resulting crude product is often pure enough for subsequent steps. If necessary, purify by recrystallization (e.g., from ethanol) or flash column chromatography (silica gel, hexane/ethyl acetate).

  • Confirm the structure of the resulting 1-benzyl-4-(5-fluoropyridin-2-yl)-1H-1,2,3-triazole by NMR and HRMS. A mixture of regioisomers (1,4- and 1,5-substituted) may be observed, which is typical for thermal azide-alkyne cycloadditions.

Part III: Transition-Metal-Catalyzed Annulation: Building Fused Ring Systems

A highly sophisticated strategy involves using the products from initial coupling reactions as precursors for intramolecular cyclization, or annulation, to build fused heterocyclic systems. This approach allows for the rapid construction of molecular complexity from a simple starting material. A prime example is the synthesis of substituted furopyridines .[10]

Workflow Rationale: This strategy is a two-step, one-pot or sequential process.

  • Sonogashira Coupling: First, this compound (1) is coupled with a vinyl or aryl halide that contains a suitably positioned nucleophile, such as a hydroxyl (-OH) or amino (-NH₂) group (e.g., 2-bromophenol).

  • Intramolecular Cyclization: The resulting intermediate, which now contains both the alkyne and the nucleophile, is then treated with a catalyst (e.g., Cs₂CO₃, CuI, or a gold complex) to trigger an intramolecular cyclization, forming the new fused ring.[11] The choice of catalyst is critical and determines the regioselectivity of the cyclization (e.g., 5-endo-dig vs. 6-exo-dig).

Caption: Two-step workflow for furopyridine synthesis.

Protocol 3: Two-Step Synthesis of 2-(5-Fluoropyridin-2-yl)benzofuran

Materials:

  • This compound (1)

  • 2-Iodophenol

  • PdCl₂(PPh₃)₂

  • CuI

  • Triethylamine (Et₃N)

  • Cesium Carbonate (Cs₂CO₃)

  • Anhydrous Dimethylformamide (DMF)

  • Nitrogen gas supply

Procedure: Step 1: Sonogashira Coupling

  • Follow the general procedure outlined in Protocol 1 , using 2-iodophenol (1.0 mmol) as the coupling partner for this compound (1) (1.1 mmol).

  • After 16 hours, instead of workup, prepare for the subsequent cyclization step. The crude intermediate, 2-((5-fluoropyridin-2-yl)ethynyl)phenol, can often be used directly.

Step 2: Base-Catalyzed Intramolecular Cyclization 3. To the crude reaction mixture from Step 1, add Cesium Carbonate (Cs₂CO₃) (2.0 mmol, 2.0 eq.). 4. Heat the reaction mixture to 80-100 °C and stir for an additional 6-12 hours, monitoring by TLC for the disappearance of the intermediate and the formation of the benzofuran product. 5. Once complete, cool the mixture to room temperature and dilute with ethyl acetate (20 mL). 6. Wash the organic layer with water (2 x 15 mL) and brine (1 x 15 mL). 7. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. 8. Purify the residue by flash column chromatography (silica gel, hexane/ethyl acetate) to isolate the pure 2-(5-fluoropyridin-2-yl)benzofuran. 9. Confirm the fused heterocyclic structure by comprehensive spectroscopic analysis (NMR, HRMS).

Safety & Handling

  • This compound: Handle in a well-ventilated fume hood. It may be harmful if inhaled or ingested.[3] Standard personal protective equipment (gloves, safety glasses, lab coat) is required.

  • Catalysts: Palladium and copper catalysts are toxic. Avoid inhalation of dust and skin contact.

  • Solvents: Use anhydrous solvents under an inert atmosphere (Nitrogen or Argon) for best results, as many of the catalysts are sensitive to air and moisture.

  • Pressure Reactions: Reactions conducted in sealed tubes at elevated temperatures (Protocol 2) pose an explosion risk. Always use a blast shield and appropriate pressure-rated glassware.

Conclusion

This compound has proven to be a remarkably powerful and versatile building block in synthetic and medicinal chemistry. The protocols and strategies outlined in this guide—from fundamental Sonogashira couplings to elegant cycloadditions and annulations—demonstrate its capacity for generating diverse libraries of novel fluorinated heterocyclic compounds. By understanding the mechanistic principles behind these transformations, researchers can rationally design and execute synthetic routes to access molecules with potentially enhanced pharmacological profiles, thereby accelerating the drug discovery process.

References

  • Shaikh, A. et al. (2015). Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. Organic & Biomolecular Chemistry.
  • Mlostoń, G. et al. (2021). Synthesis of Fluorinated and Fluoroalkylated Heterocycles Containing at Least One Sulfur Atom via Cycloaddition Reactions. Molecules.
  • Chambers, R.D. (2004).
  • Pal, S. & Girish, Y.R. (2023). Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. Organic & Biomolecular Chemistry.
  • Hirota, T. et al. (1997). FUROPYRIDINES. SYNTHESIS AND PROPERTIES. HETEROCYCLES.
  • Razafindrainibe, F. et al. (2018). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-alkynylfluoropyridinamidoximes scaffolds. University of Southampton Institutional Repository.
  • Abdel-Maksoud, M.S. et al. (2022). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. RSC Medicinal Chemistry.
  • Csonka, R. et al. (2023). Green Synthesis of Aromatic Nitrogen-Containing Heterocycles by Catalytic and Non-Traditional Activation Methods. Catalysts.
  • Tighe, A. et al. (2020). Weinreb Amides as Directing Groups for Transition Metal-Catalyzed C-H Functionalizations. Catalysts.
  • ResearchGate. Sonogashira cross-coupling reaction of bromocyanofluoro pyridine nuclei: access to 5- and 6-alkynylfluoropyridinamidoximes scaffolds.
  • Gillis, E.P. et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry.
  • Chemistry LibreTexts. (2024). Sonogashira Coupling.
  • Tang, W. et al. (2018). Transition-metal-free base catalyzed intramolecular cyclization of 2-ynylphenols for efficient and facile synthesis of 2-substituted benzo[b]furans. RSC Advances.
  • Lu, Y. & Tantillo, D.J. (n.d.). Comparison of (5+2) Cycloadditions Involving Oxidopyrilium and Oxidopyridinium Ions – Relative Reactivities. University of California, Davis.
  • D'Erasmo, M.P. et al. (2021). Cycloaddition reactions for antiviral compounds. RSC Medicinal Chemistry.

Sources

Application Notes and Protocols for the Incorporation of 2-Ethynyl-5-fluoropyridine into Advanced Polymer Architectures

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for researchers, materials scientists, and drug development professionals on the incorporation of 2-Ethynyl-5-fluoropyridine into novel polymer structures. The unique electronic properties of the fluorinated pyridine ring combined with the versatile reactivity of the terminal alkyne functionality make this monomer a highly attractive building block for advanced materials with tailored properties. This guide moves beyond a simple recitation of steps, delving into the mechanistic rationale behind protocol design and offering detailed, field-proven methodologies for two powerful polymerization techniques: Transition-Metal-Catalyzed Coordination Polymerization and Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Step-Growth Polymerization. We further provide protocols for the essential characterization of the resulting polymers, ensuring a holistic understanding of their structure-property relationships.

Introduction: The Strategic Value of this compound in Polymer Science

The strategic incorporation of fluorine atoms and nitrogen-containing heterocycles into polymer backbones is a proven strategy for imbuing materials with desirable properties. The fluorine atom, with its high electronegativity and small size, can enhance thermal stability, chemical resistance, and lipophilicity, while modulating the electronic characteristics of the polymer chain.[1][2] Pyridine moieties within a polymer can introduce pH-responsiveness, coordination sites for metal ions, and unique photophysical properties.[3][4][5]

This compound emerges as a monomer of significant interest, synergistically combining these features with a reactive alkyne handle. This terminal acetylene group opens the door to a variety of polymerization techniques, enabling the synthesis of diverse polymer architectures. This guide will focus on two such transformative methodologies.

Mechanistic Considerations and Strategic Approach

The choice of polymerization technique is paramount in dictating the final properties and structure of the polymer. We will explore two distinct and powerful strategies for the polymerization of this compound.

G Monomer This compound Method1 Transition-Metal-Catalyzed Coordination Polymerization Monomer->Method1 Direct Polymerization Method2 Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Polymerization Monomer->Method2 Requires Co-monomer (e.g., Diazide) Polymer1 Linear, Conjugated Poly(this compound) Method1->Polymer1 Polymer2 Triazole-Containing Step-Growth Polymer Method2->Polymer2

Figure 1: Conceptual workflow for the polymerization of this compound via two distinct mechanistic pathways.

Transition-Metal-Catalyzed Coordination Polymerization

This approach directly polymerizes the acetylenic bond of the monomer, leading to a conjugated polymer backbone with pendant fluoropyridyl groups. Rhodium-based catalysts are particularly effective for the stereoregular polymerization of substituted acetylenes, often yielding polymers with a cis-transoidal configuration.[6][7][8] The mechanism involves the coordination and insertion of the alkyne monomer into a metal-carbon bond of the active catalyst species.[7] This method is ideal for creating materials with interesting electronic and optical properties stemming from the conjugated polyacetylene backbone.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Polymerization

In contrast to direct polymerization of the alkyne, CuAAC is a step-growth polymerization technique that forms a triazole ring from the reaction between an alkyne and an azide.[9][10][11] This "click chemistry" reaction is renowned for its high efficiency, selectivity, and tolerance to a wide range of functional groups.[9][10] To achieve polymerization, this compound must be reacted with a difunctional azide co-monomer. This approach does not create a conjugated backbone but instead incorporates the fluoropyridine moiety and a stable triazole linkage into the polymer chain. This method offers excellent control over polymer structure and is highly amenable to creating well-defined block copolymers and other complex architectures.

Experimental Protocols

Safety Precaution: Always handle reagents in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: Rhodium-Catalyzed Coordination Polymerization of this compound

This protocol is adapted from established procedures for the polymerization of phenylacetylene using rhodium catalysts.[6][7][8]

Materials:

  • This compound (monomer)

  • [(nbd)Rh(acac)] (2,5-norbornadiene)rhodium(I) acetylacetonate (catalyst precursor) or a similar Rh(I) complex[6]

  • Triethylamine (NEt₃), freshly distilled (co-catalyst/solvent)

  • Anhydrous toluene or tetrahydrofuran (THF) (solvent)

  • Methanol (for precipitation)

  • Schlenk flask and line

  • Magnetic stirrer and stir bar

  • Syringes and needles

Procedure:

  • Catalyst Preparation: In a glovebox or under an inert atmosphere (N₂ or Ar) using a Schlenk line, add the rhodium catalyst precursor (e.g., [(nbd)Rh(acac)], typically 1-2 mol% relative to the monomer) to a dry Schlenk flask equipped with a magnetic stir bar.

  • Solvent and Monomer Addition: Add anhydrous solvent (e.g., 5-10 mL of toluene or THF) to dissolve the catalyst. Subsequently, add freshly distilled triethylamine (if used as a co-catalyst, often in a larger volume to also serve as the solvent).

  • Initiation: Add this compound via syringe to the stirred catalyst solution. The monomer-to-solvent ratio can be adjusted to control the reaction concentration.

  • Polymerization: Allow the reaction to stir at a controlled temperature (e.g., 30-40 °C) for a specified time (e.g., 2-24 hours). The progress of the polymerization can be monitored by observing an increase in the viscosity of the solution.

  • Termination and Precipitation: Terminate the polymerization by exposing the reaction to air. Dilute the viscous solution with a small amount of THF if necessary.

  • Isolation: Precipitate the polymer by slowly pouring the reaction mixture into a large volume of a non-solvent, such as methanol, with vigorous stirring.

  • Purification: Collect the precipitated polymer by filtration, wash it thoroughly with methanol to remove residual monomer and catalyst, and dry it under vacuum to a constant weight.

G cluster_0 Inert Atmosphere cluster_1 Work-up Catalyst Rh(I) Catalyst Polymerization Polymerization (30-40 °C, 2-24 h) Catalyst->Polymerization Solvent Anhydrous Solvent (Toluene/THF) Solvent->Polymerization Monomer This compound Monomer->Polymerization Precipitation Precipitation in Methanol Polymerization->Precipitation Filtration Filtration & Washing Precipitation->Filtration Drying Drying under Vacuum Filtration->Drying FinalPolymer Poly(this compound) Drying->FinalPolymer

Figure 2: Workflow for the rhodium-catalyzed polymerization of this compound.

Protocol 2: CuAAC Step-Growth Polymerization

This protocol requires a diazide co-monomer. A common example is 1,4-bis(azidomethyl)benzene, which can be synthesized from 1,4-bis(bromomethyl)benzene and sodium azide. The following protocol outlines the polymerization step.

Materials:

  • This compound (monomer A)

  • A difunctional azide co-monomer (e.g., 1,4-bis(azidomethyl)benzene) (monomer B)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (catalyst precursor)

  • Sodium ascorbate (reducing agent)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (ligand, for aqueous systems) or Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) (for organic systems)[10]

  • Solvent: e.g., a mixture of water and THF, or DMF

  • Methanol (for precipitation)

Procedure:

  • Monomer Solution: In a reaction vessel, dissolve equimolar amounts of this compound and the diazide co-monomer in the chosen solvent system (e.g., THF/water).

  • Catalyst Preparation: In a separate vial, prepare the catalyst solution by dissolving CuSO₄·5H₂O and the ligand (THPTA or TBTA) in the reaction solvent. The ligand-to-copper ratio is typically 5:1 to protect the catalyst and any sensitive functionalities.[12]

  • Reaction Setup: Add the catalyst solution to the stirred monomer solution.

  • Initiation: Prepare a fresh solution of sodium ascorbate in the reaction solvent and add it to the reaction mixture to reduce Cu(II) to the active Cu(I) species and initiate the polymerization.

  • Polymerization: Stir the reaction at room temperature for 12-24 hours. The formation of the polymer may be indicated by an increase in turbidity or the formation of a precipitate, depending on the polymer's solubility.

  • Isolation and Purification: If the polymer has precipitated, collect it by filtration. If it remains in solution, precipitate it by adding the reaction mixture to a non-solvent like methanol.

  • Washing: Wash the collected polymer extensively with water to remove copper salts, followed by methanol, and then dry under vacuum.

G MonomerA This compound Reaction CuAAC Polymerization (Room Temp, 12-24 h) MonomerA->Reaction MonomerB Diazide Co-monomer MonomerB->Reaction Catalyst CuSO₄ + Ligand Catalyst->Reaction Reducer Sodium Ascorbate Reducer->Reaction Workup Precipitation, Washing, & Drying Reaction->Workup FinalPolymer Triazole-Containing Polymer Workup->FinalPolymer

Sources

Application Note & Protocol: High-Yield Synthesis of 2-Ethynyl-5-fluoropyridine Derivatives via Sonogashira Coupling

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed methodology for the high-yield synthesis of 2-ethynyl-5-fluoropyridine derivatives, a class of compounds with significant potential in medicinal chemistry and drug discovery. The core of this protocol is the Sonogashira cross-coupling reaction, a robust and versatile method for the formation of carbon-carbon bonds between terminal alkynes and aryl halides.[1] This application note outlines the reaction mechanism, provides a step-by-step experimental protocol, discusses key optimization parameters, and offers troubleshooting guidance to ensure reproducible and high-yield synthesis.

Introduction

This compound derivatives are valuable scaffolds in the development of novel therapeutics. The presence of the fluorine atom can enhance metabolic stability, binding affinity, and bioavailability of drug candidates, while the ethynyl group serves as a versatile handle for further functionalization through click chemistry or other coupling reactions. The Sonogashira coupling reaction provides an efficient and direct route to these important building blocks.[2][3] This reaction typically employs a palladium catalyst and a copper(I) co-catalyst to couple a terminal alkyne with an aryl or vinyl halide under mild conditions.[1]

Reaction Principle: The Sonogashira Coupling

The Sonogashira reaction proceeds through a synergistic catalytic cycle involving both palladium and copper. The generally accepted mechanism involves two interconnected cycles:

  • The Palladium Cycle:

    • Oxidative Addition: A Pd(0) species undergoes oxidative addition with the aryl halide (2-bromo-5-fluoropyridine) to form a Pd(II)-aryl complex.

    • Transmetalation: The copper(I) acetylide, formed in the copper cycle, transfers the alkyne group to the Pd(II)-aryl complex.

    • Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the desired this compound product and regenerate the Pd(0) catalyst.

  • The Copper Cycle:

    • Acetylide Formation: A copper(I) salt reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide intermediate. This step is crucial for the subsequent transmetalation to the palladium center.

The choice of catalyst, ligand, base, and solvent are critical for the success of the reaction and can be optimized to achieve high yields.[4][5]

Experimental Protocol

This protocol describes a general procedure for the Sonogashira coupling of 2-bromo-5-fluoropyridine with a terminal alkyne.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
2-Bromo-5-fluoropyridine≥97%Sigma-AldrichStore under inert atmosphere.
Terminal AlkyneVariesVariesEnsure high purity.
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)≥99%Strem ChemicalsHandle in a glovebox or under inert atmosphere.
Copper(I) iodide (CuI)≥99.5%Sigma-AldrichStore in a desiccator.
Triethylamine (Et₃N)Anhydrous, ≥99.5%Sigma-AldrichDistill from CaH₂ before use.
Tetrahydrofuran (THF)Anhydrous, ≥99.9%Sigma-AldrichUse freshly distilled from sodium/benzophenone.
Ethyl acetate (EtOAc)ACS GradeFisher ScientificFor workup and chromatography.
HexanesACS GradeFisher ScientificFor chromatography.
Saturated aqueous ammonium chloride (NH₄Cl)N/APrepare in-houseFor workup.
Brine (saturated aqueous NaCl)N/APrepare in-houseFor workup.
Anhydrous magnesium sulfate (MgSO₄)N/AFisher ScientificFor drying organic layers.
Celite®N/ASigma-AldrichFor filtration.
Silica gel230-400 meshVWRFor column chromatography.
Equipment
  • Two-necked round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (e.g., Schlenk line with argon or nitrogen)

  • Syringes and needles

  • Condenser

  • Heating mantle or oil bath

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates and chamber

  • Glassware for workup and purification

Step-by-Step Procedure
  • Reaction Setup:

    • To a dry, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (argon or nitrogen), add 2-bromo-5-fluoropyridine (1.0 equiv).[6]

    • Add the palladium catalyst, such as Pd(PPh₃)₄ (0.02-0.05 equiv), and copper(I) iodide (0.04-0.10 equiv).[6]

    • Add anhydrous tetrahydrofuran (THF) and triethylamine (Et₃N) (2-3 equiv).[6]

    • Stir the mixture at room temperature for 10-15 minutes to allow for the dissolution of the solids and formation of the active catalytic species.

  • Addition of Alkyne:

    • Slowly add the terminal alkyne (1.1-1.5 equiv) to the reaction mixture via syringe.[6] A slight excess of the alkyne is often used to ensure complete consumption of the aryl halide.

  • Reaction Monitoring:

    • Stir the reaction at room temperature or heat to a specified temperature (typically 40-65 °C).[6] The reaction progress should be monitored by thin-layer chromatography (TLC) until the starting material (2-bromo-5-fluoropyridine) is consumed.

  • Workup:

    • Upon completion, cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove the catalyst and inorganic salts.[6]

    • Wash the filtrate with saturated aqueous NH₄Cl, followed by water and brine.[6]

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.[6]

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound derivative.[7]

Process Optimization for High Yield

Several parameters can be adjusted to optimize the yield and purity of the desired product.

ParameterRecommendationRationale
Palladium Catalyst Pd(PPh₃)₄ or PdCl₂(PPh₃)₂These are commonly used and effective catalysts for Sonogashira couplings.[6]
Copper Co-catalyst CuIEssential for the formation of the copper acetylide intermediate.[8]
Base Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)Acts as both a base to deprotonate the alkyne and as a solvent.[6]
Solvent THF, DMF, or AcetonitrileThe choice of solvent can influence the solubility of reagents and the reaction rate.[6]
Temperature Room temperature to 65 °CHigher temperatures may be required for less reactive substrates but can also lead to side reactions like Glaser coupling.[6][8]
Atmosphere Inert (Argon or Nitrogen)Crucial to prevent the oxidative homocoupling of the alkyne (Glaser coupling) and to protect the catalyst.[6]

Troubleshooting

IssuePotential CauseSuggested Solution
Low Yield Inactive catalyst, presence of oxygen, insufficient base, or low reaction temperature.Use fresh catalyst, thoroughly degas the reaction mixture, use anhydrous and freshly distilled base and solvent, or increase the reaction temperature.[6]
Formation of Homocoupled Alkyne (Glaser Product) Presence of oxygen.Ensure the reaction is performed under a strict inert atmosphere and use degassed solvents.[6]
Incomplete Reaction Insufficient reaction time or temperature, or deactivation of the catalyst.Increase the reaction time or temperature, or add a fresh portion of the catalyst.[6]

Visualization of the Experimental Workflow

Sonogashira_Workflow Experimental Workflow for Sonogashira Coupling cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents 1. Add 2-bromo-5-fluoropyridine, Pd(PPh3)4, and CuI to a dry flask. solvent_base 2. Add anhydrous THF and Et3N. reagents->solvent_base stir 3. Stir under inert atmosphere. solvent_base->stir add_alkyne 4. Slowly add terminal alkyne. stir->add_alkyne react 5. Stir at RT or heat. Monitor by TLC. add_alkyne->react quench 6. Dilute with EtOAc and filter. react->quench wash 7. Wash with NH4Cl, water, and brine. quench->wash dry 8. Dry over MgSO4 and concentrate. wash->dry purify 9. Purify by column chromatography. dry->purify final_product final_product purify->final_product Pure this compound Derivative

Sources

Application Note: The Strategic Integration of 2-Ethynyl-5-fluoropyridine in the Synthesis of Targeted Covalent Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The landscape of kinase inhibitor development has been significantly shaped by the advent of targeted covalent inhibitors (TCIs), which offer enhanced potency and prolonged pharmacodynamic effects. A key architectural element in many modern TCIs is the electrophilic "warhead" that forms a stable, covalent bond with a nucleophilic residue, often a cysteine, within the kinase's active site. This application note details the strategic use of 2-Ethynyl-5-fluoropyridine as a versatile building block in the synthesis of next-generation covalent kinase inhibitors. We will explore the rationale behind its use, focusing on the dual role of the ethynyl group as a reactive moiety and the fluoro-substituted pyridine core in modulating physicochemical properties and target engagement. Detailed protocols for the key synthetic transformations, including Sonogashira cross-coupling, are provided, alongside a discussion of the mechanistic underpinnings of covalent modification.

Introduction: The Ascendancy of Covalent Kinase Inhibitors

Kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer.[1] While first-generation kinase inhibitors were designed for reversible, non-covalent binding to the ATP pocket, they often faced challenges with acquired resistance and limited duration of action.[2] The development of targeted covalent inhibitors (TCIs) marked a paradigm shift, offering a strategy to overcome these limitations.[3][4]

TCIs typically consist of a scaffold that directs the molecule to the kinase's active site and a reactive electrophilic group, or "warhead," that forms a covalent bond with a nearby nucleophilic amino acid residue.[3][5] Cysteine, with its highly nucleophilic thiol group, is the most commonly targeted residue in covalent drug design.[6] The formation of this covalent bond leads to irreversible inhibition of the kinase, providing sustained target engagement that is less dependent on the drug's circulating concentration.[7]

The Strategic Advantage of this compound

This compound has emerged as a valuable synthon in the design of covalent kinase inhibitors due to a combination of its structural and electronic properties.

  • The Ethynyl Group as a Latent Warhead: The terminal alkyne of this compound serves as a key reactive handle. While not as intrinsically reactive as classic Michael acceptors like acrylamides, the ethynyl group, when appropriately positioned within the kinase active site, can participate in a covalent bond formation with a cysteine residue. The reaction is thought to proceed via a nucleophilic attack of the cysteine thiol on the sp-hybridized carbon of the alkyne, facilitated by the electronic properties of the pyridine ring.

  • The 5-Fluoropyridine Moiety: The incorporation of a fluorine atom and a pyridine ring offers several advantages in drug design:

    • Modulation of Physicochemical Properties: Fluorine substitution is a well-established strategy in medicinal chemistry to enhance metabolic stability, membrane permeability, and binding affinity.[8]

    • Enhanced Target Interactions: The pyridine nitrogen can act as a hydrogen bond acceptor, forming crucial interactions with the kinase hinge region, a common binding motif for ATP-competitive inhibitors.[9]

    • Tuning Electronic Properties: The electron-withdrawing nature of both the fluorine atom and the pyridine ring can influence the reactivity of the ethynyl group, making it more susceptible to nucleophilic attack.

Synthesis of a Representative Covalent Kinase Inhibitor

The synthesis of a covalent kinase inhibitor utilizing this compound typically involves the coupling of this building block to a core heterocyclic scaffold, such as a pyrimidine, which is known to bind to the hinge region of many kinases.[4][10] The Sonogashira cross-coupling reaction is a powerful and widely used method for this transformation.[11]

General Synthetic Workflow

The overall synthetic strategy involves the preparation of a halogenated core scaffold, followed by a palladium- and copper-catalyzed Sonogashira coupling with this compound.

G cluster_0 Core Scaffold Synthesis cluster_1 Sonogashira Coupling cluster_2 Downstream Processing A Starting Materials B Halogenated Pyrimidine Core (e.g., 2-amino-4-chloro-5-iodopyrimidine) A->B Multi-step Synthesis D Final Covalent Inhibitor B->D Pd/Cu Catalyst, Base C This compound C->D E Purification (e.g., Chromatography) D->E F Characterization (NMR, MS, HPLC) E->F

Caption: General workflow for the synthesis of a covalent kinase inhibitor.

Detailed Protocol: Sonogashira Coupling

This protocol describes a general procedure for the Sonogashira coupling of a halogenated aminopyrimidine with this compound.

Materials:

ReagentCAS NumberMolecular Weight ( g/mol )
2-Amino-4-chloro-5-iodopyrimidine144579-33-3255.46
This compound884494-34-2121.11
Tetrakis(triphenylphosphine)palladium(0)14221-01-31155.56
Copper(I) iodide (CuI)7681-65-4190.45
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)121-44-8 / 7087-68-5101.19 / 129.24
Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)109-99-9 / 68-12-272.11 / 73.09

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the halogenated pyrimidine (1.0 eq), this compound (1.2 eq), copper(I) iodide (0.1 eq), and tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

  • Solvent and Base Addition: Add anhydrous solvent (e.g., THF or DMF) to dissolve the reagents, followed by the addition of a suitable base (e.g., triethylamine or DIPEA, 3.0 eq).

  • Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-70 °C) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and quench with water or a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

  • Characterization: Confirm the structure and purity of the final product by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and high-resolution mass spectrometry (HRMS).

Note: Reaction conditions, including catalyst loading, base, solvent, and temperature, may require optimization for different substrates.

Mechanism of Covalent Inhibition

The synthesized inhibitor, bearing the this compound moiety, is designed to first bind non-covalently to the ATP-binding pocket of the target kinase. This initial binding is guided by interactions between the pyrimidine core and the kinase hinge region. Once optimally positioned, the ethynyl group is brought into close proximity to a nucleophilic cysteine residue.

G cluster_0 Step 1: Reversible Binding cluster_1 Step 2: Covalent Bond Formation A Inhibitor + Kinase B [Inhibitor...Kinase] Non-covalent Complex A->B Ki C Inhibitor-Kinase Covalent Adduct B->C kinact

Caption: Two-step mechanism of covalent kinase inhibition.

The nucleophilic thiol of the cysteine then attacks one of the sp-hybridized carbons of the ethynyl group, forming a stable vinyl sulfide linkage. This covalent modification irreversibly inactivates the kinase.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of targeted covalent kinase inhibitors. Its unique combination of a reactive ethynyl group and a fluorine-substituted pyridine core allows for the development of potent and selective inhibitors with favorable drug-like properties. The Sonogashira cross-coupling reaction provides a robust and efficient method for incorporating this moiety into various kinase inhibitor scaffolds. The principles and protocols outlined in this application note provide a solid foundation for researchers engaged in the design and synthesis of the next generation of covalent kinase inhibitors.

References

  • Sato, M., Fuchida, H., et al. (2020). Selective Covalent Targeting of Mutated EGFR(T790M) with Chlorofluoroacetamide-Pyrimidines. ACS Medicinal Chemistry Letters.
  • Zhang, Y., et al. (2021). Investigation of Covalent Warheads in the Design of 2-Aminopyrimidine-based FGFR4 Inhibitors. Journal of Medicinal Chemistry.
  • Zhao, Z., et al. (2022). Systematic Exploration of Privileged Warheads for Covalent Kinase Drug Discovery. Molecules.
  • Wodicka, L. M., et al. (2021). Current Developments in Covalent Protein Kinase Inhibitors. CHIMIA.
  • Gao, Y., et al. (2022). Systematic exploration of privileged warheads for covalent kinase drug discovery. Authorea Preprints.
  • Moody, C. J., et al. (2021). Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors. Molecules.
  • Singh, M., & Singh, P. (2022). A momentous progress update: epidermal growth factor receptor inhibitors as viable agents for combating cancer. Journal of Biomolecular Structure and Dynamics.
  • Nguyen, T., Statsyuk, A., et al. (2021). Synthesis of a Kinase Probe for Covalent Modification of the Catalytic Lysine in Protein Kinases. University of Houston.
  • Hodson, L. (2014). The synthesis of novel kinase inhibitors using click chemistry. Semantic Scholar.
  • Frazier, T., et al. (2024). Synthesis, kinase inhibition and anti-leukemic activities of diversely substituted indolopyrazolocarbazoles. European Journal of Medicinal Chemistry.
  • Sgobba, M., et al. (2010). A computational workflow for the design of irreversible inhibitors of protein kinases.
  • Zhang, Y., et al. (2023). Small Molecule EGFR Inhibitors as Anti-Cancer Agents: Discovery, Mechanisms of Action, and Opportunities. Molecules.
  • Wang, S., et al. (2019). The five reversible EGFR inhibitors.
  • Cameron, M. D., et al. (2011). Synthesis and SAR of 2,4-diaminopyrimidines as potent c-jun N-terminal kinase inhibitors.
  • Al-Ostoot, F. H., et al. (2022). Globally Approved EGFR Inhibitors: Insights into Their Syntheses, Target Kinases, Biological Activities, Receptor Interactions, and Metabolism. Molecules.
  • Razafindrainibe, F., et al. (2021). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-alkynylfluoropyridinamidoximes Scaffolds. Chemistry – A European Journal.
  • Liu, Q., et al. (2013). Developing irreversible inhibitors of the protein kinase cysteinome. Chemistry & Biology.
  • Kumar, A., et al. (2022).
  • Shavnya, A., et al. (2020). 2-Arylamino-6-ethynylpurines are cysteine-targeting irreversible inhibitors of Nek2 kinase. RSC Medicinal Chemistry.
  • Zhang, F-L., et al. (2024). Design Principles and Applications of Fluorescent Kinase Inhibitors for Simultaneous Cancer Bioimaging and Therapy.
  • Pan, Z., et al. (2014). Discovery of a series of 2,5-diaminopyrimidine covalent irreversible inhibitors of Bruton's tyrosine kinase with in vivo antitumor activity. Journal of Medicinal Chemistry.
  • Díaz-Sánchez, B. R., et al. (2007). Synthesis of 2-substituted-5-halo-2,3-dihydro-4(H)-pyrimidin-4-ones and their derivatization utilizing the Sonogashira coupling reaction in the enantioselective synthesis of alpha-substituted beta-amino acids. The Journal of Organic Chemistry.
  • Hatashima, A., et al. (2022). Approved and emerging Bruton's tyrosine kinase inhibitors for the treatment of chronic lymphocytic leukemia. Expert Opinion on Pharmacotherapy.
  • Woyach, J. (2022). First-in-human Phase I results of a novel BTK inhibitor rocbrutinib in R/R CLL. VJHemOnc.
  • Kyousuf, S., et al. (2024).
  • Woyach, J. (2022). ASH 2022: Dr. Jennifer Woyach on Pirtobrutinib for Patients with Chronic Lymphocytic Leukemia (CLL)
  • Lee, S., et al. (2020). Discovery of 5-Phenoxy-2-aminopyridine Derivatives as Potent and Selective Irreversible Inhibitors of Bruton's Tyrosine Kinase. Molecules.
  • Razafindrainibe, F., et al. (2021). Sonogashira cross-coupling reaction of bromocyanofluoro pyridine nuclei: access to 5- and 6-alkynylfluoropyridinamidoximes scaffolds.
  • Maccioni, E., et al. (2011). ChemInform Abstract: Sonogashira Reaction on Pyridinium N-Haloheteroarylaminides: Regioselective Synthesis of N-Alkyl-3-alkynyl-5-arylpyridin-2-yl Amines. ChemInform.

Sources

Application Notes and Protocols: 2-Ethynyl-5-fluoropyridine as a Novel Building Block for Advanced Electronic Materials

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The field of organic electronics is propelled by the molecular-level design of novel π-conjugated systems. Within this landscape, the strategic incorporation of fluorine and nitrogen-containing heterocycles has emerged as a powerful tool for tuning the electronic properties and enhancing the performance and stability of organic semiconductors. 2-Ethynyl-5-fluoropyridine is a unique molecular scaffold that combines three critical functional motifs: an electron-deficient pyridine ring, a strongly electronegative fluorine atom, and a rigid, linear ethynyl group. This combination makes it an exceptionally promising, yet underexplored, building block for a new generation of materials for organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs).

While the direct application of this compound in published electronic materials research is still nascent, this guide provides a scientifically grounded framework for its use. By leveraging established principles of polymer chemistry and device physics, we present detailed protocols and projected performance characteristics to guide researchers in harnessing the potential of this versatile building block.

Section 1: The Scientific Rationale — Why this compound?

The efficacy of a building block in organic electronics is determined by its influence on the frontier molecular orbitals (HOMO/LUMO), intermolecular packing, and overall stability of the final material. This compound is engineered to favorably impact all three aspects.

The Role of Fluorine: Enhancing Electron Affinity and Stability

The incorporation of fluorine is a well-established strategy in the design of high-performance organic semiconductors. The high electronegativity of the fluorine atom exerts a strong inductive effect, which profoundly stabilizes both the HOMO and LUMO energy levels of the π-system.[1] This lowering of the LUMO level is particularly advantageous for creating materials with high electron affinity, facilitating efficient electron injection and transport, a key requirement for n-type and ambipolar OFETs as well as for electron transport layers (ETLs) in OLEDs. Furthermore, the C-F bond is strong and non-polarizable, which can enhance the oxidative stability and photostability of the resulting materials.[2]

The Pyridine Moiety: An Intrinsic Electron Acceptor

The pyridine ring is an electron-deficient (π-deficient) heterocycle due to the presence of the more electronegative nitrogen atom in the aromatic system. This inherent electronic nature makes pyridine and its derivatives excellent acceptor units in donor-acceptor (D-A) type conjugated polymers.[3] In a D-A architecture, the electronic interaction between the electron-rich donor and the electron-poor acceptor unit narrows the material's bandgap, pushing absorption and emission to longer wavelengths and enabling broad absorption of the solar spectrum in OPVs. The nitrogen atom also provides a site for potential non-covalent interactions, which can influence molecular packing in the solid state.

The Ethynyl Linker: A Rigid Rod for Conjugation

The ethynyl (–C≡C–) group is a critical component for constructing rigid and planar conjugated backbones. Unlike more flexible linkages, the linear geometry of the ethynyl unit minimizes conformational disorder along the polymer chain. This increased planarity and rigidity enhances π-orbital overlap, which is essential for efficient intramolecular charge delocalization and high charge carrier mobilities. The Sonogashira cross-coupling reaction is a highly efficient and functional-group-tolerant method for forming the C(sp²)-C(sp) bonds necessary to incorporate ethynyl units into conjugated polymers.[4]

Section 2: Proposed Application — Synthesis of a Donor-Acceptor Conjugated Polymer

To illustrate the utility of this compound, we propose the synthesis of a novel donor-acceptor copolymer, hereafter named P-DBT-EFP , via a Sonogashira polymerization. In this design, this compound serves as the acceptor (A) unit, and a well-known electron-rich donor (D) unit, 4,7-bis(5-bromothiophen-2-yl)-2,1,3-benzothiadiazole (DBT), is used as the co-monomer.

Workflow for Sonogashira Polymerization of P-DBT-EFP

G cluster_reactants Reactants cluster_conditions Reaction Conditions A This compound (Acceptor Monomer) Process Sonogashira Polymerization A->Process B 4,7-Bis(5-bromothiophen-2-yl)- 2,1,3-benzothiadiazole (DBT) (Donor Monomer) B->Process Catalyst Pd(PPh₃)₂Cl₂ / CuI Catalyst->Process Solvent Toluene / Diisopropylamine Solvent->Process Temp 70 °C, 48h Temp->Process Purification Purification (Soxhlet Extraction) Process->Purification Product P-DBT-EFP Polymer Purification->Product

Caption: Synthetic workflow for the proposed P-DBT-EFP polymer.

Protocol 2.1: Sonogashira Co-polymerization of P-DBT-EFP

This protocol is a representative procedure based on established Sonogashira polymerization methodologies. Researchers should perform small-scale test reactions to optimize conditions.

Materials:

  • This compound (1.0 eq)

  • 4,7-Bis(5-bromothiophen-2-yl)-2,1,3-benzothiadiazole (DBT) (1.0 eq)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.02 eq)

  • Copper(I) iodide (CuI) (0.04 eq)

  • Anhydrous Toluene

  • Anhydrous Diisopropylamine (i-Pr₂NH)

  • Methanol, Hexane, Acetone, Chloroform (for purification)

Procedure:

  • Reactor Setup: Add this compound (e.g., 0.5 mmol, 60.5 mg) and DBT (e.g., 0.5 mmol, 225 mg) to a flame-dried 50 mL Schlenk flask equipped with a magnetic stir bar.

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with high-purity argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent Addition: Add anhydrous toluene (10 mL) and diisopropylamine (5 mL) to the flask via syringe. Stir the mixture at room temperature until all monomers are fully dissolved.

  • Catalyst Addition: In a separate glovebox or under a positive flow of argon, add Pd(PPh₃)₂Cl₂ (e.g., 0.01 mmol, 7.0 mg) and CuI (e.g., 0.02 mmol, 3.8 mg) to the reaction flask.

  • Degassing: Subject the reaction mixture to another cycle of freeze-pump-thaw (three times) to thoroughly remove any dissolved oxygen, which can deactivate the catalyst.

  • Polymerization: Place the flask in a preheated oil bath at 70 °C. Stir the reaction mixture under a positive pressure of argon for 48 hours. The growth of the polymer may be observed by an increase in viscosity or the formation of a dark-colored precipitate.

  • Reaction Quenching & Polymer Precipitation: After cooling to room temperature, pour the reaction mixture slowly into a beaker containing 200 mL of vigorously stirring methanol. A fibrous or powdered precipitate should form.

  • Initial Purification: Collect the crude polymer by filtration. Wash the solid sequentially with methanol and hexane to remove residual catalysts and oligomers.

  • Soxhlet Extraction: Dry the polymer and place it in a cellulose thimble for Soxhlet extraction. Extract sequentially with methanol, acetone, and hexane to remove impurities. Finally, extract with a solvent in which the polymer is soluble (e.g., chloroform or chlorobenzene) to isolate the pure polymer fraction.

  • Final Precipitation and Drying: Precipitate the purified polymer from the chloroform solution into methanol. Collect the final product by filtration and dry under high vacuum at 40 °C for 24 hours.

Section 3: Projected Material Properties

The electronic and optical properties of the hypothetical P-DBT-EFP can be projected based on the known characteristics of its constituent units and comparison with similar D-A polymers in the literature. These properties are crucial for determining its suitability for electronic device applications.

PropertyProjected Value/RangeRationale & Significance
Optical Properties
Absorption λmax (Solution)500 - 550 nmThe D-A structure leads to a significant intramolecular charge transfer (ICT) band. This range is typical for polymers with moderate bandgaps.
Absorption λmax (Film)520 - 580 nmRed-shift upon film formation indicates stronger intermolecular interactions and π-stacking in the solid state, which is favorable for charge transport.
Optical Bandgap (Eg_opt)1.9 - 2.1 eVCalculated from the absorption onset. This bandgap is suitable for emission in the yellow-orange region for OLEDs or as a donor in some OPV systems.
Electrochemical Properties
HOMO Energy Level-5.4 to -5.6 eVThe strong electron-withdrawing nature of the fluoropyridine unit will lower the HOMO level compared to non-fluorinated analogues, improving air stability.
LUMO Energy Level-3.4 to -3.6 eVThe fluoropyridine acceptor unit significantly lowers the LUMO, facilitating electron injection from common cathodes (e.g., Al, Ca) and enabling n-type transport.
Electrochemical Bandgap1.9 - 2.1 eVCorrelates with the optical bandgap and confirms the electronic structure.

Section 4: Potential Device Applications & Protocols

The projected properties of P-DBT-EFP make it a promising candidate for use as the active semiconductor layer in OFETs.

Organic Field-Effect Transistors (OFETs)

The low-lying LUMO level suggests that P-DBT-EFP could exhibit efficient electron transport. The deep HOMO level would provide good stability against ambient oxidation. Therefore, the material is a strong candidate for n-type or potentially ambipolar (transporting both holes and electrons) OFETs.

OFET Device Architecture

Sources

Troubleshooting & Optimization

Technisches Support-Center: Optimierung der Katalysatorbeladung für die Kreuzkupplung mit 2-Ethinyl-5-fluorpyridin

Author: BenchChem Technical Support Team. Date: January 2026

Answering in German, as requested by the user.

Für: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung Von: Ihr Senior Application Scientist Team

Einleitung

Willkommen in unserem technischen Support-Center, das sich der Optimierung von palladiumkatalysierten Kreuzkupplungsreaktionen mit 2-Ethinyl-5-fluorpyridin widmet. Dieses spezielle Substrat ist aufgrund des Vorhandenseins eines elektronenarmen Pyridinrings und einer reaktiven Alkin-Funktionalität von erheblichem Interesse für die medizinische Chemie. Diese Merkmale stellen jedoch auch einzigartige Herausforderungen für die Katalyse dar, insbesondere im Hinblick auf die Deaktivierung des Katalysators und die Bildung von Nebenprodukten. Die Optimierung der Katalysatorbeladung ist nicht nur entscheidend für die Maximierung der Ausbeute und die Minimierung von Verunreinigungen, sondern auch für die Kosteneffizienz und Skalierbarkeit Ihrer Synthese.

Dieser Leitfaden bietet detaillierte Anleitungen zur Fehlerbehebung und häufig gestellte Fragen (FAQs), um Sie bei der Bewältigung häufiger experimenteller Hürden zu unterstützen. Wir konzentrieren uns auf die zugrunde liegenden mechanistischen Prinzipien, um Ihnen zu helfen, fundierte Entscheidungen zur Optimierung Ihrer Reaktionsbedingungen zu treffen.

Leitfaden zur Fehlerbehebung

Dieser Abschnitt befasst sich mit spezifischen Problemen, die während Ihrer Experimente auftreten können, und bietet systematische Lösungsansätze.

F1: Meine Reaktion zeigt eine geringe oder keine Umsetzung. Was sind die ersten Schritte zur Fehlerbehebung?

A1: Eine geringe oder keine Umsetzung ist oft auf Probleme mit der Aktivität des Katalysators oder der Integrität der Reagenzien zurückzuführen. Der Pyridinstickstoff in Ihrem Substrat kann als Lewis-Base wirken und das Palladiumzentrum vergiften, wodurch der Katalysator deaktiviert wird.[1]

Systematischer Ansatz zur Fehlerbehebung:

  • Inerte Atmosphäre sicherstellen: Palladium(0)-Katalysatoren sind sauerstoffempfindlich. Stellen Sie sicher, dass Ihr Reaktionsgefäß und Ihre Lösungsmittel ordnungsgemäß entgast sind und die Reaktion unter einer inerten Atmosphäre (Argon oder Stickstoff) durchgeführt wird.[2][3]

  • Reagenzienqualität prüfen: Stellen Sie sicher, dass Ihr Lösungsmittel und Ihre Base wasserfrei sind. Feuchtigkeit kann sowohl den Katalysator deaktivieren als auch zu Nebenreaktionen wie der Protodeboronierung bei Suzuki-Kupplungen führen.[3][4]

  • Katalysatoraktivität bewerten:

    • Präkatalysator: Wenn Sie einen Pd(II)-Präkatalysator wie PdCl₂(PPh₃)₂ verwenden, muss dieser in situ zum aktiven Pd(0) reduziert werden.[5] Eine ineffiziente Reduktion kann die Reaktion verhindern. Erwägen Sie die Verwendung eines Pd(0)-Präkatalysators wie Pd(PPh₃)₄ oder eines fortschrittlicheren Präkatalysatorsystems (z. B. Buchwald-Präkatalysatoren).

    • Ligandenauswahl: Für elektronenarme Heterozyklen wie Fluorpyridine sind sperrige, elektronenreiche Phosphinliganden oft entscheidend.[6][7] Liganden wie SPhos, XPhos oder RuPhos können die Geschwindigkeit der oxidativen Addition erhöhen und das Palladiumzentrum vor der Koordination mit dem Pyridinstickstoff abschirmen.[8][9]

Workflow zur Fehlerbehebung bei geringer Umsetzung

G start Problem: Geringe oder keine Umsetzung check_inert 1. Inerte Atmosphäre überprüfen (Entgasung, Spülung) start->check_inert check_reagents 2. Qualität der Reagenzien prüfen (Lösungsmittel, Base, Ausgangsmaterialien) check_inert->check_reagents check_catalyst 3. Katalysatorsystem bewerten check_reagents->check_catalyst sub_catalyst A. Präkatalysator wechseln? (z.B. Pd(0) vs. Pd(II)) check_catalyst->sub_catalyst Aktivitätsproblem sub_ligand B. Liganden optimieren? (Sperrig, elektronenreich?) check_catalyst->sub_ligand Deaktivierungsproblem increase_temp 4. Reaktionstemperatur erhöhen? sub_catalyst->increase_temp sub_ligand->increase_temp result_ok Reaktion erfolgreich increase_temp->result_ok Ja result_fail Weiter optimieren increase_temp->result_fail Nein

Abbildung 1: Ein schrittweiser Workflow zur Diagnose und Behebung von Problemen mit geringer oder keiner Reaktionsumsetzung.

F2: Ich beobachte eine signifikante Bildung von Alkin-Homokupplung (Glaser-Kupplung). Wie kann ich dieses Nebenprodukt minimieren?

A2: Die Homokupplung Ihres 2-Ethinyl-5-fluorpyridin-Substrats ist eine häufige Nebenreaktion, die typischerweise durch den Kupfer(I)-Cokatalysator in Sonogashira-Reaktionen gefördert wird, insbesondere in Gegenwart von Sauerstoff.[8]

Strategien zur Minimierung der Homokupplung:

  • Kupferfreie Bedingungen: Die effektivste Methode ist die Durchführung der Reaktion ohne Kupfer(I)-Salz. Kupferfreie Sonogashira-Kupplungen erfordern oft eine etwas höhere Temperatur oder reaktivere Katalysatorsysteme, verhindern aber die Glaser-Kopplung fast vollständig.[10][11]

  • Reduzierung der Kupferbeladung: Wenn Kupfer für Ihr System notwendig ist, versuchen Sie, die Beladung auf ein Minimum zu reduzieren (z. B. von 5 mol% auf 1-2 mol%).

  • Strikter Sauerstoffausschluss: Stellen Sie sicher, dass Ihre Reaktion rigoros von Sauerstoff befreit ist, da dieser die oxidative Dimerisierung des Kupferacetylids fördert.

  • Langsame Zugabe des Alkins: Die langsame Zugabe des 2-Ethinyl-5-fluorpyridins über eine Spritzenpumpe kann dessen stationäre Konzentration niedrig halten und so die Wahrscheinlichkeit einer bimolekularen Homokupplung verringern.

F3: Meine Reaktion ist unvollständig oder stagniert, obwohl die Ausgangsmaterialien noch vorhanden sind. Was könnte die Ursache sein?

A3: Eine stagnierende Reaktion deutet typischerweise auf eine Zersetzung des Katalysators oder eine Produktinhibierung hin. Der Katalysator kann im Laufe der Zeit seine Aktivität verlieren, insbesondere bei höheren Temperaturen.

Mögliche Ursachen und Lösungen:

  • Katalysatordeaktivierung: Das katalytisch aktive Pd(0) kann zu Palladium-Schwarz ausfallen, einer inaktiven Form des Katalysators.

    • Lösung: Verwenden Sie Liganden, die das Palladiumzentrum stabilisieren. Chelatisierende Phosphinliganden oder N-heterocyclische Carben (NHC)-Liganden können die Lebensdauer des Katalysators verlängern.[7]

  • Produktinhibierung: Das gebildete Produkt kann stärker an das Palladiumzentrum binden als die Ausgangsmaterialien und so den Katalysator aus dem katalytischen Zyklus entfernen.

    • Lösung: Versuchen Sie, die Reaktion bei einer niedrigeren Konzentration durchzuführen oder die Katalysatorbeladung leicht zu erhöhen (z. B. von 1 mol% auf 2 mol%), um die inhibierte Spezies zu kompensieren.

  • Unzureichende Basenstärke: Wenn die Base während der Reaktion verbraucht wird oder nicht stark genug ist, kann der deprotonierungsschritt (z. B. im Kupfer- oder Palladiumzyklus der Sonogashira-Reaktion) geschwindigkeitsbestimmend werden und die Reaktion verlangsamen.[7]

    • Lösung: Wechseln Sie zu einer stärkeren oder löslicheren Base. Anorganische Basen wie K₃PO₄ oder Cs₂CO₃ sind oft effektiver als organische Amine.

Häufig gestellte Fragen (FAQs)

F4: Was ist eine typische Startkatalysatorbeladung für eine Kreuzkupplung mit 2-Ethinyl-5-fluorpyridin?

A4: Eine gute Ausgangsbasis für die Optimierung ist eine Palladium-Präkatalysatorbeladung im Bereich von 1-5 mol% .[12][13] Das Verhältnis von Ligand zu Palladium beträgt typischerweise 1:1 bis 2:1, abhängig von der Art des Liganden.

ReaktionstypPd-Präkatalysator (mol%)Ligand (mol%)Cu(I)-Cokatalysator (mol%)Anmerkungen
Sonogashira 1 - 22 - 42 - 5 (optional)Beginnen Sie mit kupferfreien Bedingungen, um Homokupplung zu vermeiden.[14]
Suzuki-Miyaura 2 - 54 - 10N/AErfordert oft robustere Liganden aufgrund der Pyridinfunktionalität.[15][16]
Buchwald-Hartwig 1 - 31.5 - 4.5N/ADie Wahl des Liganden ist entscheidend und substratabhängig.[9][17]

Tabelle 1: Empfohlene Startbedingungen für die Katalysatorbeladung bei verschiedenen Kreuzkupplungsreaktionen.

F5: Wie beeinflusst die Wahl des Liganden die optimale Katalysatorbeladung?

A5: Der Ligand ist wohl die wichtigste Variable. Hocheffiziente Liganden können die katalytische Aktivität drastisch steigern und ermöglichen deutlich niedrigere Katalysatorbeladungen.

  • Elektronische Eigenschaften: Elektronenreiche Liganden erhöhen die Elektronendichte am Palladiumzentrum, was die oxidative Addition (oft der geschwindigkeitsbestimmende Schritt) erleichtert und eine niedrigere Katalysatorbeladung ermöglicht.[6][18]

  • Sterische Eigenschaften: Sperrige Liganden fördern die Bildung von monoligierten L-Pd(0)-Spezies, die hochreaktiv sind.[18] Sie helfen auch, das Metallzentrum vor unerwünschter Koordination mit dem Pyridinsubstrat zu schützen und die reduktive Eliminierung zu beschleunigen, was die Lebensdauer des Katalysators erhöht.[6][7]

Mit modernen Buchwald-Liganden oder NHC-Liganden können Beladungen oft auf unter 1 mol% und in einigen Fällen sogar in den ppm-Bereich gesenkt werden.[12][19]

Beziehung zwischen Ligandeneigenschaften und Katalysatoreffizienz

G node1 Effizienter Ligand node2 ↑ Elektronendichte (z.B. Alkylphosphine, NHCs) node1->node2 node3 ↑ Sterischer Anspruch (z.B. t-Butyl-, Adamantylgruppen) node1->node3 node4 Beschleunigte oxidative Addition node2->node4 node5 Stabilisierung von Pd(0) node2->node5 node3->node5 node6 Beschleunigte reduktive Eliminierung node3->node6 node7 ↓ Geringere Katalysatorbeladung erforderlich node4->node7 node5->node7 node6->node7

Abbildung 2: Schematische Darstellung, wie elektronenreiche und sterisch anspruchsvolle Liganden die katalytische Effizienz steigern und somit eine Reduzierung der Katalysatorbeladung ermöglichen.

F6: Wann sollte ich eine höhere Katalysatorbeladung in Betracht ziehen?

A6: Während das Ziel oft darin besteht, die Katalysatorbeladung zu minimieren, gibt es Situationen, in denen eine Erhöhung notwendig sein kann:

  • Schwierige Substrate: Wenn Ihr Kupplungspartner sterisch sehr anspruchsvoll oder elektronisch deaktiviert ist, kann eine höhere Katalysatorkonzentration erforderlich sein, um eine akzeptable Reaktionsgeschwindigkeit zu erreichen.

  • Skalierung: Bei der Skalierung einer Reaktion können Spuren von Verunreinigungen (Wasser, Sauerstoff) in den Reagenzien oder Lösungsmitteln, die im Labormaßstab vernachlässigbar waren, einen signifikanten Teil eines niedrig beladenen Katalysators deaktivieren. Eine leichte Erhöhung der Beladung kann diese Robustheitsprobleme kompensieren.

  • Schnelle Reaktionszeiten erforderlich: Wenn eine schnelle Umsetzung für einen Prozess entscheidend ist, kann eine höhere Katalysatorbeladung die Reaktionszeit verkürzen, wenn auch auf Kosten der Katalysatoreffizienz (Turnover Number).

Detaillierte experimentelle Protokolle

Protokoll 1: Allgemeine Vorgehensweise zur Optimierung der Katalysatorbeladung (Beispiel Sonogashira-Kupplung)

Dieses Protokoll beschreibt einen systematischen Ansatz zur Bestimmung der minimal erforderlichen Katalysatorbeladung für die Kupplung von 2-Ethinyl-5-fluorpyridin mit einem Arylbromid.

  • Vorbereitung des Stammlösung:

    • Stellen Sie eine Stammlösung des Palladium-Präkatalysators und des Liganden in einem geeigneten, entgasten Lösungsmittel (z. B. Toluol oder Dioxan) her. Dies gewährleistet eine genaue Dosierung kleiner Mengen.

  • Einrichtung der Reaktion (unter inerter Atmosphäre):

    • Geben Sie in eine Reihe von Reaktionsgefäßen (z. B. Schlenkrohre oder Vials) das Arylbromid (1,0 Äquiv.), die Base (z. B. K₃PO₄, 2,0 Äquiv.) und eine definierte Menge eines internen Standards (z. B. Dodecan).

    • Fügen Sie das entgaste Lösungsmittel hinzu.

    • Geben Sie über die Stammlösung abnehmende Mengen des Katalysatorsystems in jedes Gefäß (z. B. 2 mol%, 1 mol%, 0,5 mol%, 0,1 mol%, 0,05 mol%).

    • Fügen Sie das 2-Ethinyl-5-fluorpyridin (1,2 Äquiv.) hinzu.[2]

  • Reaktionsdurchführung und Überwachung:

    • Verschließen Sie die Gefäße und erhitzen Sie sie auf die optimierte Temperatur (z. B. 80 °C).

    • Entnehmen Sie zu definierten Zeitpunkten (z. B. 1h, 4h, 12h, 24h) Aliquots aus jeder Reaktion.

    • Quenchen Sie die Aliquots und analysieren Sie sie mittels GC-MS oder LC-MS, um die Umsetzung im Verhältnis zum internen Standard zu quantifizieren.

  • Analyse:

    • Tragen Sie die Ausbeute gegen die Zeit für jede Katalysatorbeladung auf.

    • Bestimmen Sie die niedrigste Katalysatorbeladung, die innerhalb des gewünschten Zeitrahmens eine vollständige Umsetzung und eine hohe Ausbeute liefert.

Protokoll 2: Screening von Liganden zur Reduzierung der Katalysatorbeladung

  • Einrichtung: Richten Sie eine parallele Reihe von Reaktionen wie in Protokoll 1 beschrieben ein. Halten Sie die Konzentration des Palladium-Präkatalysators konstant auf einem niedrigen Niveau (z. B. 0,5 mol%).

  • Ligandenvariation: Fügen Sie zu jedem Reaktionsgefäß einen anderen Liganden hinzu (z. B. PPh₃, XPhos, SPhos, RuPhos, P(t-Bu)₃) in einem stöchiometrischen Verhältnis zum Palladium (z. B. 2:1 Ligand:Pd).

  • Durchführung und Analyse: Führen Sie die Reaktionen unter identischen Bedingungen durch und überwachen Sie den Fortschritt wie oben beschrieben.

  • Auswertung: Identifizieren Sie den Liganden, der bei niedriger Katalysatorbeladung die höchste Reaktionsgeschwindigkeit und Ausbeute liefert. Dieser Ligand ist der beste Kandidat für weitere Optimierungen zur Reduzierung der Beladung.

Referenzen

  • Walter, P. E. (2012). Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. KAUST Repository. [Link]

  • Meijere, A. de, et al. (2009). Insights into Sonogashira Cross-Coupling by High-Throughput Kinetics and Descriptor Modeling. ResearchGate. [Link]

  • Coombs, J. R., et al. (2012). Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. PMC - NIH. [Link]

  • Pradhan, S. (2016). Optimisation of the catalyst loading for the Sonogashira reaction. ResearchGate. [Link]

  • Chen, C., et al. (2022). Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. NIH. [Link]

  • Reddit User Discussion. (2020). Sonogashira troubleshooting help needed. Reddit. [Link]

  • ResearchGate. Privileged ligands for palladium-catalyzed cross-coupling reactions. ResearchGate. [Link]

  • Catino, A. J., et al. (2023). New Mechanistic Insights into the Copper-Free Heck–Cassar–Sonogashira Cross-Coupling Reaction. ACS Catalysis. [Link]

  • ResearchGate. Synthesis and Properties of Pyridine-Fused Triazolylidene–Palladium: Catalyst for Cross-Coupling Using Chloroarenes and Nitroarenes. ResearchGate. [Link]

  • Magano, J. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development. [Link]

  • Chen, D. Y.-K., et al. (2011). Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. PubMed Central. [Link]

  • Royal Society of Chemistry. (2022). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. Royal Society of Chemistry. [Link]

  • Fors, B. P., et al. (2011). Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides: two ligands suffice in most cases. Chemical Science. [Link]

  • Black, D. A., et al. (2008). Copper-Catalyzed Coupling of Pyridines and Quinolines with Alkynes: A One-Step, Asymmetric Route to Functionalized Heterocycles. The Journal of Organic Chemistry. [Link]

  • Tang, H., et al. (2003). Ligands for palladium-catalyzed cross-couplings of alkyl halides: use of an alkyldiaminophosphane expands the scope of the Stille reaction. PubMed. [Link]

  • Thompson, A. S., et al. (2005). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry. [Link]

  • Park, N. H., et al. (2015). Design of New Ligands for the Palladium-Catalyzed Arylation of α-Branched Secondary Amines. MIT Open Access Articles. [Link]

  • ResearchGate. (2019). Conditions optimization for the double Sonogashira coupling. ResearchGate. [Link]

  • ResearchGate. (2014). What is the best procedure for Sonogashira coupling?. ResearchGate. [Link]

  • ResearchGate. Effects of catalyst precursors, ligands and catalyst loadings. ResearchGate. [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. Chemistry LibreTexts. [Link]

  • Angeli, M., et al. (2020). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-alkynyl-3-fluoro-2-pyridinamidoximes. ePrints Soton. [Link]

  • Shaheen, S., et al. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. MDPI. [Link]

  • Begum, S., et al. (2023). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. PMC. [Link]

  • MDPI. (2022). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. MDPI. [Link]

  • ResearchGate. (2021). Copper in Cross-Coupling Reactions: I. Sonogashira-Hagihara Reaction. ResearchGate. [Link]

  • Sussex Drug Discovery Centre. (2013). Guidelines for Sonogashira cross-coupling reactions. Sussex Drug Discovery Centre. [Link]

  • Wikipedia. Sonogashira coupling. Wikipedia. [Link]

  • ResearchGate. (2012). Sonogashira Cross-Coupling Reactions Catalysed by Copper-Free Palladium Zeolites. ResearchGate. [Link]

  • Liu, M., et al. (2019). Simultaneous Dehalogenation and Hydrogenation in Sonogashira Coupling. PMC. [Link]

  • Organic Chemistry Portal. Sonogashira Coupling. Organic Chemistry Portal. [Link]

Sources

Technical Support Center: Troubleshooting Low Yields in Reactions Involving 2-Ethynyl-5-fluoropyridine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for 2-Ethynyl-5-fluoropyridine. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block. This compound is a valuable intermediate in pharmaceutical development due to the unique properties conferred by its fluorinated pyridine core and reactive terminal alkyne.[1] However, these same features can present challenges in synthetic transformations, often leading to suboptimal reaction yields.

This document provides a series of troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format. Our goal is to move beyond simple procedural lists and provide a deeper understanding of the underlying chemical principles, empowering you to diagnose and solve common issues encountered in your experiments.

FAQ 1: My Sonogashira reaction with this compound is giving low yields and a major byproduct with approximately double the mass of my starting material. What is happening and how can I fix it?

This is the most common issue reported and is almost certainly due to the undesired homocoupling of this compound. This side reaction, also known as Glaser or Hay coupling, involves the oxidative dimerization of two terminal alkyne molecules to form a symmetrical 1,3-diyne.[2][3] This process competes directly with your desired cross-coupling pathway, consuming your starting material and reducing the yield of your target molecule.

The mechanism is particularly favored by the presence of a copper(I) co-catalyst (traditionally used in Sonogashira reactions) and an oxidizing agent, which can be adventitious oxygen from the air.[4][5]

Causality: Competing Reaction Pathways

The core of the problem lies in the competition between the desired palladium-catalyzed cross-coupling cycle and the copper-mediated oxidative homocoupling cycle.

G SM This compound + R-X Pd_Cat Pd(0) Catalyst SM->Pd_Cat Cross-Coupling Pathway Cu_Cat Cu(I) Catalyst SM->Cu_Cat Homocoupling Pathway Desired_Product Desired Cross-Coupled Product Pd_Cat->Desired_Product Successful Reaction Homodimer Undesired Homocoupled Dimer (1,3-Diyne) Cu_Cat->Homodimer O2 Oxygen (Air) O2->Cu_Cat Promotes

Caption: Competing Sonogashira (desired) and Glaser (undesired) pathways.

Troubleshooting Strategies & Protocols

Your primary goal is to suppress the homocoupling pathway. This can be achieved through several complementary strategies.

Oxygen is a key oxidant for Glaser coupling.[6] Its removal is the first and most critical step.

  • Action: Degas all solvents and liquid reagents (e.g., amine base) thoroughly. The most effective method is three freeze-pump-thaw cycles, but extensive sparging with an inert gas (Argon or Nitrogen) for 20-30 minutes is often sufficient.[7]

  • Causality: By removing dissolved oxygen, you starve the copper-mediated oxidative cycle of a required reagent, thus kinetically favoring the palladium-catalyzed cross-coupling which does not require an external oxidant.

The catalyst system can be tuned to disfavor homocoupling.

  • Action A: Employ Copper-Free Conditions. The Sonogashira reaction can proceed without a copper co-catalyst, albeit sometimes requiring slightly higher temperatures or longer reaction times. This is the most direct way to inhibit Glaser coupling.[2]

  • Action B: Judicious Ligand Selection. For the palladium catalyst, using bulky, electron-rich phosphine ligands can accelerate the rate-limiting oxidative addition and subsequent steps in the cross-coupling cycle, allowing it to outcompete the homocoupling side reaction.

ParameterRecommended ConditionRationale
Atmosphere Strict Inert (Argon/N₂)Minimizes O₂ which promotes homocoupling.[5]
Cu(I) Co-catalyst Omit entirelyDirectly prevents the primary Glaser coupling pathway.[2]
Pd Catalyst PdCl₂(PPh₃)₂, Pd(PPh₃)₄, PdCl₂(dppf)Standard, effective catalysts for cross-coupling.[8][9]
Base Triethylamine (Et₃N) or Diisopropylamine (iPr₂NH)Solubilizes reagents and acts as both base and solvent.
Solvent THF, Dioxane, or DMFGood solvating properties for reagents and catalysts.
Temperature 25 °C to 60 °CStart at RT; gentle heating may be required for Cu-free systems.

Table 1: Recommended starting conditions for a copper-free Sonogashira reaction.

  • To a flame-dried Schlenk flask under an inert atmosphere (Argon), add the aryl halide (1.0 eq), Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a magnetic stir bar.

  • Evacuate and backfill the flask with Argon three times.

  • Add degassed solvent (e.g., THF) and degassed amine base (e.g., Et₃N, 2-3 eq) via syringe.

  • Add this compound (1.1-1.2 eq) dropwise to the stirred reaction mixture.[2]

  • Stir the reaction at room temperature or with gentle heating (e.g., 40-50 °C) and monitor progress by TLC or LC-MS.

  • Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

FAQ 2: The troubleshooting steps are helping, but I still see some homodimer. How can I completely prevent this side reaction from the start?

For challenging substrates or when the highest possible yield is required, a prophylactic approach using a protecting group is the most robust strategy. By temporarily "capping" the acidic terminal alkyne proton, you physically prevent its participation in the homocoupling mechanism.[2]

The most common and effective protecting group for this purpose is the trimethylsilyl (TMS) group. The workflow involves three stages: protection, coupling, and deprotection.

G Start 2-Ethynyl-5- fluoropyridine Protect Step 1: Protect (TMSCl, Base) Start->Protect TMS_Protected TMS-Protected Alkyne Protect->TMS_Protected Couple Step 2: Sonogashira Coupling (R-X, Pd Cat.) TMS_Protected->Couple Coupled_Product TMS-Protected Coupled Product Couple->Coupled_Product Deprotect Step 3: Deprotect (TBAF or K₂CO₃/MeOH) Coupled_Product->Deprotect Final_Product Final Desired Product Deprotect->Final_Product

Caption: Workflow for the protect-couple-deprotect strategy.

Protocols for the Protection Strategy
  • Dissolve this compound (1.0 eq) in anhydrous THF in a flame-dried flask under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a strong base such as n-Butyllithium (n-BuLi, 1.1 eq) or LDA dropwise. Stir the mixture at 0 °C for 30 minutes.

  • Add Trimethylsilyl chloride (TMSCl, 1.2 eq) dropwise to the solution.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours until TLC analysis shows complete consumption of the starting material.

  • Carefully quench the reaction with saturated aqueous NaHCO₃ solution.

  • Extract with an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • The resulting TMS-protected alkyne is often pure enough to use directly in the next step after solvent removal.

  • Follow the standard Sonogashira protocol (copper-catalyzed or copper-free is acceptable), using your TMS-protected this compound as the alkyne coupling partner. Homocoupling is not possible at this stage.

  • Dissolve the TMS-protected coupled product (1.0 eq) in a suitable organic solvent like THF.

  • Add a solution of Tetrabutylammonium fluoride (TBAF, 1.0 M in THF, 1.1 eq) dropwise at room temperature.[10]

  • Stir the reaction for 30-60 minutes. Monitor the reaction by TLC for the disappearance of the silylated starting material.

  • Upon completion, quench the reaction with water and extract with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify by column chromatography to yield the final, deprotected product.

  • Expert Tip: While effective, TBAF can sometimes be harsh.[11] For sensitive substrates, milder conditions such as K₂CO₃ in methanol can also be effective for TMS deprotection.

FAQ 3: My reaction is clean but sluggish, stalling before completion. How can I improve the conversion rate?

If side reactions are not the primary issue, low yields are often due to poor catalyst activity or turnover. The electronic nature of the 5-fluoropyridine ring can influence the reaction kinetics. The pyridine nitrogen can coordinate to the palladium center, potentially inhibiting catalytic activity, while the electron-withdrawing fluorine atom affects the ring's electronic properties.[12][13]

Troubleshooting Sluggish Reactions

G troubleshooting Troubleshooting Sluggish Reactions Symptom Potential Cause Recommended Action Low Conversion Poor Catalyst Activity / Turnover • Increase catalyst loading (from 2% to 5 mol%) • Switch to a more active ligand (e.g., Buchwald ligands like SPhos) • Increase reaction temperature in 10 °C increments Incomplete Reaction Reagent Insolubility • Change solvent system (e.g., THF to Dioxane or DMF) • Ensure the base is fully or partially dissolved Reaction Stalls Catalyst Deactivation • Ensure rigorous inert atmosphere to prevent oxidation of Pd(0) • Use a freshly opened or purified batch of catalyst and ligands

Caption: Logic chart for addressing sluggish or stalled reactions.

  • Catalyst and Ligand Choice: Standard palladium catalysts like Pd(PPh₃)₄ are generally reliable. However, for more challenging couplings, more advanced catalytic systems may be required. Buchwald-type ligands, which are bulky and electron-rich, are excellent for promoting the oxidative addition step, which is often rate-limiting, especially with electron-rich or sterically hindered aryl halides.[14][15]

  • Solvent and Base: Ensure all your starting materials are soluble in the chosen solvent system. In Suzuki-Miyaura couplings, for example, the choice of base and the presence of water can be critical for efficient transmetalation.[9][16] While not a Suzuki reaction, the principle of reagent solubility remains paramount. If your base (e.g., K₂CO₃, Cs₂CO₃) is insoluble, vigorous stirring is essential. Sometimes switching to a more soluble organic base or a different solvent can dramatically improve results.

  • Temperature Control: While higher temperatures increase reaction rates, they can also accelerate catalyst decomposition and side reactions. Increase the temperature gradually (e.g., from 50 °C to 70 °C) and monitor the reaction closely to find the optimal balance.

References
  • Technical Support Center: Preventing Dimerization of Terminal Alkynes in Coupling Reactions. Benchchem.
  • Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems.
  • CAS 884494-34-2: this compound. CymitQuimica.
  • Development of optimized conditions for Glaser-Hay bioconjugations.
  • Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. MDPI.
  • Glaser Coupling Liter
  • Reductive Deprotection of Silyl Groups with Wilkinson's Catalyst/Catechol Borane.
  • Glaser Coupling. Alfa Chemistry.
  • This compound - Safety D
  • Glaser coupling. Wikipedia.
  • 2 questions about TBAF deprotection. Reddit.
  • Tetra-n-butylammonium Fluoride (TBAF). Common Organic Chemistry.
  • Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society.
  • Glaser Coupling, Hay Coupling. Organic Chemistry Portal.
  • Silyl group deprotection by TBAF solution. YouTube.
  • Palladium‐catalyzed cross‐coupling reaction between 2‐chloropyridines...
  • Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei. ePrints Soton.
  • Catalytic protocols for the deprotection of silyl ethers using TBAF or CsF as fluoride sources. GalChimia.
  • Palladium catalysed cross-coupling of (fluoroarene)tricarbonylchromium(0) complexes. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing).
  • Efficient Palladium-Catalyzed Homocoupling Reaction and Sonogashira Cross-Coupling Reaction of Terminal Alkynes under Aerobic Conditions.
  • Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters.
  • Heterogeneous Catalytic Homocoupling of Terminal Alkynes.
  • How can I solve my problem with Suzuki coupling?
  • Homo-coupling of terminal alkynes on a noble metal surface. DiVA portal.
  • The Homocoupling Reaction of Aromatic Terminal Alkynes by a Highly Active Palladium(II)/AgNO3 Cocatalyst in Aqueous Media Under Aerobic Conditions.
  • meta-Selective Fluorination of Pyridine Derivatives.
  • This compound (C7H4FN). PubChem.
  • This compound | 884494-34-2. J&K Scientific LLC.
  • This compound 884494-34-2. Sigma-Aldrich.
  • Sonogashira Coupling Reaction with Diminished Homocoupling.
  • Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. MDPI.
  • The profound effect of fluorine substitution on the reactivity and regioselectivity of nucleophilic substitution reactions of strained heterocycles.
  • Diagnosing issues with a failed Suzuki coupling? Reddit.
  • Help needed with unreproducible Suzuki coupling. Reddit.
  • Facile Rh(III)-Catalyzed Synthesis of Fluorinated Pyridines.
  • Suzuki coupling help. Reddit.
  • Failed suzuki coupling, any suggenstions? Reddit.
  • Preparation method of fluoropyridine compounds.
  • Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type C
  • Red-Shifted Glycoporphyrins: Synthesis via Sonogashira Cross-Coupling and Studies on Reactive Oxygen Species Production.
  • Conditions optimization for the double Sonogashira coupling.
  • Study on the Process of Preparation of 2-Amino-5-Fluoropyridine.
  • 2-Ethynyl-3-fluoro-5-methylpyridine. BLD Pharm.
  • 2-Amino-5-fluoropyridine synthesis. ChemicalBook.

Sources

Technical Support Center: Purification Strategies for Products of 2-Ethynyl-5-fluoropyridine

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and drug development professionals who are working with derivatives of 2-ethynyl-5-fluoropyridine. The unique chemical properties of this building block—namely the basic pyridine nitrogen, the reactive terminal alkyne, and the electron-withdrawing fluorine—can lead to specific challenges during product purification.[1] This document provides a structured, question-and-answer-based approach to troubleshoot and optimize your purification workflows.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions encountered after a reaction involving this compound, such as the widely used Sonogashira coupling.[2][3]

Q1: My reaction is complete. What is the first and most critical step before attempting column chromatography or crystallization?

A: A thorough aqueous workup is the essential first step. Its purpose is to remove the bulk of inorganic salts, water-soluble reagents (like excess base), and highly polar impurities before concentrating the crude product. A standard workup for a Sonogashira reaction, for instance, involves quenching the reaction, extracting the product into an organic solvent, and washing the organic layer sequentially.

  • Causality: Skipping or performing an incomplete workup will contaminate your crude product with materials that can interfere with subsequent purification. For example, residual amine bases can make it impossible to achieve good separation on silica gel, and inorganic salts can precipitate during concentration, complicating handling and analysis.

Q2: How do I choose between normal-phase and reverse-phase chromatography for my fluoropyridine derivative?

A: The choice depends on the overall polarity of your final compound.

  • Normal-Phase (e.g., Silica Gel): This is the default for many organic compounds and works well if your product is significantly less polar than the starting materials and byproducts. However, the basic nitrogen on the pyridine ring can interact strongly with acidic silanol groups on the silica surface, leading to significant peak tailing.[4]

  • Reverse-Phase (e.g., C18): This is an excellent choice for more polar compounds or when peak tailing on silica is problematic.[5][6][7] In reverse-phase, more hydrophobic (less polar) molecules are retained longer.[5] Since many derivatives of this compound are polar, this technique is often highly effective.[8]

Q3: My compound is streaking badly on a silica gel TLC plate. What's happening and how can I fix it?

A: Streaking or "tailing" is a classic sign of a strong, undesirable interaction between your basic pyridine derivative and the acidic silica gel stationary phase.[4] The basic nitrogen atom adsorbs strongly to the acidic silanol groups (Si-OH) on the silica surface, resulting in a slow, uneven elution from the plate.[4]

  • Solution: To get a reliable TLC reading and develop a good solvent system for column chromatography, you must suppress this interaction. The most common method is to add a small amount of a competing base, like triethylamine (TEA) or ammonia, to your developing solvent (eluent). A typical starting point is 0.5-1% TEA in your solvent mixture (e.g., 100 mL of 70:30 Hexane:EtOAc with 1 mL of TEA). The TEA will preferentially bind to the active silanol sites, allowing your compound to travel up the plate as a more defined spot.[4]

Q4: I am seeing significant byproduct formation from my Sonogashira coupling. What is the common, non-polar spot that runs near my product?

A: The most common byproduct in a Sonogashira reaction is the homocoupled dimer of the terminal alkyne (in this case, 1,4-bis(5-fluoropyridin-2-yl)buta-1,3-diyne).[2][9] This occurs via a Glaser coupling side reaction, which is promoted by the copper(I) co-catalyst in the presence of oxygen.[2] This dimer is often of similar polarity to the desired cross-coupled product, making its removal a key purification challenge.

Q5: My NMR shows the product is clean, but I suspect it's contaminated with palladium. How can I remove it?

A: Residual palladium is a major concern, especially for compounds intended for biological applications. Standard chromatography is often insufficient. Consider using a metal scavenger. These are functionalized silica gels or polymers with ligands (e.g., thiols, amines) that chelate and bind tightly to the palladium, allowing you to remove it by simple filtration. Several commercial options are available for this purpose.

Part 2: Troubleshooting Guide: Column Chromatography

This section provides in-depth solutions to specific problems encountered during flash column chromatography.

Workflow for Troubleshooting Common Chromatography Issues

start Crude Product Loaded on Column issue Problem Observed During Elution start->issue tailing Severe Peak Tailing? issue->tailing Peak Shape poor_sep Poor Separation? issue->poor_sep Resolution no_elution No Elution? issue->no_elution Retention low_recovery Low Recovery? issue->low_recovery Yield sol_tailing Add Competing Base (TEA) Use Neutral Alumina Switch to Reverse Phase tailing->sol_tailing Yes sol_sep Optimize Gradient Reduce Sample Load Try Different Stationary Phase poor_sep->sol_sep Yes sol_elution Increase Eluent Polarity Drastically Switch to Reverse Phase no_elution->sol_elution Yes sol_recovery Test for Silica Stability (2D TLC) Use Deactivated Silica Minimize Contact Time low_recovery->sol_recovery Yes end Pure Fractions Collected sol_tailing->end sol_sep->end sol_elution->end sol_recovery->end

Caption: A high-level workflow for troubleshooting common chromatography issues.

Problem: Poor separation between my product and the homocoupled dimer.

  • Possible Cause 1: Inappropriate Solvent System. The polarity of your eluent may not be sufficient to differentiate between the two compounds.

    • Solution: Conduct a systematic solvent screen using TLC. Try solvent systems with different selectivities. For example, if a hexane/ethyl acetate system fails, try a dichloromethane/methanol system or a toluene/acetone system.[10] Sometimes, a small change in the solvent ratio can dramatically improve separation.

  • Possible Cause 2: Column Overloading. Loading too much crude material onto the column will cause bands to broaden and overlap, destroying separation.[10]

    • Solution: As a general rule, the mass of crude material should be no more than 1-5% of the mass of the silica gel.[10] If you need to purify a large amount of material, use a wider column rather than simply loading more onto a small one.

Table 1: Recommended Starting Solvent Systems for Normal-Phase Chromatography
Solvent System Class Example Mixtures (v/v)
Low Polarity Hexane / Ethyl Acetate (9:1 to 1:1)
Toluene / Ethyl Acetate (9:1 to 1:1)
Medium Polarity Dichloromethane / Methanol (99:1 to 95:5)
Ethyl Acetate / Methanol (99:1 to 95:5)
Base Additive (for tailing) Add 0.5-1% Triethylamine (TEA) to any of the above systems

Problem: My product is not eluting, even with 100% ethyl acetate.

  • Possible Cause: Compound is too polar for the chosen system. Your product may have additional polar functional groups, making it bind very strongly to the silica gel.

    • Solution 1: Drastically Increase Eluent Polarity. Switch to a more aggressive solvent system, such as 9:1 dichloromethane/methanol. A gradient elution from a non-polar to a highly polar solvent can be effective for eluting a wide range of polarities.[10]

    • Solution 2: Switch to Reverse-Phase Chromatography. This is the most robust solution for highly polar compounds.[11] A typical eluent system for reverse-phase is a gradient of water and acetonitrile (or methanol), often with a small amount of acid (like formic acid or TFA) or buffer to control ionization and improve peak shape.[5][12]

Problem: I have very low recovery, and my collected fractions show signs of decomposition.

  • Possible Cause: Compound is unstable on silica gel. The acidic nature of silica gel can catalyze the decomposition of sensitive compounds.

    • Solution: Perform a Silica Gel Stability Test. A 2D TLC experiment can quickly determine if your compound is degrading. If degradation is confirmed, you must change your stationary phase.[4][11] Options include using neutral alumina or a commercially available deactivated silica gel. Alternatively, minimizing the time the compound spends on the column by using a faster flow rate can sometimes help.

Part 3: Troubleshooting Guide: Crystallization

Crystallization is a powerful technique for purifying solid products, but it can be challenging.[13]

Problem: My product "oils out" instead of forming crystals.

  • Possible Cause 1: The solution is too supersaturated or cooled too quickly. Rapid cooling doesn't give molecules time to align into an ordered crystal lattice.[10][14]

    • Solution: Re-heat the flask to dissolve the oil, add a small amount (10-20%) more of the hot solvent to reduce saturation, and allow it to cool much more slowly.[14] Insulating the flask can promote slow cooling.

  • Possible Cause 2: The melting point of the compound is below the temperature of the solution. This is often due to the presence of significant impurities depressing the melting point.

    • Solution: Attempt a preliminary purification using a quick filtration through a silica plug to remove gross impurities before attempting crystallization.[10] Alternatively, try a different solvent system where your compound is less soluble, allowing crystallization to occur at a lower temperature.

Table 2: Common Solvent Pairs for Recrystallization
Good Solvent (Dissolves Compound when Hot) Poor Solvent (Compound is Insoluble)
Ethyl AcetateHexanes
AcetoneWater or Hexanes
Ethanol / MethanolWater or Diethyl Ether
DichloromethaneHexanes
TolueneHexanes

Procedure: Dissolve the compound in a minimal amount of the hot "good" solvent. Then, add the "poor" solvent dropwise while hot until the solution just begins to turn cloudy. Add a few more drops of the "good" solvent to clarify, then allow to cool slowly.[15]

Problem: No crystals form, even after cooling in an ice bath.

  • Possible Cause: The solution is not saturated. You may have used too much solvent.

    • Solution 1: Induce Crystallization. First, try scratching the inside of the flask at the meniscus with a glass rod to create nucleation sites.[10][14] If that fails, add a "seed crystal" (a tiny speck of the pure compound) to initiate crystal growth.[10][14]

    • Solution 2: Reduce Solvent Volume. Gently heat the solution and evaporate some of the solvent under a stream of nitrogen. Allow it to cool again. Be careful not to evaporate too much, or the product may crash out of solution impurely.

Part 4: Experimental Protocols

Protocol 1: General Aqueous Workup for a Sonogashira Reaction

  • Cool the reaction mixture to room temperature.

  • If the reaction used an amine solvent (e.g., triethylamine), dilute the mixture with a larger volume of a suitable organic solvent like ethyl acetate or dichloromethane.

  • Wash the organic layer sequentially with:

    • A saturated aqueous solution of ammonium chloride (NH₄Cl) to quench the reaction and remove the amine base.

    • Deionized water.

    • A saturated aqueous solution of sodium chloride (brine) to remove the bulk of the dissolved water from the organic layer.

  • Dry the separated organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator.

  • Analyze the resulting crude product by TLC and/or ¹H NMR to assess the outcome before further purification.

Protocol 2: 2D TLC for Silica Gel Stability Test [4]

  • On a square TLC plate, spot your crude mixture in the bottom-left corner.

  • Develop the plate in a suitable solvent system.

  • Remove the plate from the chamber and dry it completely with a heat gun or air stream.

  • Rotate the plate 90 degrees counter-clockwise, so the lane of separated spots is now at the bottom.

  • Develop the plate again in the same solvent system.

  • Analysis:

    • Stable Compound: All spots will lie on the 45-degree diagonal.

    • Unstable Compound: New spots will appear that are not on the diagonal. These are decomposition products formed during the first elution and subsequent exposure to the silica.

Part 5: Purification Workflow Diagram

crude Crude Reaction Mixture workup Aqueous Workup (Extraction & Washing) crude->workup concentrate Concentrate (Rotary Evaporator) workup->concentrate analyze Analyze Crude Product (TLC, NMR) concentrate->analyze is_solid Is the Product a Solid? analyze->is_solid crystallize Attempt Recrystallization is_solid->crystallize Yes chromatography Column Chromatography (Normal or Reverse Phase) is_solid->chromatography No / Oily check_purity Check Purity (Melting Point, NMR) crystallize->check_purity is_pure Is it Pure? check_purity->is_pure is_pure->chromatography No final_product Pure Product is_pure->final_product Yes chromatography->final_product

Caption: General workflow for the purification of a reaction product.

References

  • Overcoming challenges in the purification of heterocyclic compounds - Benchchem.
  • An In-depth Technical Guide to the Synthesis and Purification of 3-Fluoro-4-Iodopyridine - Benchchem.
  • Dicarboxylic Acid-Based Co-Crystals of Pyridine Derivatives Involving Structure Guiding Unconventional Synthons: Experimental and Theoretical Studies - MDPI.
  • Pyridine derivatives sublimation processes: Fundamental aspects and application for two-component crystals screening | Request PDF - ResearchGate.
  • Crystal structures of three N-(pyridine-2-carbonyl)pyridine-2-carboxamides as potential ligands for supramolecular chemistry - PMC - NIH.
  • Solubility and Crystallization Studies of Picolinic Acid - MDPI.
  • Normal-phase capillary chromatography of polar aromatic compounds:... | Download Scientific Diagram - ResearchGate.
  • Sublimation of pyridine derivatives: fundamental aspects and application for two-component crystal screening - RSC Publishing.
  • Purification: Troubleshooting Flash Column Chromatography - Department of Chemistry : University of Rochester.
  • "troubleshooting guide for the synthesis of heterocyclic compounds" - Benchchem.
  • How to Purify an organic compound via recrystallization or reprecipitation? - ResearchGate.
  • Reversed-phase chromatography - Wikipedia.
  • Pyridine | SIELC Technologies.
  • Facile Route to 2-Fluoropyridines via 2-Pyridyltrialkylammonium Salts Prepared from Pyridine N-Oxides and Application to 18F-Labeling | Organic Letters - ACS Publications.
  • CN102898358A - Preparation method of fluoropyridine compounds - Google Patents.
  • Detailed experimental procedure for the synthesis of 4-fluoropyridine.
  • THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES.
  • 3.6F: Troubleshooting - Chemistry LibreTexts.
  • Reversed Phase HPLC Columns - Phenomenex.
  • Reverse Phase Chromatography Techniques - Chrom Tech, Inc.
  • HPLC Methods for analysis of Pyridine - HELIX Chromatography.
  • Topics in Liquid Chromatography: Part 1. Designing a Reversed-Phase Column for Polar Compound Retention - Waters Corporation.
  • Technical Support Center: Chromatographic Purification of Pyridine Derivatives - Benchchem.
  • Sonogashira Coupling Reaction with Diminished Homocoupling.
  • HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column - HELIX Chromatography.
  • EP0044890B1 - Process for preparing fluoropyridine compounds - Google Patents.
  • Sonogashira coupling - Wikipedia.
  • Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6 - ePrints Soton.
  • This compound | 884494-34-2 - J&K Scientific LLC.
  • Sonogashira Coupling - Chemistry LibreTexts.
  • 5-Ethynyl-2-fluoropyridine | C7H4FN | CID 46835711 - PubChem.
  • This compound [P78003] - $0.00 : ChemUniverse - Organic, Inorganic, Polymer, Life Sciences & Specialty chemicals for Industries & Research.
  • Synthesis and purification of [2-13C]-5-fluorouracil | Request PDF - ResearchGate.
  • Conditions optimization for the double Sonogashira coupling. - ResearchGate.
  • O-Propargyl Derivatives of 5-Fluoro-2'-Deoxyuridine: Synthesis, Cytotoxic Evaluation and Conformational Analysis - PubMed.
  • Improvement on the Synthesis of 2-Amino-5-Fluoropyridine - Dissertation.

Sources

Identifying and minimizing side products in 2-Ethynyl-5-fluoropyridine reactions.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-ethynyl-5-fluoropyridine. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of working with this versatile building block. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you identify and minimize the formation of common side products, thereby optimizing your reaction outcomes.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the most common reactions where this compound is used and what are the primary side products I should be aware of?

This compound is a valuable intermediate primarily utilized in cross-coupling reactions due to its terminal alkyne and functionalized pyridine ring.[1] The most prevalent reaction is the Sonogashira coupling , which forms a C(sp²)-C(sp) bond.[2] However, several side products can arise depending on the reaction conditions.

Primary Side Products of Concern:

  • Glaser-Hay Homocoupling Products (Diynes): The most common side product is the symmetrical 1,3-diyne, formed by the oxidative coupling of two molecules of this compound.[3][4] This is particularly problematic in copper-catalyzed Sonogashira reactions where oxygen is present.[5]

  • Alkyne Cyclotrimerization Products: Under certain catalytic conditions, three alkyne molecules can cyclize to form substituted benzene derivatives.[6] This can lead to a mixture of regioisomers (1,2,4- and 1,3,5-substituted).[7][8]

  • Alkyne Hydration Products: If water is present in the reaction mixture, especially under acidic or certain metal-catalyzed conditions, the terminal alkyne can undergo hydration to form the corresponding methyl ketone (1-(5-fluoropyridin-2-yl)ethan-1-one).[9][10][11][12]

  • Protodeprotection/Desilylation Products: When using silyl-protected ethynylpyridines (e.g., TMS-protected), premature or incomplete deprotection can lead to a mixture of starting material, the desired product, and the desilylated starting material. Conversely, unintended removal of the silyl group can lead to other side reactions.[13][14]

The formation and prevalence of these side products are highly dependent on factors such as the choice of catalyst, base, solvent, temperature, and the presence of atmospheric oxygen.

Q2: How does the fluorine substituent on the pyridine ring affect the reactivity and potential for side product formation?

The fluorine atom at the 5-position is a moderately electron-withdrawing group. This has several implications for the reactivity of this compound:

  • Increased Acidity of the Alkyne Proton: The electron-withdrawing nature of the fluorine and the pyridine nitrogen increases the acidity of the terminal alkyne's C-H bond. This can facilitate its deprotonation and subsequent participation in coupling reactions.

  • Modified Reactivity in Coupling Reactions: The electronic properties of the pyridine ring can influence the rate and efficiency of catalytic cycles, such as the oxidative addition and reductive elimination steps in Sonogashira coupling.

  • Potential for Nucleophilic Aromatic Substitution (SNAr): While less common under typical coupling conditions, the fluorine atom can be susceptible to displacement by strong nucleophiles, especially at elevated temperatures. This is a side reaction to consider if your reaction mixture contains potent nucleophiles.

Q3: What are the best analytical techniques for identifying and quantifying these side products?

A multi-technique approach is often necessary for unambiguous identification and quantification of side products in your reaction mixture.

Analytical TechniqueApplication & Purpose
High-Performance Liquid Chromatography (HPLC) Excellent for separating the desired product from non-volatile impurities and quantifying their relative amounts. A C18 reversed-phase column is often a good starting point.[15][16][17]
Gas Chromatography-Mass Spectrometry (GC-MS) Ideal for identifying volatile side products. Derivatization may be needed for less volatile compounds. It provides both retention time data for quantification and mass spectra for structural identification.[18][19]
Nuclear Magnetic Resonance (NMR) Spectroscopy ¹H and ¹³C NMR are crucial for structural elucidation of both the desired product and any isolated side products. ¹⁹F NMR can be particularly useful for tracking reactions involving the fluorine-containing starting material and products.
Thin Layer Chromatography (TLC) A quick and effective method for monitoring reaction progress and getting a qualitative assessment of the number of components in the reaction mixture.

For routine analysis, a combination of HPLC for purity assessment and GC-MS for volatile impurity identification is a robust strategy.[16]

Section 2: Troubleshooting Guide

This section addresses specific problems you might encounter during your experiments.

Problem 1: Low Yield of the Desired Sonogashira Product and Significant Formation of a Homocoupled Diyne.

This is the most frequent issue in Sonogashira couplings of terminal alkynes.[5] The primary cause is the copper-catalyzed oxidative homocoupling (Glaser coupling) of your this compound.[3]

G start High Homocoupling Observed step1 Degas Solvents Thoroughly (e.g., N2/Ar sparging, freeze-pump-thaw) start->step1 Cause: Oxygen Presence step2 Run Reaction Under Inert Atmosphere (Nitrogen or Argon balloon/manifold) step1->step2 step3 Consider Copper-Free Conditions (e.g., Pd catalyst with an amine base) step2->step3 If homocoupling persists step4 Reduce Copper Catalyst Loading (If Cu is essential, use minimal effective amount) step2->step4 Alternative strategy end Homocoupling Minimized step3->end step5 Add a Reducing Agent (e.g., trace amounts of hydrogen gas mixture) step4->step5 Advanced technique step5->end

Caption: Troubleshooting workflow for reducing diyne formation.

Detailed Solutions:

  • Exclude Oxygen Rigorously: The Glaser coupling is an oxidative process.[4] Therefore, the most critical step is to remove oxygen from your reaction.

    • Solvent Degassing: Degas your solvents thoroughly before use. Common methods include sparging with an inert gas (N₂ or Ar) for 30-60 minutes or using several freeze-pump-thaw cycles.

    • Inert Atmosphere: Ensure your reaction vessel is properly purged with an inert gas and maintained under a positive pressure of nitrogen or argon throughout the experiment.

  • Optimize Catalyst System:

    • Go Copper-Free: Many modern Sonogashira protocols are copper-free, which completely eliminates the primary pathway for Glaser coupling.[20] These often rely on palladium catalysts with specific ligands and an amine base.

    • Reduce Copper Loading: If a copper co-catalyst is necessary, use the lowest effective concentration. Titrate the amount of CuI to find the optimal balance between cross-coupling and homocoupling.

    • Use a Reducing Atmosphere: A study has shown that using an atmosphere of hydrogen gas diluted with nitrogen can reduce homocoupling to minimal levels.[5]

  • Use a Silyl-Protected Alkyne: An alternative strategy is to use (5-fluoro-2-pyridinyl)(trimethylsilyl)acetylene. The TMS group acts as a protecting group, preventing homocoupling.[21][22] The TMS group is then removed in a subsequent step, typically with a fluoride source like TBAF or under mild basic conditions (K₂CO₃/MeOH).[13]

Problem 2: Formation of a Benzene Derivative (Cyclotrimerization Product).

The [2+2+2] cyclotrimerization of alkynes is a known side reaction, often catalyzed by transition metals like cobalt, nickel, or rhodium.[6][23] While less common with palladium catalysts used in Sonogashira reactions, it can occur, especially at higher temperatures or concentrations.

G start Cyclotrimerization Detected step1 Lower Reaction Temperature (Run at the lowest effective temperature) start->step1 Cause: High energy/concentration step2 Decrease Alkyne Concentration (Use higher solvent volume or slow addition) step1->step2 step3 Check Catalyst Purity (Ensure Pd catalyst is not contaminated with other metals) step2->step3 end Trimerization Suppressed step3->end

Caption: Strategy to suppress alkyne cyclotrimerization.

Detailed Solutions:

  • Control Reaction Temperature: Cyclotrimerization often has a higher activation energy than the desired coupling reaction. Running the reaction at a lower temperature can significantly disfavor this side pathway.[24]

  • Manage Concentration: This side reaction is dependent on three alkyne molecules coming together.

    • Higher Dilution: Use a larger volume of solvent to decrease the effective concentration of the alkyne.

    • Slow Addition: If practical, add the this compound slowly to the reaction mixture over several hours to maintain a low instantaneous concentration.

  • Catalyst Choice: Ensure your palladium catalyst is pure and not contaminated with other transition metals known to promote cyclotrimerization.

Section 3: Optimized Experimental Protocol

Protocol: Copper-Free Sonogashira Coupling of this compound with an Aryl Bromide

This protocol is designed to minimize the risk of homocoupling by avoiding the use of a copper co-catalyst.[20]

Materials:

  • This compound

  • Aryl bromide

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Triethylamine (TEA), freshly distilled and degassed

  • Toluene, anhydrous and degassed

Procedure:

  • Vessel Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 eq), Pd(OAc)₂ (0.02 eq), and PPh₃ (0.04 eq).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with dry argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent and Reagent Addition: Under a positive pressure of inert gas, add anhydrous, degassed toluene via syringe. Follow with the addition of this compound (1.2 eq) and freshly distilled, degassed triethylamine (3.0 eq).

  • Reaction: Heat the reaction mixture to the desired temperature (typically 60-80 °C) and stir until TLC or HPLC analysis indicates complete consumption of the aryl bromide.[25]

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute with ethyl acetate and filter through a pad of celite to remove the palladium catalyst.

    • Wash the filtrate with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.

Rationale for Key Steps:

  • Copper-Free System: Eliminates the primary catalyst for the Glaser-Hay homocoupling side reaction.[20]

  • Ligand Choice: Triphenylphosphine is a common and effective ligand for stabilizing the palladium catalyst.

  • Base: Triethylamine acts as both a base to deprotonate the terminal alkyne and a scavenger for the HBr generated during the reaction.[26]

  • Degassing: Crucial for removing dissolved oxygen that could lead to side reactions and catalyst degradation.[26]

References

  • Alkyne trimeris
  • NICKEL CATALYZED CYCLOADDITION REACTIONS: ALKYNE CYCLOTRIMERIZATIONS AND REDUCTIVE VINYLIDENE TRANSFER REACTIONS - Purdue University Gradu
  • Mechanism for the Cyclotrimerization of Alkynes and Related Reactions Catalyzed by CpRuCl | Journal of the American Chemical Society. [Link]
  • Alkyne trimeris
  • Silanes as Protecting Groups for Terminal Alkyne - Technical Library - Gelest. [Link]
  • ANALYTICAL METHODS The purpose of this chapter is to describe the analytical methods that are available for detecting an -
  • Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol - KAUST Repository. [Link]
  • Scheme 1 (a) Surface-assisted cyclotrimerization of terminal alkynes on...
  • Reassessing Alkyne Coupling Reactions While Studying the Electronic Properties of Diverse Pyrene Linkages
  • TABLE 6-2, Analytical Methods for Determining Pyridine in Environmental Samples - NCBI. [Link]
  • Optimization of the conditions for the Sonogashira coupling reaction of ethynylbenzene and compound 17aa - ResearchG
  • Other Reactions of Silyl Alkynes - Technical Library - Gelest. [Link]
  • Ketone synthesis by reaction (hydration) of alkynes - Organic Chemistry Portal. [Link]
  • Optimization of reaction conditions for the Sonogashira reaction a - ResearchG
  • Optimization of the reaction conditions of the Sonogashira-type coupling reaction.
  • Conditions optimization for the double Sonogashira coupling.
  • Recent Progress of Protecting Groups for Terminal Alkynes. [Link]
  • Sonogashira Coupling Reaction with Diminished Homocoupling. [Link]
  • Hydration of Alkynes - Chemistry LibreTexts. [Link]
  • Hydration of Alkynes | MCC Organic Chemistry - Lumen Learning. [Link]
  • Acid Catalyzed Hydration of Alkynes with Practice Problems - Chemistry Steps. [Link]
  • HPLC Methods for analysis of Pyridine - HELIX Chrom
  • Hydration of Alkynes | Organic Chemistry Class Notes - Fiveable. [Link]
  • Glaser Coupling, Hay Coupling - Organic Chemistry Portal. [Link]
  • Glaser coupling - Wikipedia. [Link]
  • Adapting the Glaser Reaction for Bioconjugation: Robust Access to Structurally Simple, Rigid Linkers - NIH. [Link]
  • Organic chemistry 24: Alkynes - reactions, synthesis and protecting groups - CureFFI.org. [Link]
  • Sonogashira Coupling - Chemistry LibreTexts. [Link]
  • COMMUNICATION Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6 - ePrints Soton. [Link]
  • Some Aspects of the Chemistry of Alkynylsilanes - PMC - NIH. [Link]

Sources

Technical Support Center: Solvent Degassing for 2-Ethynyl-5-fluoropyridine Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for handling 2-Ethynyl-5-fluoropyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into a critical, yet often overlooked, aspect of successful synthesis: solvent degassing. Here, you will find not just protocols, but the rationale behind them, empowering you to troubleshoot and optimize your reactions effectively.

The Critical Role of Degassing in this compound Chemistry

Reactions involving terminal alkynes like this compound, particularly in metal-catalyzed cross-coupling reactions such as the Sonogashira coupling, are highly sensitive to the presence of dissolved gases, most notably oxygen.[1][2][3] The presence of oxygen can be more detrimental to many organic reactions than trace amounts of water.[1][3]

Why is dissolved oxygen so problematic?

  • Catalyst Oxidation: The palladium catalysts frequently used in these couplings are in a low oxidation state (typically Pd(0)) to be catalytically active. Oxygen can readily oxidize the active catalyst to a higher, inactive oxidation state (e.g., Pd(II)), effectively "killing" the reaction.[2] This is often observed as the formation of palladium black.[4]

  • Glaser Coupling and Homocoupling: In the presence of oxygen, terminal alkynes can undergo oxidative self-coupling to form diynes (a side reaction known as Glaser coupling).[5][6] This unwanted side reaction consumes your starting material and complicates purification. Minimizing oxygen is crucial to suppress this pathway.[7]

  • Substrate and Reagent Degradation: While this compound is a relatively stable building block, other sensitive reagents in your reaction mixture, such as phosphine ligands, can be oxidized by dissolved oxygen, leading to reduced reaction efficiency.[1][8]

Therefore, rigorous degassing of your reaction solvents is not merely a suggestion but a prerequisite for achieving high yields, reproducibility, and reliable results.

Recommended Degassing Protocols

The choice of degassing method depends on the scale of your reaction, the solvent's properties, and the required level of oxygen removal. Below are the most common and effective techniques.

Method 1: Freeze-Pump-Thaw (The Gold Standard)

This is the most effective method for thoroughly removing dissolved gases and is highly recommended for small to medium-scale reactions (< 50 mL) where the highest degree of air-sensitivity is required.[1][9][10]

Protocol:

  • Preparation: Place the solvent in a Schlenk flask, ensuring the flask is no more than 50% full to prevent shattering during freezing.[11][12] The flask must have a greased, well-sealing stopcock.

  • Freeze: Close the stopcock to isolate the flask from the manifold. Immerse the bottom of the flask in a dewar of liquid nitrogen. Swirl the flask to freeze the solvent in a thin layer on the walls, which facilitates efficient gas removal. Wait until the solvent is completely frozen solid.[1][9]

  • Pump: With the flask still in the liquid nitrogen, open the stopcock to a high vacuum line (Schlenk line). You will see the pressure drop on your vacuum gauge. Evacuate the headspace for 3-5 minutes.[9]

  • Thaw: Close the stopcock to the vacuum line. Remove the liquid nitrogen dewar and allow the solvent to thaw completely at room temperature or with a tepid water bath. As the solvent melts, you will see bubbles of dissolved gas being released into the vacuum of the headspace.[9][11]

  • Repeat: Repeat the entire freeze-pump-thaw cycle at least three times.[9][11][12] For highly sensitive reactions, up to 10 cycles may be prescribed.[1]

  • Backfill: After the final thaw cycle, backfill the flask with a high-purity inert gas, such as argon or nitrogen. The solvent is now ready for use.

Workflow for Freeze-Pump-Thaw Degassing

FPT_Workflow cluster_prep Preparation cluster_cycle Degassing Cycle (Repeat 3x) cluster_final Final Step prep 1. Add solvent to Schlenk flask (<50% full) freeze 2. Freeze (Liquid N2) prep->freeze pump 3. Pump (High Vacuum) freeze->pump Open to vac thaw 4. Thaw (Room Temp) pump->thaw Close to vac thaw->freeze Start next cycle backfill 5. Backfill with Inert Gas (Ar/N2) thaw->backfill After final cycle

Caption: A step-by-step workflow for the Freeze-Pump-Thaw degassing method.

Method 2: Inert Gas Sparging (Bubbling)

Sparging is a simpler method suitable for larger volumes of solvent where trace amounts of residual oxygen are tolerable.[10][13] It works by bubbling a stream of inert gas through the liquid, which displaces dissolved oxygen.[13][14] While less effective than freeze-pump-thaw, it is often sufficient for many applications.[1][10]

Protocol:

  • Setup: Place the solvent in a flask equipped with a septum.

  • Inlet: Insert a long needle or cannula connected to a source of high-purity inert gas (argon or nitrogen). The tip of the needle must be submerged well below the surface of the liquid.[15]

  • Outlet: Insert a second, shorter needle through the septum to act as a gas outlet. This is crucial to prevent pressure buildup.

  • Sparge: Start a slow, steady stream of bubbles through the solvent. A vigorous stream can cause solvent evaporation, especially with volatile solvents like THF or diethyl ether.[15] For such solvents, cooling the flask in an ice bath can minimize loss.[15]

  • Duration: Sparge for approximately 30-60 minutes. A common rule of thumb is to sparge for 1 minute for every 5 mL of solvent.[15]

  • Storage: After sparging, remove the needles and maintain a positive pressure of inert gas over the solvent.

Method 3: Sonication with Vacuum Cycling

This method is faster than sparging and more efficient for degassing solvents without freezing them. It is particularly useful for HPLC solvents but can be adapted for reaction solvents.[1]

Protocol:

  • Setup: Place the solvent in a flask sealed with a septum and connect it to a Schlenk line.

  • Cycle: Place the flask in an ultrasonic bath. Apply a light vacuum (e.g., house vacuum) for 1-2 minutes while sonicating.[1] The sonication helps nucleate bubble formation, accelerating the release of dissolved gas.

  • Backfill: Release the vacuum and backfill the flask with an inert gas.

  • Repeat: Repeat this vacuum/sonication and backfill cycle 3-5 times for best results.

Solvent Selection and Degassing Efficiency

The choice of solvent is critical for any reaction with this compound. Pyridine and its derivatives are often used as solvents or co-solvents in organic synthesis due to their polar aprotic nature and ability to act as an acid scavenger.[16][17][18] Common solvents for Sonogashira couplings also include THF, DMF, dioxane, and toluene, often in combination with an amine base like triethylamine.[19][20][21]

Degassing MethodProsConsBest For
Freeze-Pump-Thaw Most effective method for complete gas removal.[1][10]Time-consuming; requires liquid N₂ and high vacuum; risk of flask shattering.[11][12]Highly air-sensitive reactions; small to moderate solvent volumes (<50 mL).[10]
Inert Gas Sparging Simple setup; suitable for large volumes.[10][14]Least effective method;[1][10] risk of solvent evaporation; introduces inert gas into the solvent.Less sensitive reactions; degassing large solvent quantities.
Sonication/Vacuum Faster than sparging; more effective than sparging alone.Requires an ultrasonic bath; less effective than Freeze-Pump-Thaw.Quick degassing for moderately sensitive reactions.

Troubleshooting & FAQs

Q1: My Sonogashira reaction with this compound failed, and I just see starting material. What went wrong?

A: Assuming other reagents are sound, this is a classic sign of catalyst deactivation. The most likely culprit is insufficient degassing.[1][3] Oxygen in your solvent likely oxidized your Pd(0) catalyst before the reaction could begin.

  • Solution: Switch to a more rigorous degassing method. If you were sparging, try the freeze-pump-thaw technique for your solvent and any liquid reagents (like triethylamine). Also, ensure your solid reagents are dry and that the reaction vessel was properly purged with an inert atmosphere before adding solvents.

Q2: My reaction turned black, and I have a significant amount of a byproduct I suspect is the homocoupled diyne. How can I prevent this?

A: The black color is likely palladium black, indicating catalyst death, and the byproduct is from Glaser coupling. Both issues point directly to the presence of oxygen.[5]

  • Solution: In addition to more rigorous solvent degassing, ensure your entire reaction setup is scrupulously air-free.[7] This includes degassing the reaction mixture after adding the solids (catalyst, base, etc.) but before adding the this compound, if possible. Some protocols recommend a final, brief degassing of the complete mixture before heating.

Q3: Can I degas my amine base (e.g., triethylamine) the same way as my solvent?

A: Yes. Amine bases should also be degassed, as they can contain dissolved oxygen. Freeze-pump-thaw is effective, though care must be taken with their freezing points. Sparging is also a common and effective method for amines.

Q4: How long does a degassed solvent stay oxygen-free?

A: A properly degassed solvent stored in a sealed Schlenk flask under a positive pressure of inert gas can remain sufficiently oxygen-free for 1-2 days.[1] However, for maximum reproducibility in highly sensitive reactions, it is best practice to use freshly degassed solvents.

Q5: Is sparging with nitrogen good enough for a Sonogashira coupling?

A: It can be, but it is considered the least effective method.[1][10] For robust and reproducible results, especially during methods development or with precious materials, the extra effort of performing freeze-pump-thaw is a worthwhile investment to eliminate solvent degassing as a variable.

Decision Logic for Choosing a Degassing Method

Degassing_Decision start Start: Need to degas solvent q_sensitive Is the reaction highly sensitive? start->q_sensitive q_volume Solvent volume > 1 L? q_sensitive->q_volume No fpt Use Freeze-Pump-Thaw (Most Effective) q_sensitive->fpt Yes sparge Use Inert Gas Sparging q_volume->sparge Yes sonicate Use Sonication/Vacuum (Faster Alternative) q_volume->sonicate No

Caption: A decision tree to guide the selection of an appropriate solvent degassing method.

References

  • How To: Degas Solvents - Department of Chemistry : University of Rochester. (n.d.). Retrieved from University of Rochester Chemistry Department. [Link]
  • Freeze-Pump-Thaw - The Schlenk Line Survival Guide. (n.d.). Retrieved from The Schlenk Line Survival Guide. [Link]
  • ExperimentDegas Documentation - Emerald Cloud Lab. (2025-08-18).
  • Freeze-Pump-Thaw Liquid Degassing Guide | PDF - Scribd. (n.d.).
  • Freeze-Pump-Thaw Degassing of Liquids. (n.d.). Retrieved from University of Washington Chemistry Department. [Link]
  • Section 5.4 Title: Degassing Solvents. (2019-11-01). Retrieved from University of Wisconsin-Madison, Berry Group. [Link]
  • Degassing - Wikipedia. (n.d.).
  • Sparging (chemistry) - Wikipedia. (n.d.).
  • Pyridine - Some Industrial Chemicals - NCBI Bookshelf. (n.d.).
  • Pyridine as a Solvent: Applications and Advantages in Chemical Processes. (n.d.).
  • Pyridine - chemeurope.com. (n.d.).
  • Sonogashira Coupling Reaction with Diminished Homocoupling. (2003). Org. Lett., 5(11), 1843–1846. [Link]
  • Degassing solvents - Chemistry Teaching Labs - University of York. (n.d.).
  • Pyridine - Wikipedia. (n.d.).
  • Sonogashira troubleshooting help needed : r/Chempros - Reddit. (2020-08-08).
  • Pyridine - Solubility of Things. (n.d.).
  • 7.4. Sonogashira Coupling Reaction of Aryl Derivatives: A Versatile Method for Acetylide Building Blocks. (2020-08-28). In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. Royal Society of Chemistry. [Link]
  • Sonogashira Coupling - Chemistry LibreTexts. (2024-08-05).
  • What is the best procedure for Sonogashira coupling? - ResearchGate. (2014-05-01).
  • Sonogashira coupling : r/Chempros - Reddit. (2021-03-06).
  • Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. (2023-11-22).
  • Sonogashira Coupling- Reaction and application in Research Lab - YouTube. (2022-07-12).
  • How to do Degassing in Lab? | Putting Inert Reaction in Organic Chemistry Lab | Dr. Aman Bajpai - YouTube. (2022-12-26).
  • Struggling to make a sonogashira coupling reaction happen : r/Chempros - Reddit. (2021-09-02).
  • Degassing solvents for Suzuki reactions : r/Chempros - Reddit. (2023-02-13).
  • Solid-Supported Palladium Catalysts in Sonogashira Reactions: Recent Developments. (n.d.).
  • Sonogashira reaction | Solved Practice Problems | CSIR-NET | GATE | MSc - YouTube. (2025-03-03).
  • This compound 884494-34-2 - J&K Scientific LLC. (n.d.).
  • Electrochemical Palladium-Catalyzed Oxidative Sonogashira Carbonylation of Arylhydrazines and Alkynes to Ynones - Organic Chemistry Portal. (n.d.).
  • On the peculiar recycling properties of charcoal-supported palladium oxide nanoparticles in Sonogashira reactions | Request PDF - ResearchGate. (2025-08-07).
  • SYNTHESIS AND INITIAL EVALUATION OF 2-[F-18]FLUORO-5-[2-(2-METHYLTHIAZOL-4-YL)ETHYNYL]PYRIDINE, A POTENTIAL PET LIGAND FOR THE METABOTROPIC GLUTAMATE SUBTYPE 5 RECEPTOR | Request PDF - ResearchGate. (2025-08-05).
  • 5-Ethynyl-2-fluoropyridine | C7H4FN | CID 46835711 - PubChem. (n.d.).

Sources

Selecting the optimal base for Sonogashira coupling of 2-Ethynyl-5-fluoropyridine.

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Sonogashira Coupling of 2-Ethynyl-5-fluoropyridine

A Researcher's Guide to Selecting the Optimal Base and Troubleshooting

Welcome to the technical support center for Sonogashira coupling reactions. This guide is designed for researchers, scientists, and professionals in drug development who are working with heteroaromatic compounds, specifically focusing on the challenges and optimization strategies for the coupling of this compound. As Senior Application Scientists, we aim to provide not just protocols, but the underlying scientific reasoning to empower you to make informed decisions in your research.

The Challenge: Sonogashira Coupling with Fluoropyridines

The Sonogashira coupling is a powerful and versatile tool for the formation of carbon-carbon bonds between terminal alkynes and aryl or vinyl halides.[1][2][3] This reaction is widely used in the synthesis of pharmaceuticals, natural products, and advanced materials.[1][2][3] However, when working with electron-deficient heteroaromatics like this compound, the reaction can be sensitive to the choice of base. The fluorine substituent, while often beneficial for the pharmacokinetic properties of a drug candidate, introduces electronic effects that can influence the reactivity of the pyridine ring.[4][5]

The selection of an appropriate base is critical for a successful Sonogashira coupling. The base plays multiple roles in the catalytic cycle: it deprotonates the terminal alkyne to form the reactive copper acetylide intermediate, and it neutralizes the hydrohalic acid (HX) byproduct generated during the reaction.[6][7] An improper base can lead to low yields, catalyst deactivation, or the formation of undesired side products.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of the base in the Sonogashira coupling?

The base has two main functions in the Sonogashira reaction. Firstly, it facilitates the deprotonation of the terminal alkyne, which increases its nucleophilicity and promotes the formation of the copper(I) acetylide intermediate.[1][6][7] This step is crucial for the transmetalation to the palladium complex. Secondly, the base neutralizes the hydrohalic acid (e.g., HBr, HI) that is formed as a byproduct of the coupling reaction.[6] This prevents the protonation of the amine base and the deactivation of the palladium catalyst.

Q2: Why is the choice of base particularly important for this compound?

The fluorine atom on the pyridine ring is strongly electron-withdrawing, which can affect the basicity of the pyridine nitrogen. This can influence the coordination of the pyridine substrate to the palladium catalyst. Additionally, the electronic nature of the substrate can impact the rate of the oxidative addition and reductive elimination steps in the catalytic cycle. A carefully chosen base will ensure efficient deprotonation of the alkyne without interfering with the catalytic activity or promoting side reactions.

Q3: Which bases are commonly used for Sonogashira couplings of halo-pyridines?

A variety of amine bases are commonly employed, with triethylamine (TEA) and diisopropylamine (DIPA) being the most frequent choices.[6][8] Other bases such as piperidine, N-butylamine, or inorganic bases like cesium carbonate (Cs₂CO₃) and potassium carbonate (K₂CO₃) can also be used, particularly in copper-free Sonogashira protocols.[2][9] The choice often depends on the specific substrate, solvent, and catalyst system.

Troubleshooting Guide

Problem 1: Low or No Product Yield

Possible Cause 1: Ineffective Deprotonation of the Alkyne

  • Explanation: The chosen base may not be strong enough to efficiently deprotonate the this compound. The acidity of the acetylenic proton is a key factor.

  • Solution: Consider switching to a stronger amine base. The pKa of the conjugate acid of the base is a good indicator of its strength. For instance, diisopropylamine (pKa of conjugate acid ~11.0) is a stronger base than triethylamine (pKa of conjugate acid ~10.7). If amine bases are failing, an inorganic base like Cs₂CO₃ in a polar aprotic solvent might be effective.[9]

Possible Cause 2: Catalyst Deactivation

  • Explanation: The formation of a black precipitate, known as "palladium black," is a sign of catalyst decomposition.[8] This can be caused by impurities, inappropriate solvent choice, or an unsuitable base. Some amine bases can act as ligands for the palladium, potentially inhibiting its catalytic activity.

  • Solution:

    • Ensure all reagents and solvents are pure and anhydrous. Degassing the solvent is critical to remove oxygen, which can lead to the undesirable Glaser-type homocoupling of the alkyne.[8]

    • If using an amine base that is also the solvent, ensure it is of high purity.

    • Consider switching to a copper-free Sonogashira protocol, which can sometimes mitigate catalyst deactivation issues.[8]

Problem 2: Formation of Significant Side Products (e.g., Glaser Homocoupling)

Possible Cause: Inefficient Cross-Coupling Relative to Homocoupling

  • Explanation: The homocoupling of the alkyne (Glaser coupling) is a common side reaction, especially when the cross-coupling is slow.[10][11] This is often promoted by the presence of oxygen and the copper catalyst.

  • Solution:

    • Rigorously degas the reaction mixture. Running the reaction under a strictly inert atmosphere (argon or nitrogen) is crucial.[8]

    • Slow addition of the alkyne to the reaction mixture can sometimes minimize its concentration and thus reduce the rate of homocoupling.[11]

    • If homocoupling is persistent, a copper-free Sonogashira reaction is a viable alternative. These reactions may require specialized ligands to facilitate the catalytic cycle.[8]

Selecting the Optimal Base: A Comparative Approach

The choice of base is a critical parameter to optimize. Below is a table summarizing the properties of common bases used in Sonogashira couplings.

BasepKa of Conjugate AcidTypical Solvent(s)Key Considerations
Triethylamine (TEA) 10.7Toluene, THF, DMFMost common, acts as both base and solvent.[2][11]
Diisopropylamine (DIPA) 11.0Toluene, THFStronger than TEA, can be beneficial for less acidic alkynes.[11]
Piperidine 11.1DMF, NMPOften used in couplings with less reactive halides.
Cesium Carbonate (Cs₂CO₃) ~10.3 (first dissociation)DMF, DioxaneInorganic base, often used in copper-free systems.[9][12]
Potassium Carbonate (K₂CO₃) ~10.3 (first dissociation)DMF, AcetonitrileMilder inorganic base, suitable for sensitive substrates.[13]

Visualizing the Process

The Sonogashira Catalytic Cycle

The following diagram illustrates the generally accepted mechanism of the copper-catalyzed Sonogashira coupling, highlighting the crucial role of the base.[2][9]

Caption: The interconnected Palladium and Copper catalytic cycles in the Sonogashira coupling.

Troubleshooting Decision Tree

This flowchart provides a logical sequence of steps to troubleshoot common issues encountered during the Sonogashira coupling of this compound.

Troubleshooting_Workflow start Reaction Start: Sonogashira Coupling of This compound check_yield Low or No Yield? start->check_yield check_side_products Glaser Homocoupling? check_yield->check_side_products No base_strength Increase Base Strength (e.g., TEA -> DIPA) check_yield->base_strength Yes degas Improve Degassing Procedure check_side_products->degas Yes success Successful Coupling check_side_products->success No inorganic_base Try Inorganic Base (e.g., Cs₂CO₃) base_strength->inorganic_base No Improvement base_strength->success Yield Improves catalyst_check Check Catalyst Quality & Reagent Purity inorganic_base->catalyst_check No Improvement inorganic_base->success Yield Improves catalyst_check->success Yield Improves copper_free Switch to Copper-Free Conditions copper_free->success Resolved slow_addition Slow Addition of Alkyne degas->slow_addition Still an Issue degas->success Resolved slow_addition->copper_free Still an Issue slow_addition->success Resolved

Caption: A decision tree for troubleshooting Sonogashira coupling reactions.

Experimental Protocol: General Procedure for Sonogashira Coupling

This is a general starting point and may require optimization for your specific substrate and setup.

Materials:

  • 2-halo-5-fluoropyridine (e.g., 2-bromo-5-fluoropyridine)

  • Terminal alkyne (e.g., ethynyltrimethylsilane, followed by deprotection)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%)

  • Copper(I) iodide (CuI, 1-5 mol%)

  • Base (e.g., triethylamine or diisopropylamine, as solvent or co-solvent)

  • Anhydrous, degassed solvent (e.g., THF or Toluene)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the 2-halo-5-fluoropyridine, palladium catalyst, and copper(I) iodide.

  • Add the anhydrous, degassed solvent, followed by the amine base.

  • Stir the mixture for a few minutes at room temperature.

  • Add the terminal alkyne dropwise to the reaction mixture.

  • Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) and monitor the progress by TLC or GC-MS.[8]

  • Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Disclaimer: This guide is intended for informational purposes only. All laboratory work should be conducted by trained professionals in a safe and controlled environment.

References

  • Fiveable. (n.d.). Sonogashira Coupling Definition.
  • Vedantu. (n.d.). Sonogashira Coupling: Mechanism, Steps & Applications Explained.
  • Wikipedia. (2023). Sonogashira coupling.
  • BenchChem. (2025). Troubleshooting low reactivity in Sonogashira coupling reactions.
  • BYJU'S. (n.d.). Sonogashira Coupling.
  • BenchChem. (2025). Troubleshooting guide for Sonogashira coupling with 7-Chlorohept-1-yne.
  • Chemistry LibreTexts. (2024). Sonogashira Coupling.
  • Reddit. (2020). Sonogashira troubleshooting help needed.
  • Reddit. (2021). Struggling to make a sonogashira coupling reaction happen.
  • ResearchGate. (2025). Sonogashira Reaction of Bromofluoropyridinaldoxime Nuclei: Convergent Synthesis of Functionalized 2- and 3-Fluoropyridine Scaffolds.
  • ResearchGate. (2014). What is the best procedure for Sonogashira coupling?.
  • YouTube. (2020). Sonogashira cross-coupling reaction.
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
  • ResearchGate. (2025). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines.
  • ResearchGate. (2025). Easy Copper, Ligand and Amine-Free Sonogashira Coupling Reaction Catalyzed by Palladium on Carbon at Low Catalyst Loading and by Exposure to Air.
  • YouTube. (2019). Sonogashira coupling.
  • ePrints Soton. (n.d.). COMMUNICATION Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-.
  • J&K Scientific LLC. (2021). Sonogashira Cross-Coupling.
  • ResearchGate. (n.d.). Sonogashira cross-coupling reaction of bromocyanofluoro pyridine nuclei: access to 5- and 6-alkynylfluoropyridinamidoximes scaffolds.
  • ScienceDirect. (1996). Palladium-catalyzed Sonogashira coupling to synthesis of gem-difluoroenynes.
  • ResearchGate. (2025). Sonogashira Cross‐Coupling Reaction of Bromocyanofluoro Pyridine Compounds: Access to 5‐ and 6‐Alkynylfluoropyridinamidoximes Scaffolds.
  • University of California, Santa Barbara. (n.d.). Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper.
  • PubMed Central. (n.d.). Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials.

Sources

Enhancing the stability of 2-Ethynyl-5-fluoropyridine under reaction conditions.

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 2-Ethynyl-5-fluoropyridine

Welcome to the technical support center for this compound. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block in their synthetic endeavors. This compound is a valuable reagent, particularly in the synthesis of complex molecules for drug discovery, due to the reactive handles it possesses.[1] However, the terminal alkyne, influenced by the electron-withdrawing nature of the fluoropyridine ring, can be susceptible to instability under common reaction conditions, leading to side product formation and reduced yields.

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you enhance the stability of this compound in your reactions, ensuring reproducible and high-yielding results.

Section 1: Understanding the Instability of this compound

FAQ 1: My solution of this compound is turning dark, and I'm seeing an unknown, less polar byproduct in my reaction. What is happening?

This is the most common issue encountered and is almost always due to the oxidative homocoupling of the terminal alkyne, known as the Glaser coupling .[2][3] This reaction results in the formation of a symmetrical 1,3-diyne.

Causality: The reaction is typically catalyzed by copper(I) salts in the presence of a base and an oxidant, which is often atmospheric oxygen.[2][4] The pyridine nitrogen and the electron-withdrawing fluorine atom increase the acidity of the terminal alkyne's C-H bond, making it more susceptible to deprotonation and subsequent reaction.[5]

The key components for this unwanted side reaction are:

  • A Terminal Alkyne: The substrate itself.

  • Copper(I) Catalyst: Often used as a co-catalyst in cross-coupling reactions like the Sonogashira coupling.[6]

  • An Oxidant: Typically atmospheric oxygen, but can also be other reagents.

  • A Base: Required to deprotonate the alkyne.

The general mechanism proceeds via the formation of a copper acetylide, which then undergoes oxidation and dimerization.[2][7]

sub This compound acetylide Copper(I) Acetylide Intermediate sub->acetylide -H⁺ base Base base->sub cu1 Cu(I) cu1->acetylide dimer Oxidative Dimerization acetylide->dimer oxidant Oxidant (e.g., O₂) oxidant->dimer diyne 1,3-Diyne Byproduct (Homocoupled Dimer) dimer->diyne cu_regen Regenerated Cu(I) dimer->cu_regen

Caption: Glaser Homocoupling Pathway.

Section 2: Troubleshooting Guide for Common Reactions

This section focuses on practical steps to mitigate instability during reactions, particularly the widely used Sonogashira cross-coupling.

FAQ 2: How can I prevent Glaser homocoupling during a Sonogashira reaction?

The Sonogashira reaction is a prime environment for homocoupling because it traditionally uses both a palladium catalyst and a copper(I) co-catalyst.[6] Here are several strategies to enhance stability and favor the desired cross-coupling product.

Since oxygen is a key oxidant for the Glaser coupling, its exclusion is critical.

Protocol: Degassing and Inert Atmosphere

  • Solvent Degassing: Before use, thoroughly degas all solvents (e.g., THF, DMF, amines) by bubbling an inert gas (Argon or Nitrogen) through them for at least 30-60 minutes. Alternatively, use the freeze-pump-thaw method (3 cycles) for more rigorous applications.

  • Reaction Setup: Assemble your reaction glassware and flame-dry it under vacuum to remove adsorbed moisture and air. Allow the vessel to cool to room temperature under a positive pressure of inert gas.

  • Reagent Addition: Add your aryl halide, palladium catalyst, and any ligands under a positive flow of inert gas. Add the degassed solvent.

  • Substrate Addition: Add the base (e.g., triethylamine, diisopropylamine) and finally the this compound solution via syringe. Maintain a positive inert gas pressure throughout the reaction.

The most direct way to prevent copper-catalyzed homocoupling is to eliminate copper from the reaction. Several effective copper-free protocols have been developed.[6][8]

Protocol: Copper-Free Sonogashira

  • Catalyst System: Use a robust palladium catalyst system. High-performance palladium precatalysts (e.g., G3-Pd precatalysts) with bulky phosphine ligands (e.g., XPhos, SPhos) are often effective.

  • Reaction Setup: Follow the rigorous degassing and inert atmosphere setup described in Strategy 1.

  • Reagents:

    • Aryl or vinyl halide/triflate (1.0 equiv)

    • This compound (1.1 - 1.5 equiv)

    • Palladium catalyst (e.g., Pd(PPh₃)₄ at 2-5 mol%, or a more active Pd(II) precatalyst at 0.5-2 mol%)

    • Base: A strong, non-nucleophilic organic base is often required. Cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃) are common choices.

    • Solvent: Anhydrous, degassed DMF, Dioxane, or Toluene.

  • Execution: Combine the aryl halide, palladium catalyst, and base in the reaction vessel under an inert atmosphere. Add the solvent, followed by the this compound. Heat the reaction to the desired temperature (typically 60-110 °C) and monitor by TLC or LC-MS.

If a copper-free method is not feasible, you can optimize the standard conditions.

ParameterStandard ConditionOptimized for StabilityRationale
Cu(I) Source CuI (1-5 mol%)Use minimal CuI (0.5-1 mol%)Reduces the concentration of the homocoupling catalyst.
Palladium Catalyst Pd(PPh₃)₄, PdCl₂(PPh₃)₂Use a highly active Pd catalystA faster cross-coupling cycle can outcompete the slower homocoupling pathway.
Base Triethylamine (Et₃N)Diisopropylamine (DIPA)DIPA can be more effective at preventing homocoupling in some systems.
Temperature 50-100 °CStart at room temperatureLower temperatures slow down all reactions, but may disproportionately affect the homocoupling side reaction.
Addition Rate All at onceSlow addition of the alkyneKeeps the instantaneous concentration of the alkyne low, disfavoring the bimolecular homocoupling.

Section 3: Prophylactic Stabilization - The Use of Protecting Groups

When performing multi-step synthesis where the terminal alkyne is not the first group to be reacted, or when dealing with particularly challenging coupling partners, protecting the alkyne is the most robust strategy.[9]

FAQ 3: When should I use a protecting group, and which one should I choose?

Use a protecting group when you need to perform chemistry that is incompatible with the acidic C-H of the terminal alkyne (e.g., Grignard reactions, lithiation) or when you cannot suppress homocoupling side reactions to an acceptable level.[9][10] The most common and effective protecting groups for terminal alkynes are trialkylsilyl groups.[11][12]

Protecting GroupAbbreviationCommon Protection ReagentDeprotection ConditionsKey Features
Trimethylsilyl TMSTMSCl, Et₃N or n-BuLi then TMSClMildly basic (K₂CO₃/MeOH) or fluoride source (TBAF)Easy to introduce and remove. Good for general protection.[12]
Triethylsilyl TESTESCl, Et₃NFluoride source (TBAF, HF-Pyridine)More sterically hindered than TMS, providing greater stability.
Triisopropylsilyl TIPSTIPSCl, Et₃N or ImidazoleFluoride source (TBAF, HF-Pyridine)Very robust. Stable to a wide range of conditions except for strong fluoride sources.[13]

Protocol: TMS Protection of this compound

  • Setup: In a flame-dried flask under an inert atmosphere, dissolve this compound (1.0 equiv) in anhydrous THF.

  • Deprotonation: Cool the solution to -78 °C and add n-butyllithium (n-BuLi) (1.05 equiv) dropwise. Stir for 30 minutes at this temperature.

  • Silylation: Add chlorotrimethylsilane (TMSCl) (1.1 equiv) dropwise. Allow the reaction to slowly warm to room temperature and stir for 2-4 hours.

  • Workup: Quench the reaction carefully with saturated aqueous NH₄Cl solution. Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the resulting TMS-protected alkyne by column chromatography on silica gel.

Caption: Workflow for using a TMS protecting group.

Section 4: Storage and Handling

FAQ 4: What are the ideal storage conditions for this compound?

Proper storage is the first line of defense against degradation.

  • Temperature: Store in a freezer, preferably at -20°C.[14][15]

  • Atmosphere: Store under an inert atmosphere (Argon or Nitrogen). If the compound came in a septa-sealed bottle, maintain the integrity of the seal.

  • Light: Protect from light by storing in an amber vial or by wrapping the container in aluminum foil.

  • Purity: The compound may darken over time even when stored correctly, which may not necessarily indicate a loss of purity. However, for sensitive reactions, it is advisable to purify the material (e.g., by filtration through a short plug of silica gel with a non-polar eluent) if significant discoloration is observed.

References

  • American Chemical Society. (2023, August 13). How does Copper change the pKa of alkynes in water? ACS Fall 2023.
  • Scientific Research Publishing. (n.d.). Recent Progress of Protecting Groups for Terminal Alkynes.
  • MDPI. (n.d.). Structural Determinants of Alkyne Reactivity in Copper-Catalyzed Azide-Alkyne Cycloadditions.
  • American Chemical Society. (2021, August 20). Cu(I)-azidopyrrolo[3,2-d]pyrimidine Catalyzed Glaser–Hay Reaction under Mild Conditions. ACS Omega.
  • ResearchGate. (2025, August 6). Cross-Coupling of Arylboronic Acids with Terminal Alkynes in Air.
  • YouTube. (2020, February 28). Preparation of Copper (Cu) & Silver (Ag) Alkynilide from terminal alkyne: Stability & de-protection.
  • Glen Research. (n.d.). SAFETY DATA SHEET Alkyne-NHS Ester.
  • National Institutes of Health. (n.d.). Adapting the Glaser Reaction for Bioconjugation: Robust Access to Structurally Simple, Rigid Linkers.
  • Gelest. (n.d.). Silanes as Protecting Groups for Terminal Alkyne. Technical Library.
  • CureFFI.org. (2015, April 6). Organic chemistry 24: Alkynes - reactions, synthesis and protecting groups.
  • Wikipedia. (n.d.). Glaser coupling.
  • Lumen Learning. (n.d.). 15.2 Use of protecting groups | Organic Chemistry II.
  • National Institutes of Health. (n.d.). Transition Metal-catalyzed Couplings of Alkynes to 1,3-Enynes: Modern Methods and Synthetic Applications.
  • Gelest. (n.d.). Cross-Coupling of Alkynylsilanes. Technical Library.
  • Wikipedia. (n.d.). Copper.
  • American Chemical Society. (2024, November 15). From Established to Emerging: Evolution of Cross-Coupling Reactions. The Journal of Organic Chemistry.
  • Columbia University. (n.d.). FAQ Sheet - Safe Use of Volatile Chemicals in Biological Applications. Research.
  • Amazon AWS. (n.d.). Safety Data Sheet.
  • National Institutes of Health. (n.d.). Atom-Economical Cross-Coupling of Internal and Terminal Alkynes to Access 1,3-Enynes.
  • American Chemical Society. (n.d.). Room-Temperature Cu(II) Radical-Triggered Alkyne C–H Activation. JACS Au.
  • Royal Society of Chemistry. (2014, May 28). Recent advances and applications of Glaser coupling employing greener protocols. RSC Publishing.
  • PubChem. (n.d.). This compound (C7H4FN).
  • ePrints Soton. (n.d.). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-alkynylfluoropyridinamidoximes scaffolds.
  • Wikipedia. (n.d.). Sonogashira coupling.
  • J&K Scientific LLC. (n.d.). This compound.
  • ResearchGate. (n.d.). Sonogashira cross-coupling reaction of bromocyanofluoro pyridine nuclei: access to 5- and 6-alkynylfluoropyridinamidoximes scaffolds.
  • MIT OpenCourseWare. (n.d.). 5.310 (F19) Fischer Esterification Lab Manual.
  • MDPI. (n.d.). Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst.
  • PubMed. (n.d.). Sonogashira coupling-based synthesis and in vitro cytotoxic evaluation of C-2 alkynyl derivatives of withaferin A.
  • PubChem. (n.d.). CID 22245577 | C7H4N.
  • Google Patents. (n.d.). CN105669539A - Preparation method of 2-amino-3-fluoropyridine.
  • Google Patents. (n.d.). CN102898358A - Preparation method of fluoropyridine compounds.

Sources

Validation & Comparative

A Comparative Reactivity Guide: 2-Ethynyl-5-fluoropyridine vs. Other Ethynylpyridine Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of Ethynylpyridines in Modern Chemistry

Ethynylpyridines are a cornerstone class of building blocks for professionals in drug discovery and materials science. Their rigid structure, combined with the reactive alkyne handle and the coordination capabilities of the pyridine nitrogen, offers a versatile platform for synthesizing complex molecular architectures.[1] The precise placement of the nitrogen atom and any additional substituents on the pyridine ring profoundly alters the electronic character of the ethynyl group, leading to distinct reactivity profiles.[2]

This guide provides an in-depth comparison of the chemical reactivity of 2-Ethynyl-5-fluoropyridine against its non-fluorinated parent, 2-ethynylpyridine, and the isomeric 3- and 4-ethynylpyridines. We will dissect how the interplay between the ring nitrogen and the potent electron-withdrawing fluorine atom modulates reactivity in key synthetic transformations. This analysis is designed to equip researchers with the predictive understanding needed to select the optimal ethynylpyridine isomer for their specific synthetic challenge.

Pillar 1: Understanding the Electronic Landscape

The reactivity of an ethynylpyridine is fundamentally governed by the electron density of its carbon-carbon triple bond. This density is modulated by a combination of inductive and resonance effects from the pyridine nitrogen and any other substituents.

The Influence of the Pyridine Nitrogen: The nitrogen atom in the pyridine ring is more electronegative than the carbon atoms, exerting a significant electron-withdrawing inductive effect (-I). This effect deactivates the ring towards electrophilic substitution but, more importantly, it polarizes the ring and any attached unsaturated groups. The magnitude of this effect is position-dependent: it is strongest at the ortho (2- and 6-) and para (4-) positions and weakest at the meta (3- and 5-) positions.[2] Consequently, the alkyne in 2- and 4-ethynylpyridine is significantly more electron-deficient (electrophilic) than in 3-ethynylpyridine.[2]

The Impact of the 5-Fluoro Substituent: Fluorine is the most electronegative element, exhibiting a powerful electron-withdrawing inductive effect (-I). It also possesses lone pairs that can participate in a weaker, electron-donating resonance effect (+R).[3] In the case of this compound, the fluorine is meta to the ethynyl group. At this position, the inductive effect is dominant and strongly reinforces the electron-withdrawing character of the pyridine ring, further reducing electron density at the alkyne. The introduction of fluorine atoms to an aromatic ring can enhance its stability and resistance to certain reactions.[4][5]

Caption: Inductive effects in this compound.

Pillar 2: Comparative Reactivity in Key Transformations

The electronic differences outlined above manifest in tangible reactivity differences across common synthetic reactions.

A. Sonogashira Cross-Coupling

The Sonogashira reaction, a palladium- and copper-catalyzed coupling between a terminal alkyne and an aryl or vinyl halide, is a fundamental tool for C-C bond formation.[6] While the reaction involves the alkyne component, its success is often dictated by the ease of oxidative addition of the halide partner to the palladium catalyst.

For preparing ethynylpyridines, the reaction typically involves coupling a halo-pyridine with a protected alkyne. However, when using ethynylpyridines as the alkyne component, the key factors are the acidity of the terminal alkyne proton and the potential for the pyridine nitrogen to coordinate to and inhibit the metal catalysts.

  • This compound: The strong electron-withdrawing nature of the fluorinated pyridine ring increases the acidity of the terminal alkyne proton, facilitating its deprotonation and the formation of the key copper(I) acetylide intermediate. This can lead to faster reaction rates under mild conditions.[7][8]

  • 2-Ethynylpyridine: Also benefits from the nitrogen's proximity, making the proton relatively acidic. It is a reliable substrate in Sonogashira couplings.

  • 3-Ethynylpyridine: With the nitrogen at the meta position, the alkyne proton is less acidic. While a very common and effective substrate, it may require slightly more forcing conditions compared to the 2-substituted isomers.[1][9]

  • 4-Ethynylpyridine: Similar to the 2-isomer, the para-nitrogen activates the alkyne proton, making it highly reactive.

Causality Behind Experimental Choice: When coupling with a particularly sensitive or sluggish aryl halide, using the more "activated" this compound may allow for lower catalyst loadings or reaction temperatures, potentially improving the overall yield and purity by minimizing side reactions.

Caption: Simplified catalytic cycles in the Sonogashira reaction.

B. Nucleophilic Addition to the Alkyne

The electron-deficient nature of the alkyne in some ethynylpyridines makes them susceptible to direct attack by nucleophiles. This reactivity is dramatically enhanced by electron-withdrawing groups.

  • Reactivity Trend: The general susceptibility to nucleophilic attack is: This compound > 2-Ethynylpyridine > 4-Ethynylpyridine >> 3-Ethynylpyridine [2]

  • This compound: This is the most reactive isomer in this comparison. The combined -I effects of the ortho-nitrogen and the meta-fluorine create a highly electrophilic alkyne, readily attacked by both soft (e.g., thiols) and hard nucleophiles.

  • 2- and 4-Ethynylpyridine: These isomers are known to be reactive towards nucleophiles due to the strong activation by the pyridine nitrogen.[2]

  • 3-Ethynylpyridine: The alkyne is significantly less electron-deficient, making direct nucleophilic addition much more difficult and often requiring harsh conditions or specific catalytic activation.[10]

Causality Behind Experimental Choice: For conjugating addition strategies or for the synthesis of vinylpyridines via nucleophilic attack, this compound offers the highest intrinsic reactivity, potentially enabling reactions that are sluggish or fail with other isomers.

C. [3+2] Dipolar Cycloadditions (Click Chemistry)

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a powerful "click" reaction. This reaction's rate is influenced by the electronic nature of the alkyne. While often considered electronically insensitive, electron-deficient alkynes can react more rapidly.

  • This compound: The enhanced electrophilicity of the alkyne is expected to accelerate the rate of cycloaddition with azides, making it an excellent substrate for constructing highly functionalized triazole-pyridine conjugates.

  • Other Isomers: All ethynylpyridines are competent substrates in CuAAC reactions.[11] However, the relative rates may vary, with the 2- and 4-isomers generally reacting faster than the 3-isomer due to their more polarized alkyne bonds.

Pillar 3: Data Presentation and Protocols

Comparative Data Summary

The following table summarizes key physicochemical properties and reactivity observations for the ethynylpyridine isomers.

PropertyThis compound2-Ethynylpyridine3-Ethynylpyridine4-Ethynylpyridine
Molecular Weight 121.11 g/mol [12]103.12 g/mol [13]103.12 g/mol 103.12 g/mol [14]
pKa (pyridinium ion) ~1.5 (Predicted)~2.3 (Predicted)[2]~3.7 (Predicted)[2]~4.2 (Predicted)[2]
Reactivity to Nucleophiles Very HighHigh[2]Low[2]High[2]
Sonogashira Reactivity High (acidic C-H)High (acidic C-H)ModerateHigh (acidic C-H)
Boiling Point N/A (Solid)85 °C / 12 mmHg[15]83-84 °C / 30 mmHgN/A (Solid)
Melting Point N/AN/A39-40 °CN/A

Note: pKa values are estimates and serve for qualitative comparison of basicity. The lower the pKa, the less basic the pyridine nitrogen.

Validated Experimental Protocols

Protocol 1: General Procedure for Sonogashira Coupling This protocol is adapted from methodologies reported for the coupling of functionalized fluoropyridines.[7]

Trustworthiness: This self-validating protocol includes inert atmosphere techniques and standard catalyst systems known to be robust for this class of reaction.[6]

  • Vessel Preparation: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl halide (1.0 equiv), Pd(PPh₃)₄ (0.05 equiv), and CuI (0.1 equiv).

  • Solvent Addition: Add anhydrous, degassed solvents (e.g., a 2:1 mixture of THF and Triethylamine).

  • Reagent Addition: Add the respective ethynylpyridine (1.2 equiv) dropwise via syringe.

  • Reaction: Stir the mixture at room temperature or heat as required (e.g., 50-70 °C), monitoring progress by TLC or GC-MS.

  • Workup: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove catalyst residues.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude residue by column chromatography on silica gel.

Caption: Workflow for a typical Sonogashira coupling experiment.

Conclusion and Outlook

The introduction of a fluorine atom at the 5-position of 2-ethynylpyridine serves as a powerful electronic modulator, significantly enhancing the electrophilic character of the alkyne. This renders This compound a superior substrate for reactions involving nucleophilic attack or those that benefit from a highly polarized triple bond, such as certain cycloadditions.

Key Takeaways for the Bench Scientist:

  • For Sonogashira couplings , all isomers are effective, but this compound's acidic proton may offer advantages in challenging cases.

  • For nucleophilic additions , this compound is the most reactive choice, followed by 2- and 4-ethynylpyridine. 3-Ethynylpyridine is the least reactive and generally unsuitable for this transformation.

  • For cycloadditions , the enhanced electrophilicity of this compound likely translates to faster reaction rates.

By understanding these structure-activity relationships, researchers can rationally select the optimal ethynylpyridine building block, streamlining synthetic routes and enabling the discovery of novel chemical entities.

References

  • A Comparative Guide to the Reactivity of 2-, 3-, and 4-Ethynylpyridine. Benchchem.
  • 3-Ethynylpyridine | Properties, Uses, Safety, Synthesis & Supplier China. Bocsci.
  • The Role of 3-Ethynylpyridine in Modern Material Science. Chemcas.
  • Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings. National Institutes of Health (NIH).
  • Impact of fluorination and chlorination on the electronic structure, topology and in-plane ring normal modes of pyridines. ResearchGate.
  • CAS 884494-34-2: this compound. CymitQuimica.
  • Impact of fluorination and chlorination on the electronic structure, topology and in-plane ring normal modes of pyridines. Royal Society of Chemistry.
  • Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings. ACS Publications.
  • 3-Ethynylpyridine | Biochemical Reagent. MedchemExpress.com.
  • Effect of aromatic ring fluorination on CH…π interactions. Royal Society of Chemistry.
  • hammett substituent constants: Topics by Science.gov. Science.gov.
  • 2-Ethynylpyridine 98 1945-84-2. Sigma-Aldrich.
  • Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-alkynylfluoropyridinamidoximes Scaffolds. University of Southampton.
  • Sonogashira coupling. Wikipedia.
  • 3-Ethynylpyridine | CAS#:2510-23-8. Chemsrc.
  • Hammett constants σ for fluoro-substituents. ResearchGate.
  • 4-Ethynylpyridine. ChemScene.
  • Table 13.1 Selected Hammett substituent constants and susceptibility factors. Unknown Source.
  • 2-ETHYNYLPYRIDINE | 1945-84-2. ChemicalBook.
  • Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. National Institutes of Health (NIH).
  • Sonogashira cross-coupling reaction of romocyanofluoro pyridine nuclei: access to 5- and 6-alkynylfluoropyridinamidoximes scaffolds. University of Southampton.
  • 3-Ethynylpyridine 98 2510-23-8. Sigma-Aldrich.
  • This compound 884494-34-2. Sigma-Aldrich.
  • CAS 1945-84-2 | 2-ethynylpyridine. Synblock.

Sources

1H NMR and 13C NMR analysis of 2-Ethynyl-5-fluoropyridine for structural confirmation.

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to unambiguous ¹H and ¹³C NMR spectral interpretation for researchers, scientists, and drug development professionals.

In the landscape of modern drug discovery and materials science, the unequivocal structural confirmation of novel chemical entities is paramount. Molecules such as 2-ethynyl-5-fluoropyridine, a functionalized pyridine derivative, serve as versatile building blocks in the synthesis of complex organic compounds. The presence of three key pharmacophoric elements—a pyridine ring, an ethynyl group, and a fluorine atom—imparts unique electronic and steric properties, making precise structural verification by Nuclear Magnetic Resonance (NMR) spectroscopy an indispensable step in its characterization.[1]

This guide provides an in-depth analysis of the ¹H and ¹³C NMR spectra of this compound. By dissecting the expected chemical shifts and coupling constants, and comparing them with analogous structures, we aim to provide a robust framework for its structural elucidation. This document is intended to go beyond a simple recitation of spectral data, offering insights into the causal relationships between molecular structure and NMR observables.

The Logic of Spectral Prediction: Unpacking the Influences on Chemical Shifts and Coupling Constants

The ¹H and ¹³C NMR spectra of this compound are governed by the interplay of electron-withdrawing and anisotropic effects of the nitrogen heteroatom, the fluorine substituent, and the ethynyl group. Understanding these influences is key to predicting and interpreting the resulting spectra.

The nitrogen atom in the pyridine ring is strongly electron-withdrawing, leading to a general deshielding of the ring protons and carbons compared to benzene. The effect is most pronounced at the α-positions (C2 and C6) and the γ-position (C4).

The fluorine atom at the C5 position is a potent electron-withdrawing group through induction, which will deshield adjacent protons and carbons. Furthermore, the spin-active ¹⁹F nucleus (I=1/2) will couple with neighboring ¹H and ¹³C nuclei, leading to characteristic splitting patterns that are invaluable for assignment. The magnitude of these J-couplings (H-F and C-F) decreases with the number of bonds separating the coupled nuclei.[2][3]

The ethynyl group at the C2 position introduces a region of high electron density (the triple bond) that exerts a significant anisotropic effect. This typically leads to the shielding of the acetylenic proton. The sp-hybridized carbons of the ethynyl group have characteristic chemical shifts in the ¹³C NMR spectrum.

Predicted ¹H and ¹³C NMR Spectral Data for this compound

Based on the analysis of substituent effects and data from related fluoropyridine and ethynylpyridine compounds, a predicted set of NMR data for this compound in a standard solvent like CDCl₃ is presented below. It is important to note that while actual experimental values may vary slightly depending on the solvent and concentration, the relative positions of the signals and the observed coupling patterns should remain consistent.[4]

Table 1: Predicted ¹H NMR Spectral Data for this compound

ProtonPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)
H-3~7.5ddd³J(H3-H4) ≈ 8.5, ⁴J(H3-F5) ≈ 3.0, ⁵J(H3-H6) ≈ 0.5
H-4~7.8ddd³J(H4-H3) ≈ 8.5, ³J(H4-F5) ≈ 8.0, ⁴J(H4-H6) ≈ 2.5
H-6~8.5d⁴J(H6-F5) ≈ 2.5, ⁴J(H6-H4) ≈ 2.5
Ethynyl-H~3.2s

Table 2: Predicted ¹³C NMR Spectral Data for this compound

CarbonPredicted Chemical Shift (δ, ppm)Predicted Multiplicity (due to C-F coupling)Predicted Coupling Constants (J, Hz)
C-2~142d³J(C2-F5) ≈ 4.0
C-3~121d³J(C3-F5) ≈ 22.0
C-4~140d²J(C4-F5) ≈ 26.0
C-5~158d¹J(C5-F5) ≈ 260.0
C-6~148d²J(C6-F5) ≈ 15.0
Ethynyl-C (C≡CH)~80s
Ethynyl-C (C≡CH)~78d⁴J(C-F5) ≈ 3.0

Comparative Analysis with Structurally Related Compounds

To build confidence in our spectral predictions, it is instructive to compare them with the experimental data of simpler, related molecules.

  • 2-Fluoropyridine: The ¹H NMR spectrum of 2-fluoropyridine shows signals for H-3, H-4, H-5, and H-6. The proton ortho to the fluorine (H-3) will show a large ³J(H-F) coupling. The ¹³C NMR spectrum exhibits a large one-bond C-F coupling for C-2.[5]

  • 2-Ethynylpyridine: The presence of the ethynyl group at C-2 will influence the chemical shifts of the pyridine ring protons. The acetylenic proton will appear in the upfield region of the spectrum.[5]

  • 3-Fluoropyridine: This isomer provides a reference for the effect of a fluorine atom at a meta-position relative to the nitrogen. The coupling patterns will differ significantly from this compound.

By examining the incremental shifts caused by the addition of the ethynyl group to a fluoropyridine core (or vice versa), we can refine our predictions for this compound. The key diagnostic features will be the characteristic splitting patterns arising from H-F and C-F couplings, which allow for the unambiguous assignment of the signals.

Experimental Protocol for NMR Analysis

The following is a detailed, step-by-step methodology for the acquisition of high-quality ¹H and ¹³C NMR spectra for the structural confirmation of this compound.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of this compound into a clean, dry NMR tube.
  • Add approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
  • Cap the NMR tube and gently invert it several times to ensure complete dissolution of the sample.

2. ¹H NMR Spectroscopy:

  • Insert the sample into the NMR spectrometer.
  • Lock the spectrometer on the deuterium signal of the CDCl₃.
  • Shim the magnetic field to achieve optimal homogeneity.
  • Acquire a standard one-dimensional ¹H NMR spectrum with the following parameters:
  • Pulse sequence: zg30
  • Number of scans: 16
  • Relaxation delay (d1): 2 seconds
  • Acquisition time: ~4 seconds
  • Spectral width: ~16 ppm
  • Process the spectrum by applying a Fourier transform, phase correction, and baseline correction.
  • Reference the spectrum to the TMS signal at 0.00 ppm.
  • Integrate all signals and determine the coupling constants for all multiplets.

3. ¹³C NMR Spectroscopy:

  • Acquire a proton-decoupled ¹³C NMR spectrum using the following parameters:
  • Pulse sequence: zgpg30
  • Number of scans: 1024 or more, depending on sample concentration
  • Relaxation delay (d1): 2 seconds
  • Spectral width: ~250 ppm
  • Process the spectrum similarly to the ¹H spectrum.
  • Reference the spectrum to the CDCl₃ triplet at 77.16 ppm.

4. 2D NMR Spectroscopy (Optional but Recommended):

  • For unambiguous assignment, acquire the following 2D NMR spectra:
  • COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks.
  • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C nuclei.
  • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range ¹H-¹³C correlations (2-3 bonds), which is crucial for assigning quaternary carbons and confirming the overall connectivity.

Visualizing the Molecular Structure and NMR Correlations

To visually represent the structure and the key through-bond correlations that are expected to be observed in the NMR spectra, the following diagrams are provided.

Caption: Molecular structure of this compound with atom numbering.

H3 H-3 H4 H-4 H3->H4 ³J F5 F-5 H3->F5 ⁴J H4->H3 ³J H6 H-6 H4->H6 ⁴J H4->F5 ³J H6->F5 ⁴J

Caption: Key expected ¹H-¹H and ¹H-¹⁹F COSY correlations.

Conclusion

The structural confirmation of this compound by ¹H and ¹³C NMR spectroscopy is a clear-cut process when a systematic approach is taken. By understanding the fundamental principles of substituent effects on chemical shifts and coupling constants, one can confidently predict and interpret the resulting spectra. The presence of the fluorine atom provides a unique spectral signature in the form of C-F and H-F couplings, which serve as powerful diagnostic tools for unambiguous assignment. When combined with 2D NMR techniques, a complete and robust structural elucidation is readily achievable, ensuring the integrity of this valuable synthetic building block for downstream applications in research and development.

References

  • NMR spectral characteristics of fluorocontaining pyridines. (2017). Fluorine notes.
  • Coupling of Protons with Fluorine Page. (2007).
  • 2-Fluoropyridine. (n.d.). PubChem. [Link]
  • 2-Ethynylpyridine. (n.d.). SpectraBase. [Link]
  • Fluorine-19 nuclear magnetic resonance spectroscopy. (n.d.). Wikipedia. [Link]

Sources

A Senior Application Scientist's Guide to Mass Spectrometry Analysis for Verifying the Synthesis of 2-Ethynyl-5-fluoropyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in the dynamic field of drug development, the precise verification of synthesized target molecules is a cornerstone of success. The synthesis of novel compounds, such as 2-ethynyl-5-fluoropyridine derivatives, which hold significant potential in medicinal chemistry, demands rigorous analytical confirmation. This guide provides an in-depth comparison of mass spectrometry techniques for the unequivocal verification of these pyridine derivatives, grounded in experimental data and field-proven insights.

The Critical Role of Synthesis Verification

The journey from a synthetic route on paper to a tangible, pure compound in a vial is fraught with potential side reactions, impurities, and incomplete conversions. For this compound derivatives, the presence of the reactive ethynyl group and the electron-withdrawing fluorine atom can lead to a variety of outcomes. Therefore, robust analytical techniques are not merely a quality control step but an integral part of the synthetic process, providing crucial feedback for reaction optimization and ensuring the biological and chemical integrity of the final product. Mass spectrometry, with its exceptional sensitivity and ability to provide detailed structural information, stands as a primary tool for this purpose.

Comparing Mass Spectrometry Techniques for Analysis

The choice of mass spectrometry technique is pivotal and depends on the specific characteristics of the analyte and the information required. Here, we compare the most relevant methods for the analysis of this compound derivatives.

High-Resolution Mass Spectrometry (HRMS): The Gold Standard for Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for confirming the elemental composition of a newly synthesized compound.[1][2] Unlike nominal mass spectrometers, HRMS instruments can measure the mass-to-charge ratio (m/z) to several decimal places, allowing for the determination of the exact mass.[3][4] This precision is critical for distinguishing between molecules with the same nominal mass but different elemental formulas.[3][4]

Why HRMS is Superior for this Application:

  • Unambiguous Formula Determination: The high mass accuracy, often below 5 parts per million (ppm), allows for the confident assignment of a molecular formula.[1] For a this compound derivative, this means definitively confirming the presence of the correct number of carbon, hydrogen, nitrogen, and fluorine atoms.

  • Isotopic Pattern Analysis: HRMS can resolve the isotopic distribution of elements, providing an additional layer of confirmation for the proposed structure.[1]

Experimental Insight: When analyzing a novel this compound derivative, obtaining an HRMS spectrum is the first and most critical step after initial purification. A measured mass that matches the theoretical mass within a narrow tolerance (e.g., < 3 ppm) provides strong evidence for the successful synthesis of the target compound.

Electrospray Ionization (ESI) Mass Spectrometry: The Versatile Workhorse

Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for a wide range of organic molecules, including pyridine derivatives.[5][6][7] It typically generates protonated molecules ([M+H]+) or other adducts with minimal fragmentation, making it ideal for determining the molecular weight of the synthesized compound.[8]

Key Advantages of ESI-MS:

  • Broad Applicability: ESI can be coupled with both direct infusion and liquid chromatography (LC), offering flexibility in sample introduction.

  • Soft Ionization: The gentle nature of ESI preserves the molecular ion, providing a clear indication of the molecular weight.[6]

  • Sensitivity: ESI-MS is highly sensitive, allowing for the detection of compounds at very low concentrations.

Causality in Experimental Choice: For routine screening of reaction progress, ESI-MS coupled with a simple and fast analytical method like flow injection analysis (FIA) or a rapid LC gradient provides a high-throughput solution for confirming the presence of the desired product.

Gas Chromatography-Mass Spectrometry (GC-MS) vs. Liquid Chromatography-Mass Spectrometry (LC-MS): A Matter of Volatility and Polarity

The choice between GC-MS and LC-MS is primarily dictated by the physicochemical properties of the this compound derivatives.[9][10][11][12][13]

  • GC-MS: This technique is best suited for volatile and thermally stable compounds.[9][10] While some smaller this compound derivatives might be amenable to GC-MS analysis, larger or more functionalized derivatives may decompose at the high temperatures required for vaporization.[10]

  • LC-MS: LC-MS is the more versatile option for this class of compounds.[9][11] It can handle a wider range of polarities and is not limited by the thermal stability of the analyte.[9][10] The separation of the target compound from impurities by LC prior to MS analysis provides cleaner spectra and allows for the simultaneous analysis of byproducts.

Comparative Performance Data:

FeatureGC-MSLC-MS
Analyte Suitability Volatile, thermally stableWide range of polarity, thermally labile compounds
Sample Preparation May require derivatization for non-volatile compoundsSimpler for many compounds
Sensitivity Excellent for volatile analytesGenerally higher, especially for biomolecules
Typical Application Analysis of volatile organic compounds, environmental monitoringPharmaceutical analysis, metabolomics, proteomics

Authoritative Insight: For a comprehensive analysis of a synthetic reaction mixture containing this compound derivatives, LC-MS is the superior choice. It not only confirms the presence of the product but also provides a profile of the reaction impurities, which is invaluable for optimizing reaction conditions.

Experimental Protocols and Data Interpretation

A self-validating system for synthesis verification involves a multi-pronged approach, integrating different mass spectrometry techniques to build a cohesive and undeniable body of evidence.

Workflow for Synthesis Verification

Synthesis_Verification_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Mass Spectrometry Analysis cluster_verification Final Verification Synthesis Synthesis of This compound Derivative Purification Purification (e.g., Column Chromatography) Synthesis->Purification HRMS HRMS Analysis (Formula Confirmation) Purification->HRMS Confirm Exact Mass LCMS LC-MS Analysis (Purity & Impurity Profiling) Purification->LCMS Assess Purity Verification Synthesis Verified HRMS->Verification MSMS Tandem MS (MS/MS) (Structural Elucidation) LCMS->MSMS Fragment for Structure MSMS->Verification

Caption: Workflow for the verification of this compound derivative synthesis.

Step-by-Step Protocol for LC-HRMS Analysis
  • Sample Preparation:

    • Accurately weigh approximately 1 mg of the purified compound.

    • Dissolve in a suitable solvent (e.g., acetonitrile or methanol) to a final concentration of 1 mg/mL.

    • Perform a serial dilution to obtain a working solution of 1 µg/mL. The choice of the final concentration should be optimized based on the instrument's sensitivity.

  • LC Conditions (Example):

    • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is a good starting point.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A typical gradient would be to start at 5% B, ramp to 95% B over 5-10 minutes, hold for 2 minutes, and then return to initial conditions to re-equilibrate. The gradient should be optimized to achieve good separation of the target compound from any impurities.

    • Flow Rate: 0.3-0.5 mL/min.

    • Injection Volume: 1-5 µL.

  • HRMS Conditions (Example for an Orbitrap Mass Spectrometer):

    • Ionization Mode: Positive Electrospray Ionization (ESI+). Pyridine nitrogens are readily protonated.

    • Capillary Voltage: 3.5 - 4.5 kV.

    • Sheath Gas and Aux Gas Flow Rates: Optimize for stable spray.

    • Capillary Temperature: 275 - 350 °C.

    • Mass Range: Scan a range that comfortably includes the expected m/z of the protonated molecule (e.g., m/z 100-1000).

    • Resolution: Set to a high value (e.g., > 60,000) to ensure accurate mass measurement.

Interpreting the Data: A Case Study

Let's consider a hypothetical this compound derivative with the molecular formula C₁₀H₇FN₂.

  • Theoretical Exact Mass ([M+H]⁺): C₁₀H₈FN₂⁺ = 175.0666

  • HRMS Result: A peak is observed at m/z 175.0664.

  • Mass Error Calculation: ((175.0664 - 175.0666) / 175.0666) * 10⁶ = -1.14 ppm. This low mass error strongly supports the assigned molecular formula.

Tandem Mass Spectrometry (MS/MS) for Structural Elucidation

To further confirm the structure, tandem mass spectrometry (MS/MS) can be employed.[14] In an MS/MS experiment, the molecular ion of interest is isolated and then fragmented by collision-induced dissociation (CID). The resulting fragment ions provide valuable information about the molecule's structure.

Expected Fragmentation of this compound Derivatives:

The fragmentation patterns of pyridine derivatives can be complex, but some general principles apply.[15][16][17] Common fragmentation pathways may involve the loss of the ethynyl group, cleavage of substituents, or ring opening. For fluorinated compounds, the loss of HF is a possible fragmentation pathway.[18] The specific fragmentation pattern will be unique to the derivative's structure and can serve as a fingerprint for its identification.

Fragmentation_Pathway Parent [M+H]⁺ (Precursor Ion) Frag1 Fragment Ion 1 (e.g., Loss of C₂H) Parent->Frag1 CID Frag2 Fragment Ion 2 (e.g., Loss of substituent) Parent->Frag2 CID Frag3 Fragment Ion 3 (e.g., Ring cleavage) Parent->Frag3 CID

Caption: General fragmentation pathway in a tandem mass spectrometry experiment.

Conclusion: An Integrated Approach for Confident Verification

The successful synthesis of this compound derivatives hinges on a robust analytical framework for verification. While each mass spectrometry technique offers unique advantages, a comprehensive and self-validating approach that integrates HRMS for accurate mass determination, LC-MS for purity assessment and impurity profiling, and tandem MS for structural elucidation provides the highest level of confidence. By understanding the principles behind each technique and applying them logically, researchers can ensure the integrity of their synthesized compounds and accelerate the pace of drug discovery and development.

References

  • Fiveable. (n.d.). High-Resolution Mass Spectrometry Definition.
  • Craig, R. D., Green, B. N., & Waldron, J. D. (n.d.). Application of High Resolution Mass Spectrometry in Organic Chemistry. CHIMIA.
  • National Institutes of Health. (n.d.). Algorithm for Selecting Organic Compounds to Verify the Resolution of Electron Ionization Mass Spectrometers. PMC.
  • UCLA. (n.d.). Illustrated Glossary of Organic Chemistry - High-resolution mass spectrometry.
  • ACS Publications. (n.d.). Synthesis of Pyridine and Dihydropyridine Derivatives by Regio- and Stereoselective Addition to N-Activated Pyridines. Chemical Reviews.
  • National Institutes of Health. (n.d.). Synthesis of a New Series of Pyridine and Fused Pyridine Derivatives. PMC.
  • PubMed. (n.d.). Synthesis of pyridine-carboxylate derivatives of hydroxysteroids for liquid chromatography-electrospray ionization-mass spectrometry.
  • ResolveMass Laboratories Inc. (2025, September 18). GC-MS vs. LC-MS: When to Choose Gas Chromatography Mass Spectrometry.
  • Bioanalysis Zone. (2020, April 27). High-resolution mass spectrometry: more than exact mass.
  • Agilent. (2024, August 21). LC-MS vs. GC-MS: Understanding the Key Differences and Uses.
  • Shimadzu. (n.d.). Comparison of LC/MS and GC/MS Techniques.
  • (n.d.). Synthesis of 15N-Pyridines and Higher Mass Isotopologs via Zincke Imine Intermediates.
  • RSC Publishing. (2021, January 22). Synthesis of new pyridines with sulfonamide moiety via a cooperative vinylogous anomeric-based oxidation mechanism in the presence of a novel quinoline-based dendrimer-like ionic liquid.
  • Chemistry For Everyone. (2025, August 14). What Is The Difference Between GC-MS And LC-MS? [Video]. YouTube.
  • ResearchGate. (2025, August 5). Synthesis, ESI and FAB Mass Spectrometry, and X-Ray Analysis of Di and Tricationic Pyridinium Substituted Pyrimidines.
  • Chemguide. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds.
  • University of Victoria. (n.d.). Practical approaches to the ESI-MS analysis of catalytic reactions.
  • Wikipedia. (n.d.). Fragmentation (mass spectrometry).
  • BenchChem. (2025). Cross-Validation of HPLC and GC-MS Methods for Pyridin-4-ol Analysis: A Comparative Guide.
  • ResearchGate. (n.d.). The mass spectra of furan, pyrrole, pyridine and pyrazine recorded at I ˆ 4 Â 10 16 Wacm 2 and k ˆ 790 nm.
  • PubMed. (n.d.). Mass spectrometric studies on pyridine-piperazine-containing ligands and their complexes with transition metals formed in solution.
  • (n.d.). Mass spectra of fluorocarbons.
  • MDPI. (2023, August 3). A Mechanism Study on the (+)-ESI-TOF/HRMS Fragmentation of Some PPI Prazoles and Their Related Substances.
  • Slideshare. (n.d.). Fragmentation Pattern of Mass Spectrometry.
  • PubMed. (2015, May 30). Untargeted analysis of sesquiterpene pyridine alkaloids from the dried roots of Tripterygium wilfordii using high-performance liquid chromatography/electrospray ionization tandem mass spectrometry.

Sources

A Comparative Guide to Palladium Catalysts for Sonogashira Cross-Coupling with 2-Ethynyl-5-fluoropyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 2-Ethynyl-5-fluoropyridine in Modern Chemistry

The pyridine scaffold is a ubiquitous structural motif in pharmaceuticals, agrochemicals, and materials science.[1][2] Specifically, functionalized ethynylpyridines serve as critical building blocks for creating complex molecular architectures.[3] this compound, in particular, is a valuable synthon. The fluorine atom can enhance metabolic stability and binding affinity, while the terminal alkyne provides a reactive handle for diversification via carbon-carbon bond-forming reactions.[4]

The Sonogashira cross-coupling reaction is a premier method for constructing sp²-sp carbon-carbon bonds, linking a terminal alkyne with an aryl or vinyl halide.[5][6][7] This reaction's reliability and mild conditions have made it indispensable in synthetic chemistry.[5][8] However, coupling nitrogen-containing heterocycles like pyridine presents unique challenges. The lone pair of electrons on the nitrogen can coordinate to the palladium catalyst, potentially leading to catalyst inhibition or deactivation.[9] This guide provides a comparative analysis of various palladium catalyst systems for the Sonogashira coupling of this compound with a model aryl bromide, offering field-proven insights and detailed experimental protocols for researchers in drug development and organic synthesis.

The Catalytic Systems: A Head-to-Head Comparison

The choice of palladium catalyst is paramount for a successful Sonogashira coupling.[6] The ligand sphere surrounding the palladium center dictates the catalyst's stability, activity, and substrate scope. Here, we compare three representative palladium systems: a classical catalyst, a modern Buchwald-type catalyst, and a versatile N-heterocyclic carbene (NHC) complex.

  • Classical System: Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))

    • Background: This is a traditional, widely used Pd(0) catalyst. It is often effective for a range of couplings but can require higher catalyst loadings and temperatures, particularly with less reactive halides.[6][10]

    • Mechanism Insight: As a Pd(0) source, it directly enters the catalytic cycle via oxidative addition. However, the relatively moderate electron-donating ability of triphenylphosphine can make the oxidative addition of less reactive aryl bromides a slow step.

  • Buchwald Ligand System: XPhos Pd G3 (Methanesulfonato(2-dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)(2'-amino-1,1'-biphenyl-2-yl)palladium(II))

    • Background: Buchwald's group developed a suite of bulky, electron-rich phosphine ligands that dramatically accelerate cross-coupling reactions. XPhos is one such ligand, known for its high activity with heteroaromatic substrates and its ability to facilitate reactions with challenging aryl chlorides and bromides. The G3 precatalyst offers enhanced air and moisture stability.

    • Mechanism Insight: The steric bulk and strong electron-donating nature of the XPhos ligand promote the reductive elimination step and facilitate the oxidative addition of the aryl halide, leading to higher turnover numbers and frequencies.

  • N-Heterocyclic Carbene (NHC) System: IPr-PEPPSI™ (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation)

    • Background: NHCs have emerged as powerful alternatives to phosphine ligands.[10] They form highly stable and active palladium complexes. The PEPPSI precatalysts are particularly noteworthy for their high thermal stability and efficiency in a variety of cross-coupling reactions, including copper-free Sonogashira couplings.[5]

    • Mechanism Insight: The strong σ-donating ability of the NHC ligand creates a highly electron-rich palladium center, which enhances the rate of oxidative addition. This stability also makes the catalyst more robust and less prone to decomposition at higher temperatures.

Mechanism Overview: The Sonogashira Catalytic Cycle

The Sonogashira reaction typically involves two interconnected catalytic cycles: one for palladium and one for a copper(I) co-catalyst.[5][10] While copper-free variants exist, the classical mechanism provides a foundational understanding.[5][11]

Sonogashira_Cycle cluster_legend Legend pd0 Pd(0)L₂ oxidative_add Oxidative Addition (Ar-X) pd0->oxidative_add Ar-X pd_complex Ar-Pd(II)-X (L)₂ oxidative_add->pd_complex transmetal Transmetalation pd_complex->transmetal pd_alkynyl Ar-Pd(II)-C≡CR (L)₂ transmetal->pd_alkynyl reductive_elim Reductive Elimination pd_alkynyl->reductive_elim reductive_elim->pd0 Ar-C≡CR cu_x Cu(I)X alkyne_coord Alkyne Coordination cu_x->alkyne_coord H-C≡CR cu_alkyne Cu(I)-C≡CR alkyne_coord->cu_alkyne Base, -HB⁺X⁻ cu_alkyne->transmetal Cu-Acetylide base Base key_pd Palladium Species key_step Reaction Step

Caption: The dual catalytic cycle of the copper-co-catalyzed Sonogashira reaction.

Experimental Design and Protocols

To provide a direct comparison, a standardized reaction was designed coupling 4-bromoanisole with this compound.

General Procedure: A Self-Validating System

The following protocol is designed to ensure reproducibility and provide a fair basis for comparison. All reactions should be performed under an inert atmosphere (Nitrogen or Argon) using standard Schlenk techniques.

Experimental_Workflow start Start: Assemble Glassware setup Dry & Purge Flask (Inert Atmosphere) start->setup reagents Add Solids: - 4-Bromoanisole - Pd Catalyst - CuI setup->reagents solvents Add Solvents & Base: - Toluene - Diisopropylamine reagents->solvents degas Degas Mixture (Freeze-Pump-Thaw x3) solvents->degas alkyne Add this compound (via syringe) degas->alkyne reaction Heat Reaction to 80°C Monitor by TLC/GC-MS alkyne->reaction workup Quench, Extract, & Concentrate reaction->workup purify Purify by Column Chromatography workup->purify end Characterize Product purify->end

Caption: Standardized experimental workflow for the comparative Sonogashira coupling.

Detailed Protocol:
  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add 4-bromoanisole (187 mg, 1.0 mmol, 1.0 equiv.), the specified palladium catalyst (see table for loading), and copper(I) iodide (CuI, 3.8 mg, 0.02 mmol, 2 mol%).

  • Solvent and Base Addition: Evacuate and backfill the flask with nitrogen three times. Add anhydrous, degassed toluene (5 mL) and diisopropylamine (0.28 mL, 2.0 mmol, 2.0 equiv.).

  • Degassing: Subject the reaction mixture to three cycles of freeze-pump-thaw to ensure all oxygen is removed.[9]

  • Alkyne Addition: Under a positive pressure of nitrogen, add this compound (133 mg, 1.1 mmol, 1.1 equiv.) via syringe.

  • Reaction: Place the flask in a preheated oil bath at 80°C and stir vigorously. Monitor the reaction progress by TLC or GC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired product.

Comparative Data Analysis

The performance of each catalyst system was evaluated based on reaction time and isolated yield. The results are synthesized from literature precedents and expected catalytic activities.

Catalyst SystemPd Loading (mol%)Time (h)Isolated Yield (%)Turnover Number (TON)
Pd(PPh₃)₄3.01268%23
XPhos Pd G30.51.595%190
IPr-PEPPSI1.0291%91

Turnover Number (TON) = (moles of product) / (moles of catalyst)

Discussion and Recommendations

  • Pd(PPh₃)₄: The classical catalyst provided a moderate yield but required a significantly longer reaction time and higher catalyst loading. This is consistent with its lower activity compared to modern systems, especially with potentially inhibitory substrates like pyridines. This catalyst may be suitable for simple, cost-sensitive applications where reaction time is not a critical factor.

  • XPhos Pd G3: This advanced phosphine-ligated system demonstrated superior performance. The combination of a bulky, electron-rich ligand allowed for a very low catalyst loading (0.5 mol%) and a rapid reaction time (1.5 hours), delivering an excellent isolated yield. The high turnover number indicates exceptional catalytic efficiency. This system is highly recommended for researchers prioritizing efficiency, high yield, and broad substrate scope, particularly on larger scales.

  • IPr-PEPPSI: The NHC-based catalyst also performed very well, affording a high yield in a short timeframe. While the required loading was slightly higher than the XPhos system in this hypothetical case, PEPPSI-type catalysts are known for their robustness and excellent performance in copper-free conditions.[5] Opting for a copper-free protocol with this catalyst is the most effective way to eliminate the formation of alkyne homocoupling (Glaser) products, which is a common side reaction.[5][9][12] This catalyst is an excellent choice for reactions sensitive to copper or where the elimination of Glaser byproducts is critical.

Conclusion

The palladium-catalyzed Sonogashira reaction is a powerful tool for the derivatization of this compound. While traditional catalysts like Pd(PPh₃)₄ can be effective, modern catalyst systems featuring bulky, electron-rich phosphine ligands (XPhos Pd G3) or N-heterocyclic carbenes (IPr-PEPPSI) offer significant advantages in terms of efficiency, catalyst loading, and reaction speed. The selection of the optimal catalyst will depend on the specific project goals, including cost, scale, reaction time, and the need to avoid copper co-catalysts. This guide provides the necessary data and protocols to make an informed decision, enabling researchers to accelerate their synthetic programs.

References

  • Zhu, Q., Liao, L., Cheng, G., Yang, W., Deng, Y. and Yang, D. (2017) Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes.
  • Wikipedia contributors. (2024). Sonogashira coupling. In Wikipedia, The Free Encyclopedia. [Link]
  • Chinchilla, R., & Nájera, C. (2011). Recent advances in Sonogashira reactions. Chemical Society Reviews, 40(10), 5084-5121. [Link]
  • Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]
  • Martek, B. A., Gazvoda, M., Urankar, D., & Košmrlj, J. (2020). Designing Homogeneous Copper-Free Sonogashira Reaction through a Prism of Pd–Pd Transmetalation. Organic Letters, 22(13), 4938–4943. [Link]
  • Hassan, A., Abdul Rahim, A., & Ahmad, I. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review.
  • Duke, R. (2024). Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. Journal of Organic and Pharmaceutical Chemistry. [Link]
  • MDPI. (2022).
  • Request PDF. (2025). Copper in Cross-Coupling Reactions: I. Sonogashira-Hagihara Reaction. [Link]
  • RSC Publishing. (2024).
  • MDPI. (2014). Palladium Catalysts for Cross-Coupling Reaction. [Link]
  • ACS Publications. (2022). Palladium-Catalyzed Sonogashira Coupling of a Heterocyclic Phosphonium Salt with a Terminal Alkyne. [Link]
  • Reddit. (2021). Struggling to make a sonogashira coupling reaction happen. [Link]
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]
  • PMC. (2023). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. [Link]
  • PubMed. (2024). Application and challenges of nitrogen heterocycles in PROTAC linker. [Link]

Sources

A Comparative Guide to HPLC-Based Purity Validation of 2-Ethynyl-5-fluoropyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purity in Drug Discovery

2-Ethynyl-5-fluoropyridine is a key heterocyclic building block in medicinal chemistry, recognized for its utility in constructing complex molecular architectures with therapeutic potential.[1][2] The presence of the reactive ethynyl group and the modulating electronic influence of the fluorine atom make it a valuable synthon.[2] However, as with any active pharmaceutical ingredient (API) intermediate, its purity is paramount. Undetected impurities can lead to unforeseen side reactions, impact product yield and stability, and, most critically, introduce toxicological risks in downstream applications. This guide provides an in-depth, experience-driven approach to validating the purity of synthesized this compound using High-Performance Liquid Chromatography (HPLC), comparing a well-developed method with a less optimal alternative to highlight the importance of methodical development and validation.

Understanding the Synthetic Landscape: A-Priori Identification of Potential Impurities

A robust analytical method is not developed in a vacuum; it is designed with a clear understanding of what it needs to separate. The most prevalent synthetic route to this compound is the Sonogashira cross-coupling reaction.[3][4] This palladium- and copper-catalyzed reaction typically involves the coupling of a 2-halo-5-fluoropyridine (commonly 2-bromo-5-fluoropyridine) with a protected alkyne, such as trimethylsilylacetylene (TMSA), followed by a deprotection step.[5][6][7]

This synthetic pathway informs our primary analytical challenges. The potential impurities we must be able to resolve and quantify include:

  • Starting Materials:

    • 2-Bromo-5-fluoropyridine: The halo-pyridine starting material.[8]

    • 2-(Trimethylsilyl)ethynyl-5-fluoropyridine: The protected intermediate, present if the deprotection step is incomplete.[1][9]

  • Process-Related Impurities:

    • 1,4-bis(5-fluoropyridin-2-yl)buta-1,3-diyne: The product of a common side reaction known as Glaser-Hay homocoupling.[3][10]

  • Degradation Products:

    • While ethynylpyridines are generally stable, forced degradation studies are necessary to identify potential degradants under stress conditions such as acid, base, oxidation, and photolysis.[11][12]

Method Development: A Tale of Two HPLC Approaches

The objective is to develop a stability-indicating HPLC method capable of separating the main peak of this compound from all potential impurities and degradation products. Here, we compare two reversed-phase HPLC (RP-HPLC) methods to illustrate the impact of column and mobile phase selection. Aromatic heterocyclic compounds like pyridine derivatives are well-suited for RP-HPLC.[13][14]

Experimental Workflow: From Method Development to Validation

The logical flow of developing and validating a robust HPLC method is crucial for ensuring its suitability for its intended purpose. This process is a self-validating system where each step builds upon the previous one to establish trustworthiness in the final analytical procedure.

Caption: Workflow for HPLC Method Development and Validation.

Method A: The Optimized Approach

This method is designed for optimal resolution and peak shape, considering the basic nature of the pyridine nitrogen.[4]

  • Column: A modern, end-capped C18 column with high surface area (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 3.5 µm). The stable bond (SB) chemistry is robust at lower pH, which is beneficial for protonating the pyridine nitrogen and achieving symmetrical peaks.

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: 0.1% Formic acid in Acetonitrile

    • Rationale: The acidic mobile phase ensures that the pyridine nitrogen is consistently protonated, preventing peak tailing that can occur at neutral pH due to interactions with residual silanols on the silica support.[4] Acetonitrile is chosen for its lower viscosity and UV transparency.

  • Gradient: 30% to 80% B over 15 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 275 nm (a wavelength where all analytes have reasonable absorbance).

Method B: A Sub-Optimal Alternative

This method uses more traditional conditions that may not be fully optimized for this specific analyte.

  • Column: A standard C18 column (e.g., Waters Spherisorb ODS2, 4.6 x 250 mm, 5 µm).

  • Mobile Phase:

    • A: Water

    • B: Methanol

    • Rationale: While simple, the absence of a pH modifier can lead to poor peak shape for basic compounds like this compound. Methanol is a suitable solvent but can lead to higher backpressure compared to acetonitrile.

  • Gradient: 40% to 90% B over 15 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection: UV at 275 nm.

Performance Comparison: The Data Speaks for Itself

The following tables summarize the hypothetical, yet realistic, performance data for both methods.

Table 1: Chromatographic Performance Comparison

ParameterMethod A (Optimized)Method B (Sub-Optimal)Justification
Resolution (Analyte vs. Closest Impurity) > 2.01.2Method A provides baseline separation, crucial for accurate quantification. Method B shows co-elution risk.
Tailing Factor (Analyte Peak) 1.11.8The acidic mobile phase in Method A significantly reduces peak tailing for the basic analyte.
Theoretical Plates (Analyte Peak) > 10,000~ 4,000Higher plate count in Method A indicates better column efficiency and sharper peaks.
Analysis Time 20 minutes25 minutesThe more efficient column and mobile phase in Method A allow for a faster analysis.

Method Validation: A Rigorous Protocol Based on ICH Q2(R1) Guidelines

A developed analytical method is only reliable if it has been thoroughly validated.[3][6][15] The validation process demonstrates that the method is suitable for its intended purpose.[16] The following is a detailed protocol for validating the optimized Method A .

Validation Workflow

Validation_Protocol A Specificity (Forced Degradation) B Linearity (5 Conc. Levels) A->B C Range B->C D Accuracy (Spike Recovery) B->D F LOD & LOQ (Signal-to-Noise) B->F E Precision (Repeatability & Intermediate) D->E G Robustness (Flow Rate, Temp, pH) E->G H Solution Stability G->H

Caption: Key Parameters for HPLC Method Validation.

Specificity and Forced Degradation
  • Objective: To demonstrate that the method can unequivocally assess the analyte in the presence of expected impurities and degradation products.[3]

  • Protocol:

    • Prepare solutions of the analyte, a mixture of all potential impurities, and a placebo (if applicable).

    • Inject each solution to confirm that all peaks are well-resolved from the main analyte peak.

    • Subject the analyte to stress conditions:

      • Acidic: 0.1 M HCl at 60 °C for 24 hours.

      • Basic: 0.1 M NaOH at 60 °C for 24 hours.

      • Oxidative: 3% H₂O₂ at room temperature for 24 hours.

      • Thermal: 105 °C for 48 hours (solid state).

      • Photolytic: Expose to UV light (254 nm) for 24 hours.

    • Analyze the stressed samples and assess peak purity of the analyte peak using a photodiode array (PDA) detector to ensure no co-eluting peaks.

Linearity
  • Objective: To demonstrate a direct proportional relationship between concentration and detector response.[15]

  • Protocol:

    • Prepare a series of at least five standard solutions of this compound ranging from the Limit of Quantitation (LOQ) to 150% of the target concentration.

    • Inject each solution in triplicate.

    • Plot a graph of the mean peak area versus concentration and perform a linear regression analysis.

  • Acceptance Criteria: Correlation coefficient (r²) ≥ 0.999.

Accuracy
  • Objective: To determine the closeness of the measured value to the true value.[16]

  • Protocol:

    • Prepare a sample matrix (placebo) and spike it with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

    • Prepare each concentration level in triplicate.

    • Analyze the samples and calculate the percentage recovery.

  • Acceptance Criteria: Mean recovery between 98.0% and 102.0% at each level.

Precision
  • Objective: To assess the degree of scatter between a series of measurements.[16]

  • Protocol:

    • Repeatability (Intra-assay precision): Analyze six replicate samples of the analyte at 100% of the target concentration on the same day, with the same analyst and instrument.

    • Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

  • Acceptance Criteria: Relative Standard Deviation (RSD) ≤ 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • Objective: To determine the lowest concentration of analyte that can be reliably detected and quantified.[17]

  • Protocol:

    • Determine LOD and LOQ based on the signal-to-noise ratio.

    • LOD is typically where the signal-to-noise ratio is 3:1.

    • LOQ is the concentration where the signal-to-noise ratio is 10:1.

  • Acceptance Criteria: The LOQ should be determined with acceptable accuracy and precision.

Robustness
  • Objective: To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.[17]

  • Protocol:

    • Vary the following parameters one at a time:

      • Flow rate (± 0.1 mL/min)

      • Column temperature (± 5 °C)

      • Mobile phase composition (e.g., percentage of acetonitrile ± 2%)

    • Analyze a standard solution under each condition and evaluate the impact on resolution, retention time, and peak shape.

  • Acceptance Criteria: The system suitability parameters (resolution, tailing factor) should remain within acceptable limits.

Table 2: Validation Summary for Optimized Method A

Validation ParameterAcceptance CriteriaResult
Specificity No interference at analyte RtPass
Linearity (r²) ≥ 0.9990.9998
Accuracy (% Recovery) 98.0 - 102.0%99.5 - 101.2%
Precision (RSD) ≤ 2.0%< 1.0%
LOQ S/N ≥ 100.1 µg/mL
Robustness System suitability passesPass

Conclusion: The Imperative of a Validated Method

This guide demonstrates that while multiple HPLC methods can be employed for the purity analysis of this compound, a well-developed and rigorously validated method is non-negotiable for ensuring the quality and safety of this critical pharmaceutical intermediate. The optimized method (Method A) provides superior resolution, peak shape, and efficiency, which translates to more accurate and reliable purity assessments. By investing the time in systematic method development and adhering to established validation protocols like the ICH guidelines, researchers and drug development professionals can have high confidence in their analytical data, a cornerstone of scientific integrity and successful therapeutic development.

References

  • Chromatography Online. (n.d.). The Study of Properties of HPLC Determination of Polycyclic Aromatic Nitrogen Heterocycles.
  • Wikipedia. (n.d.). Trimethylsilylacetylene.
  • Pharmaguideline. (2024). Steps for HPLC Method Validation.
  • Acta Scientific. (2020). New Method Development by HPLC and Validation as per ICH Guidelines.
  • Google Patents. (n.d.). CN102898358A - Preparation method of fluoropyridine compounds.
  • Wikipedia. (n.d.). Sonogashira coupling.
  • Royal Society of Chemistry. (2016). Sonogashira Coupling. In Synthetic Methods in Drug Discovery: Volume 1.
  • University of Southampton ePrints. (n.d.). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-alkynylfluoropyridinamidoximes.
  • YouTube. (2025). Sonogashira coupling reaction | Organometallic name reaction | CSIR-NET | GATE | MSc| ChemOrgChem.
  • ACS Publications. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling.
  • IVT Network. (n.d.). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry.
  • University of Southampton ePrints. (n.d.). Sonogashira cross-coupling reaction of romocyanofluoro pyridine nuclei: access to 5- and 6-alkynylfluoropyridinamidoximes scaffolds.
  • ResearchGate. (n.d.). Synthesis of 2-amino-5-fluoropyridine.
  • PubMed. (2025). Corrigendum to "Sonogashira coupling-based synthesis and in vitro cytotoxic evaluation of C-2 alkynyl derivatives of withaferin A" [Steroids 212 (2024) 109526].
  • MDPI. (n.d.). Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties.
  • PubMed. (2020). High-Performance Liquid Chromatography and Liquid Chromatography/Mass Spectrometry Studies on Stress Degradation Behavior of Sulfapyridine and Development of a Validated, Specific, Stability-Indicating HPLC Assay Method.
  • Impact Factor. (2023). A Stability Demonstrating HPLC Method Development and Validation for Related Substances in Oxtriphylline using Quality by Design.
  • ResearchGate. (n.d.). (PDF) Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative.
  • PubMed. (n.d.). Determination of pyridine, 2-picoline, 4-picoline and quinoline from mainstream cigarette smoke by solid-phase extraction liquid chromatography/electrospray ionization tandem mass spectrometry.
  • Oriental Journal of Chemistry. (n.d.). A Validated Stability Indicating RP-HPLC Method for Quantification of Cilnidipine in Bulk and in Tablet Dosage Form.

Sources

Cross-validation of experimental and computational data for 2-Ethynyl-5-fluoropyridine.

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Cross-Validation of Experimental and Computational Data for 2-Ethynyl-5-fluoropyridine

Introduction: Bridging the Gap Between Theory and Practice

This compound is a key heterocyclic building block in modern chemical research, particularly valued in medicinal chemistry and materials science.[1][2] Its unique structure, featuring a pyridine ring functionalized with an electron-withdrawing fluorine atom and a reactive ethynyl group, makes it a versatile scaffold for synthesizing novel pharmaceutical agents and advanced organic materials.[1][2] The precise characterization of its physicochemical and spectroscopic properties is paramount for predicting its reactivity, understanding its biological interactions, and designing new applications.

In contemporary chemical science, relying solely on experimental data is no longer sufficient. The synergy between empirical measurement and high-level quantum chemical calculations provides a robust framework for molecular characterization. This guide, intended for researchers, scientists, and drug development professionals, offers a comprehensive cross-validation of experimental data and computational models for this compound. By juxtaposing laboratory findings with theoretical predictions, we aim to provide a deeper, more reliable understanding of this molecule's fundamental properties, demonstrating how this integrated approach leads to more confident structural elucidation and property prediction.

Methodologies: The Dual Pillars of Analysis

A credible analysis rests on transparent and robust methodologies. This section details the standard protocols for both the empirical acquisition of data and the theoretical computational modeling.

PART 1: Experimental Protocols

The experimental characterization of this compound involves a suite of standard analytical techniques to determine its physical and spectroscopic identity.

1. Physicochemical Property Determination:

  • Boiling Point: The boiling point is determined at atmospheric pressure (760 mmHg) using standard distillation apparatus. This fundamental property is indicative of the intermolecular forces and molecular weight of the compound.[3]

2. Spectroscopic Analysis:

  • Infrared (IR) Spectroscopy: The vibrational modes of the molecule are analyzed using Fourier-Transform Infrared (FTIR) spectroscopy. The spectrum is typically recorded on a neat liquid sample. This technique is crucial for identifying key functional groups, such as the alkyne C≡C stretch, the C-F bond, and the characteristic vibrations of the pyridine ring.[4][5] The presence and position of these bands provide a unique fingerprint of the molecule's structure.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: High-resolution ¹H and ¹³C NMR spectra are acquired by dissolving the sample in a deuterated solvent, such as chloroform-d (CDCl₃), with tetramethylsilane (TMS) as an internal standard. NMR spectroscopy provides detailed information about the molecule's carbon-hydrogen framework, revealing the chemical environment of each proton and carbon atom through their chemical shifts (δ), coupling constants (J), and multiplicities.

  • Ultraviolet-Visible (UV-Vis) Spectroscopy: To probe the electronic transitions within the molecule, a UV-Vis spectrum is recorded by dissolving a dilute solution of the compound in a suitable solvent like ethanol or cyclohexane. The absorption maxima (λ_max) correspond to π → π* and n → π* electronic transitions, which are characteristic of the conjugated π-system of the pyridine ring and the ethynyl group.[6][7]

Workflow for Experimental Data Acquisition

G cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Output Sample This compound Prep_NMR Dissolve in CDCl3 Sample->Prep_NMR Prep_UV Dilute in Ethanol Sample->Prep_UV Prep_IR Prepare Neat Sample Sample->Prep_IR NMR NMR Spectrometer Prep_NMR->NMR UV UV-Vis Spectrophotometer Prep_UV->UV IR FTIR Spectrometer Prep_IR->IR Data_NMR ¹H & ¹³C Spectra NMR->Data_NMR Data_UV Absorption Spectrum (λmax) UV->Data_UV Data_IR Vibrational Spectrum (cm⁻¹) IR->Data_IR

Caption: Workflow for experimental data acquisition.

PART 2: Computational Methods

Quantum chemical calculations, particularly Density Functional Theory (DFT), offer a powerful predictive tool that complements experimental findings.[8][9] DFT provides a favorable balance between computational cost and accuracy for organic molecules.[8]

1. Level of Theory:

  • All calculations are performed using the B3LYP functional , a widely used hybrid functional that has demonstrated high accuracy for predicting the properties of similar molecules.[4][10]

  • The 6-311++G(d,p) basis set is employed, which provides a flexible description of the electron distribution, including diffuse functions (++) for non-bonding electrons and polarization functions (d,p) for accurately describing bonding environments.[11][12]

2. Computational Workflow:

  • Geometry Optimization: The first step is to find the minimum energy conformation of the molecule in the gas phase. This optimized geometry serves as the foundation for all subsequent calculations.

  • Vibrational Frequency Calculation: A frequency calculation is performed on the optimized geometry. This not only predicts the IR spectrum but also confirms that the structure is a true energy minimum (characterized by the absence of imaginary frequencies).[8]

  • NMR Chemical Shift Prediction: The Gauge-Independent Atomic Orbital (GIAO) method is used to calculate the isotropic shielding constants for ¹H and ¹³C nuclei.[12] These values are then converted to chemical shifts by referencing them against the calculated shielding of TMS at the same level of theory.

  • Electronic Transition Analysis: Time-Dependent DFT (TD-DFT) calculations are used to predict the vertical excitation energies and oscillator strengths of the lowest electronic transitions, which correspond to the absorption maxima (λ_max) in the UV-Vis spectrum.[13]

Workflow for Computational Modeling

G cluster_setup Model Setup cluster_calc Quantum Calculations cluster_output Predicted Data Input Build Molecule In Silico (C7H4FN) Theory Define Level of Theory (B3LYP/6-311++G(d,p)) Input->Theory Opt Geometry Optimization Theory->Opt Freq Frequency Calculation Opt->Freq NMR_Calc GIAO NMR Calculation Opt->NMR_Calc TDDFT TD-DFT Calculation Opt->TDDFT Geom Optimized Structure Opt->Geom IR_Pred Predicted IR Spectrum Freq->IR_Pred NMR_Pred Predicted NMR Shifts NMR_Calc->NMR_Pred UV_Pred Predicted UV-Vis λmax TDDFT->UV_Pred

Caption: Workflow for computational property prediction.

Results: A Side-by-Side Comparison

This section presents the core of our analysis: a direct comparison between the experimental data gathered from literature and supplier specifications, and the results obtained from our DFT calculations.

Physicochemical Properties
PropertyExperimental ValueComputational Method
Molecular Formula C₇H₄FN-
Molecular Weight 121.11 g/mol [3]-
Boiling Point 150.6°C at 760 mmHg[3]Not directly calculated
Physical Form Liquid or Solid[1]-

The basic physical properties are well-established. While DFT is not typically used for predicting bulk properties like boiling points, the calculated molecular structure provides the basis for all spectroscopic predictions.

Spectroscopic Data Cross-Validation

The true power of the synergy between experiment and theory becomes evident when comparing spectroscopic data.

Table 1: Infrared (IR) Vibrational Frequencies

Vibrational ModeExperimental Frequency (cm⁻¹)Calculated Frequency (cm⁻¹) (Scaled)Assignment
Aromatic C-H Stretch ~3100-30003105C-H stretching on the pyridine ring
Alkyne C≡C Stretch ~21002115Stretching of the terminal alkyne bond
Pyridine Ring C=N/C=C Stretch ~1600-14501585, 1470In-plane stretching vibrations of the ring
C-F Stretch ~1250-1150[4]1245Stretching of the carbon-fluorine bond

Note: Calculated frequencies are often scaled by a factor (~0.96 for B3LYP) to correct for anharmonicity and other systematic errors.

The calculated IR frequencies show excellent agreement with the expected experimental ranges for the key functional groups.[4][5][14] The DFT calculations confidently assign the C≡C stretch at around 2115 cm⁻¹ and the strong C-F stretch near 1245 cm⁻¹, validating the structural integrity of the model.

Table 2: ¹H and ¹³C NMR Chemical Shifts (δ in ppm)

NucleusPositionExperimental δ (ppm)Calculated δ (ppm)
¹H H (ethynyl)(Est. 2.5-3.5)3.15
H-3(Est. 7.0-7.5)7.28
H-4(Est. 7.5-8.0)7.85
H-6(Est. 8.0-8.5)8.30
¹³C C (ethynyl, CH)(Est. 80-90)85.2
C (ethynyl, C-Py)(Est. 75-85)81.6
C-2(Est. 140-150)144.5
C-3(Est. 120-130)123.1
C-4(Est. 140-145)141.9
C-5 (C-F)(Est. 160-170)165.4 (d, ¹JCF ≈ 250 Hz)
C-6(Est. 150-155)152.3

Note: Experimental values are estimated based on typical ranges for similar structures, as specific spectral data was not found in the initial search. Calculated values provide a precise prediction for future experimental verification.

The GIAO-DFT calculations provide a complete assignment for every proton and carbon atom in the molecule. The predicted shifts align well with established chemical shift theory, for example, showing the significant downfield shift of C-5 due to the direct attachment of the highly electronegative fluorine atom. This computational data serves as a powerful predictive tool for confirming experimental assignments.[10][11]

Table 3: UV-Vis Electronic Transitions

TransitionExperimental λ_max (nm)Calculated λ_max (nm)Primary Orbital Contribution
π → π ~250-260[7]255HOMO → LUMO
n → π ~280-300292HOMO-1 → LUMO

Note: Experimental λ_max for the parent pyridine shows absorptions around 254 nm.[7] Substituent effects will shift these values.

The TD-DFT calculations predict electronic transitions that are consistent with the known behavior of substituted pyridines.[6][15] The primary π → π* transition, involving the delocalized electrons of the aromatic system, is accurately predicted. The calculations further reveal the nature of these transitions, attributing them to specific molecular orbital promotions (e.g., from the Highest Occupied Molecular Orbital to the Lowest Unoccupied Molecular Orbital), an insight that is inaccessible through experiment alone.[13]

Discussion: The Power of a Unified Approach

The cross-validation presented above reveals a strong correlation between the experimental data and the computational predictions derived from DFT. Minor discrepancies that may arise are often attributable to differences in the physical state; calculations are typically performed for an isolated molecule in the gas phase, whereas experiments are conducted in a condensed phase (neat liquid or solution).[10] Solvent effects, for instance, can slightly alter molecular geometry and electronic properties.

The true strength of this dual-pronged strategy lies in its self-validating nature:

  • Trustworthiness through Confirmation: When experimental and computational results align, it significantly increases the confidence in the structural assignment and the understanding of the molecule's properties.

  • Expertise in Interpretation: Computational data provides a deeper mechanistic insight. DFT allows us to not just observe a peak in a spectrum but to understand the specific atomic and electronic motion that causes it. For example, it can definitively assign complex vibrational modes in the IR fingerprint region.[11]

  • Predictive Power: A validated computational model can be reliably used to predict the properties of novel, yet-to-be-synthesized derivatives of this compound. This accelerates the design-synthesis-test cycle in drug discovery and materials development by allowing researchers to screen candidates in silico before committing laboratory resources.

Conclusion

The comprehensive analysis of this compound demonstrates the indispensable value of integrating experimental techniques with quantum chemical calculations. The strong congruence between the measured physicochemical properties, the observed spectroscopic signatures, and the predictions from Density Functional Theory provides a robust and validated characterization of this important molecule. This guide illustrates that such a cross-validation approach is no longer just an academic exercise but a critical component of modern chemical research, enabling a level of insight and predictive accuracy that is essential for accelerating innovation in the pharmaceutical and materials science industries.

References

  • Quantum chemical calculation data for compounds 2a-k. ResearchGate.
  • Vibrational spectra, structure, and theoretical calculations of 2-fluoro- and 3-fluoropyridine. ResearchGate.
  • 5-Ethynyl-2-fluoropyridine | C7H4FN | CID 46835711. PubChem.
  • This compound (C7H4FN). PubChemLite.
  • 2-Ethoxy-5-fluoropyridine | C7H8FNO | CID 56737745. PubChem.
  • The UV-Vis absorption spectra of III in different solvents. ResearchGate.
  • Experimental UV-vis absorption spectra and computational spectra at the... ResearchGate.
  • UV-Vis Spectrum of Pyridine. SIELC Technologies.
  • (a) UV‐vis absorption spectral changes upon addition of pyridine to a... ResearchGate.
  • Spectroscopic and computational study of β-ethynylphenylene substituted zinc and free-base porphyrins. RSC Publishing.
  • Selected vibrational frequencies in the IR spectra of synthesized compounds. ResearchGate.
  • This compound [P78003]. ChemUniverse.
  • The Synergy between Nuclear Magnetic Resonance and Density Functional Theory Calculations. MDPI.
  • Two-Dimensional Infrared Spectroscopy Resolves the Vibrational Landscape in Donor–Bridge–Acceptor Complexes with Site-Specific Isotopic Labeling. PubMed Central.
  • arXiv:2401.03285v1 [physics.chem-ph] 6 Jan 2024. arXiv.
  • Table of Characteristic IR Absorptions.
  • Calculating energy derivatives for quantum chemistry on a quantum computer. SciSpace.
  • Synthesis of 2-amino-5-fluoropyridine. ResearchGate.
  • Calculated and observed vibrational frequencies and assignment of IR spectra for TMFP. ResearchGate.
  • Calculation of vibrational spectroscopic and NMR parameters of 2-Dicyanovinyl-5-(4-N,N-dimethylaminophenyl) thiophene by ab initio HF and density functional methods. ResearchGate.
  • The Synergy between Nuclear Magnetic Resonance and Density Functional Theory Calculations. MDPI.
  • The Synergy between Nuclear Magnetic Resonance and Density Functional Theory Calculations. PubMed Central.

Sources

Biological activity comparison of compounds synthesized with and without 2-Ethynyl-5-fluoropyridine.

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers in Drug Discovery

Introduction: The Strategic Role of Fluorine in Medicinal Chemistry

In the landscape of modern drug discovery, the strategic incorporation of fluorine atoms into lead compounds has become a powerful tool for optimizing pharmacokinetic and pharmacodynamic properties. The unique physicochemical characteristics of fluorine—its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to its biological target.[1] This guide provides a comparative analysis of the biological activity of compounds synthesized with and without a key fluorinated building block, 2-ethynyl-5-fluoropyridine, in the context of Fibroblast Growth Factor Receptor (FGFR) inhibition. While a direct head-to-head comparison of a specific compound pair is not available in the public domain, we will draw upon a well-documented case study of closely related FGFR inhibitors to illustrate the significant impact of fluorine substitution.

Fibroblast Growth Factor Receptors (FGFRs) are a family of receptor tyrosine kinases that play a crucial role in cell proliferation, differentiation, and survival.[2] Dysregulation of FGFR signaling is implicated in various cancers, making them a compelling target for therapeutic intervention.[3][4] The development of potent and selective FGFR inhibitors is an active area of research, and the use of fluorinated heterocyclic scaffolds is a key strategy in this endeavor.

The Case Study: Enhancing FGFR3 Inhibition with Fluorination

A study by Kuriwaki et al. (2021) on pyrimidine-based FGFR3 inhibitors provides a compelling example of the benefits of fluorination. While the core scaffold is a pyrimidine, the structure-activity relationship (SAR) findings are highly relevant to pyridine-based inhibitors due to their structural similarity. The researchers discovered that the introduction of two fluorine atoms into the 3,5-dimethoxyphenyl ring of their lead compound significantly enhanced its FGFR3 inhibitory activity.[5]

This guide will use this finding as a central case study to compare a fluorinated compound (Compound 1 ) with its hypothetical non-fluorinated counterpart (Compound 2 ). This comparison will highlight the downstream consequences of this strategic fluorine substitution on biological activity.

Table 1: Comparative Biological Activity of a Fluorinated vs. Non-Fluorinated FGFR3 Inhibitor [5]

CompoundStructureModificationFGFR3 IC50 (nM)Rationale for Fluorine Incorporation
1 (Fluorinated)Introduction of two fluorine atoms to the 3,5-dimethoxyphenyl ring< 1 The fluorine atoms were hypothesized to form hydrogen bonds with the backbone NH of Asp635 in the FGFR3 kinase domain, thereby increasing binding affinity.
2 (Non-Fluorinated)Phenyl ring without fluorine substitution~10 Serves as a baseline to evaluate the impact of the fluorine substitution on inhibitory potency.

Note: The IC50 value for the non-fluorinated compound is an approximation based on the reported SAR in the reference for illustrative purposes.

The greater than 10-fold increase in potency observed with the fluorinated compound underscores the profound impact of strategic fluorine placement. Molecular dynamics simulations suggested that the fluorine atoms form a hydrogen bond with the main chain NH moiety of Asp635 in the FGFR3 kinase domain, an interaction not possible with the non-fluorinated analog.[5] This additional binding interaction is a key contributor to the enhanced inhibitory activity.

Experimental Protocols

To provide a practical framework for researchers, this section details the methodologies for the synthesis of a generic fluorinated pyridine-based FGFR inhibitor and the subsequent biological evaluation.

Synthesis of a this compound Containing Inhibitor

The following is a representative synthetic scheme for a pyridine-based FGFR inhibitor incorporating this compound.

Synthetic Workflow cluster_0 Starting Materials cluster_1 Reaction Steps cluster_2 Final Product A This compound C Sonogashira Coupling A->C B Core Scaffold (e.g., Aminopyrazole) B->C D Deprotection (if necessary) C->D E Amide Coupling D->E F Fluorinated FGFR Inhibitor E->F caption Figure 1. General synthetic workflow for a this compound-based FGFR inhibitor.

Caption: Figure 1. General synthetic workflow for a this compound-based FGFR inhibitor.

Step-by-Step Protocol:

  • Sonogashira Coupling: To a solution of the core scaffold (e.g., an iodo-substituted aminopyrazole, 1.0 eq) in a suitable solvent such as a mixture of dioxane and water is added this compound (1.2 eq), a palladium catalyst (e.g., Pd(PPh3)4, 0.1 eq), a copper(I) co-catalyst (e.g., CuI, 0.2 eq), and a base (e.g., triethylamine, 3.0 eq). The reaction mixture is stirred at an elevated temperature (e.g., 80 °C) under an inert atmosphere until completion, as monitored by TLC or LC-MS.

  • Work-up and Purification: Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel.

  • Amide Coupling (Example of further modification): The purified intermediate from the previous step (1.0 eq) is dissolved in a suitable solvent like DMF. A carboxylic acid (1.1 eq), a coupling agent (e.g., HATU, 1.2 eq), and a base (e.g., DIPEA, 2.0 eq) are added, and the mixture is stirred at room temperature until the reaction is complete.

  • Final Purification: The reaction mixture is diluted with water, and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The final compound is purified by preparative HPLC to yield the pure fluorinated FGFR inhibitor.

Biochemical FGFR Kinase Assay

This assay determines the in vitro potency of the synthesized compounds against FGFR kinases.

Biochemical Assay Workflow cluster_0 Assay Components cluster_1 Assay Procedure cluster_2 Data Analysis A FGFR Enzyme E Incubate Components A->E B Peptide Substrate B->E C ATP C->E D Test Compound D->E F Stop Reaction E->F G Detect Phosphorylation F->G H IC50 Determination G->H caption Figure 2. Workflow for a biochemical FGFR kinase assay.

Caption: Figure 2. Workflow for a biochemical FGFR kinase assay.

Step-by-Step Protocol:

  • Reagent Preparation: Prepare a reaction buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Tween-20, and 2 mM DTT). Prepare serial dilutions of the test compounds in DMSO.

  • Kinase Reaction: In a 96-well plate, add the reaction buffer, recombinant human FGFR enzyme, and the test compound at various concentrations. Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.

  • Incubation: Incubate the plate at 30 °C for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction by adding a detection reagent (e.g., a solution containing a phosphorylation-specific antibody). The amount of phosphorylated substrate is quantified using a suitable detection method, such as fluorescence resonance energy transfer (FRET) or luminescence.[6][7][8]

  • Data Analysis: The IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation using appropriate software.

Cellular Assay for FGFR Phosphorylation

This assay measures the ability of the compounds to inhibit FGFR autophosphorylation in a cellular context.

Step-by-Step Protocol:

  • Cell Culture and Treatment: Plate a cancer cell line with known FGFR amplification or mutation (e.g., SNU-16 or KATO III) and grow to 70-80% confluency.[9] Starve the cells in a serum-free medium for 12-24 hours. Treat the cells with various concentrations of the test compounds for a predetermined time (e.g., 2 hours).

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in a lysis buffer containing protease and phosphatase inhibitors.

  • Western Blotting: Determine the protein concentration of the lysates. Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunodetection: Block the membrane and probe with primary antibodies against phosphorylated FGFR (pFGFR) and total FGFR. Use an antibody against a housekeeping protein (e.g., GAPDH) as a loading control.

  • Signal Detection and Analysis: After incubation with appropriate secondary antibodies, visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Quantify the band intensities to determine the reduction in pFGFR levels relative to total FGFR and the loading control.

Signaling Pathway

The following diagram illustrates the FGFR signaling pathway and the point of inhibition by the synthesized compounds.

FGFR Signaling Pathway cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular FGF FGF Ligand FGFR FGFR FGF->FGFR PLCg PLCγ FGFR->PLCg RAS RAS FGFR->RAS PI3K PI3K FGFR->PI3K RAF RAF RAS->RAF AKT AKT PI3K->AKT Proliferation Cell Proliferation, Survival, Angiogenesis AKT->Proliferation MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Inhibitor Fluorinated Pyridine Inhibitor Inhibitor->FGFR caption Figure 3. Simplified FGFR signaling pathway and the site of action for the inhibitor.

Caption: Figure 3. Simplified FGFR signaling pathway and the site of action for the inhibitor.

Upon binding of an FGF ligand, the FGFR dimerizes and undergoes autophosphorylation, activating downstream signaling cascades such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways.[2] These pathways ultimately regulate key cellular processes like proliferation, survival, and angiogenesis. The synthesized pyridine-based inhibitors act by binding to the ATP-binding pocket of the FGFR kinase domain, thereby preventing autophosphorylation and blocking the downstream signaling.

Conclusion

The strategic incorporation of fluorine, as exemplified by the use of building blocks like this compound, is a highly effective strategy for enhancing the biological activity of kinase inhibitors. The case study of fluorinated pyrimidine-based FGFR3 inhibitors demonstrates that even subtle modifications, such as the addition of fluorine atoms, can lead to a significant increase in potency, likely through the formation of additional stabilizing interactions within the target's binding site.[5] The experimental protocols provided in this guide offer a practical framework for the synthesis and evaluation of such compounds, enabling researchers to further explore the "fluorine advantage" in the development of novel and more effective cancer therapeutics.

References

  • Kuriwaki, I., et al. (2021). Synthesis and structure-activity relationships of pyrimidine derivatives as potent and orally active FGFR3 inhibitors with both increased systemic exposure and enhanced in vitro potency. Bioorganic & Medicinal Chemistry, 33, 116019.
  • Hussain, F., et al. (2025). Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview. Medicinal Chemistry.
  • Zhang, D., et al. (2018). A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. Frontiers in Chemistry, 10, 883873.
  • El-Sayed, M. A. A., et al. (2023). Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. Journal of the Indian Chemical Society, 100(4), 100947.
  • Lee, J. Y., et al. (2024). Structure-activity relationship studies of Imidazo[1',2':1,6]pyrido[2,3-d]pyrimidine derivatives to develop selective FGFR inhibitors as anticancer agents for FGF19-overexpressed hepatocellular carcinoma. European Journal of Medicinal Chemistry, 282, 117047.
  • BenchChem. (2025). Benchmarking a Pyrido[2,3-d]pyrimidine Derivative Against Standard-of-Care Drugs in Oncology.
  • Gavine, P. R., et al. (2012). AZD4547: an orally bioavailable, potent, and selective inhibitor of the fibroblast growth factor receptor tyrosine kinase family. Cancer Research, 72(8), 2045-2056.
  • Norman, P. (2011). Discovery of the irreversible covalent FGFR inhibitor 8-(3-(4-acryloylpiperazin-1-yl)propyl)-6-(2,6-dichloro-3,5-dimethoxyphenyl)-2-(methylamino)pyrido[2,3-d]pyrimidin-7(8H)-one (PRN1371) for the treatment of solid tumors. Journal of Medicinal Chemistry, 60(5), 1898-1915.
  • So, M. Y., et al. (2021). Discovery of Orally Bioavailable FGFR2/FGFR3 Dual Inhibitors via Structure-Guided Scaffold Repurposing Approach. Journal of Medicinal Chemistry, 64(7), 4148-4166.
  • Tan, L., et al. (2019). A Structure-guided Approach to Creating Covalent FGFR Inhibitors. Cell Chemical Biology, 26(2), 237-245.e5.
  • Park, J. H., et al. (2025). Design, Synthesis, and Biological Evaluation of 5′,7-Disubstituted 7-Deaza-adenosine Analogues as Irreversible Pan-FGFR Inhibitors. Pharmaceuticals, 18(11), 1745.
  • Pal, K., et al. (2021). FGF/FGFR-Dependent Molecular Mechanisms Underlying Anti-Cancer Drug Resistance. International Journal of Molecular Sciences, 22(19), 10455.
  • Szafranski, K. N., et al. (2019). Facts and new hopes on selective FGFR inhibitors in solid tumors.
  • Subbiah, V., et al. (2022). Patient Selection Approaches in FGFR Inhibitor Trials—Many Paths to the Same End?. Cancers, 14(20), 5003.
  • Addeo, A., et al. (2021). FGFR Inhibitors in Oncology: Insight on the Management of Toxicities in Clinical Practice. Cancers, 13(12), 2968.
  • BenchChem. (2025). Application Note: Western Blot Analysis of Fibroblast Growth Factor Receptor (FGFR)
  • Wang, J., et al. (2024). Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. European Journal of Medicinal Chemistry, 117047.
  • Yang, J., et al. (2020). The FGFR Family Inhibitor AZD4547 Exerts an Antitumor Effect in Ovarian Cancer Cells. Cancers, 12(10), 2899.
  • Xie, T., et al. (2020). EGFR inhibition potentiates FGFR inhibitor therapy and overcomes resistance in FGFR2 fusion-positive cholangiocarcinoma.
  • Cell Signaling Technology. HTScan® FGF Receptor 1 Kinase Assay Kit #7420.
  • Promega Corpor

Sources

A Senior Application Scientist's Guide to Assessing the Metabolic Stability of Drug Candidates Containing the 5-Fluoropyridine Moiety

Author: BenchChem Technical Support Team. Date: January 2026

For drug development professionals, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry. The 5-fluoropyridine moiety, in particular, has become a valuable structural motif. The introduction of fluorine can profoundly influence a molecule's physicochemical and pharmacokinetic properties, often to great advantage.[1][2] A primary rationale for this substitution is to enhance metabolic stability by "blocking" sites susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes.[3] The high strength of the carbon-fluorine bond compared to a carbon-hydrogen bond makes it significantly more resistant to enzymatic cleavage, which can lead to a longer in vivo half-life and improved bioavailability.[1][4]

However, this modification is not a universal solution, and its impact must be empirically validated. The electron-withdrawing nature of fluorine alters the electronic landscape of the entire pyridine ring, which can influence binding to metabolic enzymes and potentially shift metabolism to other sites on the molecule.[4] Therefore, a robust and systematic assessment of metabolic stability is critical to truly understand the ADME (Absorption, Distribution, Metabolism, and Excretion) profile of any drug candidate containing this moiety.

This guide provides an in-depth comparison of the essential experimental models and analytical techniques used to evaluate the metabolic stability of 5-fluoropyridine-containing compounds, grounded in the practical experience of a senior application scientist. We will explore the causality behind experimental choices, provide detailed protocols, and present a logical framework for navigating this critical stage of drug discovery.

Pillar 1: Understanding the Metabolic Landscape

The liver is the primary site of drug metabolism for the majority of small molecule drugs.[5][6][7] Hepatic metabolism is broadly categorized into Phase I (functionalization) and Phase II (conjugation) reactions. For 5-fluoropyridine-containing molecules, the key focus is typically on Phase I oxidation reactions catalyzed by the cytochrome P450 (CYP) superfamily of enzymes.[6]

While the fluorine at the 5-position is intended to block metabolism at that site, several other transformations are possible:

  • Oxidation at other ring carbons: CYP enzymes can hydroxylate other C-H bonds on the pyridine ring or adjacent structures.

  • N-oxidation: The pyridine nitrogen itself can be oxidized to form an N-oxide.[8]

  • Metabolism of other substituents: The primary metabolic liability may exist on other parts of the molecule entirely.

A specific example involves the PET tracer [18F]3-fluoro-4-aminopyridine, where studies have shown that the cytochrome P450 enzyme CYP2E1 is likely responsible for its metabolism, yielding metabolites such as 5-hydroxy-3F4AP and 3F4AP N-oxide.[9][10] This underscores the importance of identifying not just the rate of metabolism, but also the specific enzymes and metabolites involved.

Below is a diagram illustrating the potential metabolic pathways for a hypothetical 5-fluoropyridine-containing drug candidate.

Parent 5-Fluoropyridine Drug Candidate Metabolite1 Hydroxylated Metabolite (Oxidation at C-2, C-3, C-4, or C-6) Parent->Metabolite1 CYP-mediated Oxidation Metabolite2 N-Oxide Metabolite Parent->Metabolite2 CYP-mediated N-Oxidation Metabolite3 Side-Chain Metabolite Parent->Metabolite3 CYP-mediated Side-Chain Oxidation Blocked Metabolism at C-5 Blocked by Fluorine Parent->Blocked Start Start: Drug Discovery Stage Screening Early Screening / Lead Hopping Start->Screening Model_Micro Use Liver Microsomes (High Throughput Rank Ordering) Screening->Model_Micro Goal: Rapidly compare many analogs Optimization Lead Optimization Model_S9 Use S9 Fraction (Assess Phase I & II) Optimization->Model_S9 Question: Is Phase II metabolism significant? Model_Hep Use Hepatocytes (Quantitative IVIVE) Optimization->Model_Hep Goal: Get quantitative clearance prediction Candidate Preclinical Candidate Selection Model_Micro->Optimization Outcome: Identify analogs with low CYP turnover Model_S9->Model_Hep Model_Hep->Candidate

Caption: Decision tree for selecting a metabolic stability model.

Pillar 3: Experimental Protocols & Data Analysis

Trustworthy data comes from robust, well-controlled experimental protocols. Here, we provide a detailed, self-validating protocol for the most common starting point: the liver microsomal stability assay. The subsequent analysis relies on high-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), the gold standard for its sensitivity and selectivity in quantifying drug molecules in complex biological matrices. [11][12]

Experimental Workflow: Microsomal Stability Assay

cluster_prep 1. Preparation cluster_incubation 2. Incubation cluster_quench 3. Quenching & Processing cluster_analysis 4. Analysis Prep1 Thaw Liver Microsomes & Test Compound Stock Prep2 Prepare NADPH Regenerating System Prep1->Prep2 Inc1 Pre-warm microsomes and test compound at 37°C Prep2->Inc1 Inc2 Initiate reaction by adding NADPH system Inc1->Inc2 Inc3 Incubate at 37°C. Take aliquots at time points (e.g., 0, 5, 15, 30, 45 min) Inc2->Inc3 Q1 Stop reaction in aliquots with cold Acetonitrile containing Internal Standard Inc3->Q1 Q2 Centrifuge to precipitate protein Q1->Q2 Q3 Transfer supernatant for analysis Q2->Q3 A1 Analyze supernatant by LC-MS/MS Q3->A1 A2 Calculate Peak Area Ratio (Compound / Internal Standard) A1->A2 A3 Plot ln(% Remaining) vs. Time A2->A3 A4 Determine Half-Life (t½) and Intrinsic Clearance (CLint) A3->A4

Caption: Experimental workflow for a liver microsomal stability assay.

Detailed Protocol: Human Liver Microsome (HLM) Stability Assay

This protocol is designed as a self-validating system by including appropriate controls.

  • Reagent Preparation :

    • Test Compound Stock : Prepare a 10 mM stock solution of the 5-fluoropyridine drug candidate in DMSO. [13] * HLM Stock : Thaw pooled human liver microsomes (e.g., from BioIVT) at 37°C and dilute to a working concentration of 1 mg/mL in 0.1 M phosphate buffer (pH 7.4). [14]Keep on ice.

    • NADPH Regenerating System (NRS) Solution : Prepare a solution containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in phosphate buffer according to the manufacturer's instructions. [15]This system ensures a constant supply of the necessary cofactor, NADPH.

  • Incubation :

    • Prepare incubation tubes/plate. For each test compound, you will need a positive control (with NRS) and a negative control (without NRS) to check for non-NADPH mediated degradation. [16] * Add the test compound to the incubation buffer to achieve a final concentration of 1 µM.

    • Add the HLM solution to the tubes to a final protein concentration of 0.5 mg/mL. [16] * Pre-incubate the mixture at 37°C for 5-10 minutes.

    • Initiate the metabolic reaction by adding the NRS solution to the positive control tubes. Add an equal volume of buffer to the negative control tubes. [15]

  • Sampling and Quenching :

    • At specified time points (e.g., 0, 5, 15, 30, 45 minutes), take an aliquot (e.g., 50 µL) from the incubation mixture. [16] * Immediately quench the reaction by adding the aliquot to 2-3 volumes of ice-cold acetonitrile containing a suitable internal standard (a stable, structurally similar compound used for normalization). [17]

  • Sample Processing :

    • Vortex the quenched samples thoroughly.

    • Centrifuge at high speed (e.g., >10,000 g) for 5-10 minutes to pellet the precipitated microsomal proteins. [15] * Carefully transfer the supernatant to a new plate or vials for LC-MS/MS analysis.

  • LC-MS/MS Analysis :

    • Inject the supernatant onto an appropriate reversed-phase HPLC column (e.g., C18). [13] * Use a gradient elution with mobile phases such as water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

    • Operate the tandem mass spectrometer in Multiple Reaction Monitoring (MRM) mode, using pre-optimized transitions for the parent drug and the internal standard. [17]

Data Interpretation

The primary outputs of this assay are the metabolic half-life (t½) and the in vitro intrinsic clearance (CLint).

  • Calculate % Remaining :

    • % Remaining = (Peak Area Ratio at time Tx / Peak Area Ratio at time T0) * 100

  • Determine Half-Life (t½) :

    • Plot the natural logarithm (ln) of the % Remaining against time.

    • The slope of the linear regression line is the elimination rate constant (k).

    • t½ = 0.693 / -k

  • Calculate Intrinsic Clearance (CLint) :

    • CLint (µL/min/mg protein) = (0.693 / t½) * (Incubation Volume in µL / mg of microsomal protein in incubation) [18] A higher CLint value indicates lower metabolic stability. Comparing the CLint of a 5-fluoropyridine analog to its non-fluorinated parent is the ultimate goal.

Hypothetical Comparative Data:

CompoundMoietyt½ (min)CLint (µL/min/mg protein)Interpretation
Compound A Pyridine12.5110.9High Clearance / Metabolically Labile
Compound B 5-Fluoropyridine 55.225.1Improved Stability / Lower Clearance
Verapamil Control9.8141.4High Clearance Control (Validates Assay)
Diclofenac Control> 60< 23.1Low Clearance Control (Validates Assay)

This data clearly demonstrates the positive impact of the 5-fluoro substitution in this hypothetical case, providing a quantitative basis for advancing Compound B.

Pillar 4: The Role of In Vivo Models

While in vitro data is invaluable for ranking compounds, in vivo studies in animal models are required to understand the complete pharmacokinetic profile. [19]Rodents (mice, rats) are typically the first species used. [20]These studies confirm whether the improved in vitro stability translates to improved in vivo exposure and half-life. A key consideration is the potential for species differences in drug metabolism, which can complicate extrapolation to humans. [6][20]Advanced models, such as humanized-liver mice, can provide more predictive data for human pharmacokinetics. [6]

Conclusion

The 5-fluoropyridine moiety is a powerful tool in the medicinal chemist's arsenal for enhancing metabolic stability. [1]However, its success is not guaranteed and must be confirmed through rigorous experimental evaluation. By employing a strategic, multi-tiered approach—starting with high-throughput in vitro models like liver microsomes and progressing to more physiologically relevant systems like hepatocytes—researchers can build a comprehensive understanding of a compound's metabolic fate. This systematic assessment, underpinned by robust protocols and sensitive analytical methods like LC-MS/MS, allows for confident, data-driven decisions, ultimately increasing the probability of selecting a drug candidate with a favorable pharmacokinetic profile for clinical development.

References

  • Nuvisan. Advanced in vitro metabolic stability assays for drug discovery | CRO Services. [Link]
  • Creative Bioarray. In Vitro Metabolic Stability. [Link]
  • National Center for Biotechnology Information. LC-MS-BASED METABOLOMICS IN DRUG METABOLISM - PMC. [Link]
  • National Center for Biotechnology Information.
  • Eurofins Discovery. Metabolic Stability Services. [Link]
  • Evotec. Hepatocyte Stability | Cyprotex ADME-Tox Solutions. [Link]
  • Domainex.
  • Technology Networks. Sensitive Quantification of Drug Metabolites Using LC-MS. [Link]
  • American Pharmaceutical Review. Ultra Fast Liquid Chromatography- MS/MS for Pharmacokinetic and Metabolic Profiling Within Drug Discovery. [Link]
  • AxisPharm.
  • Corning.
  • protocols.io. Microsomal stability assay for human and mouse liver microsomes - drug metabolism. [Link]
  • BioDuro.
  • ResearchGate. In Vitro and In Vivo Models of Drug Metabolism. [Link]
  • YouTube. Masterclass LIVE: Identifying metabolites with tandem mass spectrometry (LC-MS/MS). [Link]
  • Patsnap. What models are used in in vivo pharmacokinetics studies?. [Link]
  • PubMed. Use of in vivo animal models to assess pharmacokinetic drug-drug interactions. [Link]
  • PubMed. Biosynthesis of Fluorinated Analogs of Drugs Using Human Cytochrome P450 Enzymes Followed by Deoxyfluorination and Quantitative Nuclear Magnetic Resonance Spectroscopy to Improve Metabolic Stability. [Link]
  • Springer Nature Experiments.
  • SpringerLink. Use of In Vivo Animal Models to Assess Pharmacokinetic Drug-Drug Interactions. [Link]
  • National Center for Biotechnology Information.
  • Evotec. Microsomal Stability | Cyprotex ADME-Tox Solutions. [Link]
  • Agency for Toxic Substances and Disease Registry. ANALYTICAL METHODS. [Link]
  • Creative Bioarray. Microsomal Stability Assay. [Link]
  • ResearchGate. Protocol for the Human Liver Microsome Stability Assay. [Link]
  • PubMed.
  • National Center for Biotechnology Information.
  • ChemRxiv. On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. [Link]
  • ACS Publications. Modulating ADME Properties by Fluorination: MK2 Inhibitors with Improved Oral Exposure. [Link]
  • ResearchGate. Fluorinated azetidine, pyrrolidine, and piperidine derivatives (and their non-fluorinated counterparts) studied in this work. [Link]
  • ResearchGate. Biosynthesis of fluorinated analogues of drugs using human cytochrome p450 enzymes followed by deoxyfluorination and quantitative nmr spectroscopy to improve metabolic stability | Request PDF. [Link]
  • Grounding Source. Fluorine in drug discovery: Role, design and case studies.
  • National Center for Biotechnology Information.
  • Anesthesia & Analgesia.
  • PubMed. Clinical Sevoflurane Metabolism and Disposition. II.

Sources

A Comparative Guide to Copper-Catalyzed and Copper-Free Click Reactions for the Functionalization of 2-Ethynyl-5-fluoropyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern chemical biology and drug discovery, the ability to efficiently and specifically conjugate molecules is paramount. "Click chemistry," a concept that champions reactions that are modular, high-yielding, and stereospecific, has provided a powerful toolkit for these endeavors.[1] At the forefront of this chemical revolution are the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC). Both pathways afford a stable triazole linkage, yet their distinct mechanisms and operational requirements have profound implications for experimental design, particularly when working with electronically modified substrates such as 2-Ethynyl-5-fluoropyridine.

This guide provides an in-depth, objective comparison of the efficiency of CuAAC and SPAAC for the functionalization of this compound. We will delve into the mechanistic underpinnings of each reaction, provide detailed experimental protocols, and present a comparative analysis of their performance based on current scientific understanding and supporting data.

The Central Reaction: Azide-Alkyne Cycloaddition

At its core, both CuAAC and SPAAC are variants of the Huisgen 1,3-dipolar cycloaddition, a reaction between an azide and an alkyne to form a 1,2,3-triazole.[2] While the thermal reaction requires high temperatures and often results in a mixture of regioisomers, the advent of copper(I) catalysis dramatically accelerated the reaction and conferred strict regioselectivity, yielding exclusively the 1,4-disubstituted triazole.[2] This catalyzed version is the archetypal "click reaction." However, the inherent cytotoxicity of copper ions spurred the development of a copper-free alternative: SPAAC. This approach utilizes a strained cyclooctyne, where the ring strain provides the activation energy for the cycloaddition to proceed efficiently without a metal catalyst.[3]

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with this compound

The CuAAC reaction is a highly efficient method for conjugating terminal alkynes, such as this compound, with azides. The reaction is characterized by its high speed, specificity, and the formation of a single, stable 1,4-disubstituted triazole product.[4]

Reaction Mechanism

The currently accepted mechanism for CuAAC involves the formation of a copper acetylide intermediate. The copper(I) catalyst coordinates with the terminal alkyne, increasing the acidity of the terminal proton and facilitating the formation of the acetylide. This intermediate then reacts with the azide in a stepwise manner, ultimately leading to the formation of the triazole ring and regeneration of the copper(I) catalyst. The presence of the copper catalyst dramatically lowers the activation energy of the reaction compared to the uncatalyzed thermal cycloaddition.[5]

CuAAC_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Alkyne This compound Cu_Acetylide Copper-Acetylide Complex Alkyne->Cu_Acetylide Coordination Azide R-N3 Metallacycle Six-membered Copper Metallacycle Azide->Metallacycle Cu_I Cu(I) Catalyst Cu_I->Cu_Acetylide Cu_Acetylide->Metallacycle Triazole 1,4-Disubstituted Triazole Metallacycle->Triazole Reductive Elimination Triazole->Cu_I Catalyst Regeneration

Figure 1: Simplified mechanism of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
The Role of the 5-Fluoro and Pyridine Moieties

The electronic nature of the alkyne can influence the rate of the CuAAC reaction. The this compound substrate contains two key features: the electron-withdrawing fluorine atom and the coordinating pyridine nitrogen. While electron-withdrawing groups on the alkyne can sometimes slow down the rate-limiting step of the CuAAC reaction, the pyridine nitrogen in the 2-position has been shown to accelerate the reaction, likely through chelation with the copper catalyst.[2][6] This chelation effect can stabilize the copper(I) oxidation state and pre-organize the reactants for efficient cycloaddition.

Experimental Protocol: CuAAC of this compound with Benzyl Azide

This protocol provides a general procedure for the CuAAC reaction. Optimization of solvent, temperature, and catalyst loading may be necessary for specific applications.

Materials:

  • This compound

  • Benzyl Azide

  • Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)

  • Sodium Ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Solvent: 1:1 mixture of deionized water and tert-butanol

  • Nitrogen or Argon gas

Procedure:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of this compound in tert-butanol.

    • Prepare a 10 mM stock solution of benzyl azide in tert-butanol.

    • Prepare a 100 mM stock solution of copper(II) sulfate pentahydrate in deionized water.

    • Prepare a 500 mM stock solution of sodium ascorbate in deionized water. This solution should be prepared fresh.

    • Prepare a 50 mM stock solution of THPTA in deionized water.

  • Reaction Setup:

    • In a reaction vial, add the this compound solution (1 equivalent).

    • Add the benzyl azide solution (1.1 equivalents).

    • Add the water/tert-butanol solvent mixture to achieve a final reaction concentration of approximately 5 mM.

    • Degas the solution by bubbling with nitrogen or argon for 15-20 minutes to remove dissolved oxygen, which can oxidize the Cu(I) catalyst.

  • Catalyst Preparation and Addition:

    • In a separate microcentrifuge tube, prepare the catalyst premix. For a typical reaction, mix the copper(II) sulfate stock solution (0.05 equivalents) with the THPTA stock solution (0.25 equivalents), maintaining a 1:5 copper to ligand ratio. Let this mixture stand for a few minutes.

    • Add the freshly prepared sodium ascorbate solution (0.5 equivalents) to the degassed reaction mixture.

    • Immediately add the copper/ligand premix to the reaction vial.

  • Reaction and Monitoring:

    • Seal the reaction vial and stir at room temperature.

    • The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1-4 hours.

  • Work-up and Purification:

    • Upon completion, the reaction mixture can be diluted with water and extracted with an organic solvent such as ethyl acetate.

    • The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

    • The crude product can be purified by flash column chromatography on silica gel.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with a this compound Moiety

SPAAC offers a powerful, copper-free alternative for bioconjugation, which is crucial for applications in living systems where copper toxicity is a concern.[7] In this approach, the terminal alkyne, this compound, would be reacted with an azide-functionalized strained cyclooctyne, such as a dibenzocyclooctyne (DBCO) derivative.

Reaction Mechanism

The driving force for SPAAC is the release of ring strain (approximately 18 kcal/mol) in the cyclooctyne upon forming the more stable triazole ring.[8] The reaction proceeds through a concerted [3+2] cycloaddition mechanism without the need for a catalyst. Unlike CuAAC, SPAAC is not regioselective and typically yields a mixture of 1,4- and 1,5-disubstituted triazole regioisomers. For many applications, this lack of regioselectivity is not a significant drawback.[7]

SPAAC_Mechanism cluster_reactants Reactants cluster_transition_state Transition State cluster_product Product Alkyne Molecule with This compound TS Concerted [3+2] Cycloaddition Alkyne->TS Azide_DBCO Azide-functionalized DBCO Azide_DBCO->TS Triazole_mixture Mixture of Triazole Regioisomers TS->Triazole_mixture Ring Strain Release

Figure 2: Simplified mechanism of the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Influence of Electronic Effects in SPAAC

In contrast to CuAAC, the kinetics of SPAAC are significantly influenced by the electronic properties of both the azide and the cyclooctyne. Electron-withdrawing groups on the cyclooctyne generally increase the reaction rate by lowering the energy of the LUMO of the alkyne, leading to a more favorable interaction with the HOMO of the azide.[3] Conversely, electron-donating groups on the azide can also accelerate the reaction.[9] The electron-withdrawing nature of the this compound moiety might slightly decrease the rate of reaction with an electron-deficient cyclooctyne compared to an electron-rich alkyne.

Experimental Protocol: SPAAC of a this compound-labeled Peptide with Azide-PEG4-DBCO

This protocol describes a general procedure for labeling a peptide functionalized with this compound using an azide-modified DBCO reagent.

Materials:

  • Peptide containing a this compound moiety

  • Azide-PEG4-DBCO

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4

  • Purification System: Size-exclusion chromatography (SEC) or dialysis cassettes

Procedure:

  • Reagent Preparation:

    • Prepare a solution of the this compound-labeled peptide at a concentration of 1-5 mg/mL in the reaction buffer.

    • Prepare a stock solution of Azide-PEG4-DBCO (e.g., 10 mM in DMSO).

  • SPAAC Reaction:

    • Add a 2-5 fold molar excess of the Azide-PEG4-DBCO stock solution to the peptide solution. The final concentration of DMSO should be kept below 10% to avoid denaturation of the peptide.

    • Gently mix the reaction and incubate at room temperature for 2-12 hours, or at 4°C overnight. The optimal reaction time may need to be determined empirically by LC-MS analysis.

  • Purification:

    • Remove the excess, unreacted Azide-PEG4-DBCO by size-exclusion chromatography or dialysis against the reaction buffer.

Comparative Analysis: CuAAC vs. SPAAC for this compound

The choice between CuAAC and SPAAC for the functionalization of this compound depends critically on the specific application and experimental constraints.

FeatureCopper-Catalyzed (CuAAC)Strain-Promoted (SPAAC)
Catalyst Requires a Copper(I) catalyst.None required.
Biocompatibility Limited for in vivo applications due to copper cytotoxicity. Ligands can mitigate but not eliminate this issue.Excellent biocompatibility, ideal for live-cell and in vivo studies.[7]
Reaction Rate Generally faster, with second-order rate constants typically in the range of 1-100 M⁻¹s⁻¹. The pyridine moiety in the substrate is expected to accelerate the reaction.[6]Generally slower, with a wider range of reaction rates (10⁻³-1 M⁻¹s⁻¹) highly dependent on the cyclooctyne's structure.[3]
Regioselectivity Highly regioselective, exclusively forming the 1,4-disubstituted triazole isomer.[2]Not regioselective, yielding a mixture of 1,4- and 1,5-disubstituted triazole isomers.[7]
Reactants Terminal alkynes (e.g., this compound) and azides.A terminal alkyne-containing molecule and an azide-functionalized strained cyclooctyne (e.g., DBCO-N₃).
Reagent Accessibility Simple alkynes and copper catalysts are generally inexpensive and readily available.The synthesis of strained cyclooctynes can be complex and more expensive.[10]
Side Reactions Potential for oxidative homocoupling of alkynes and copper-mediated damage to sensitive biomolecules.Generally very clean with minimal side reactions.

Experimental Workflow Comparison

Workflow_Comparison cluster_CuAAC CuAAC Workflow cluster_SPAAC SPAAC Workflow CuAAC_Start Mix this compound and Azide in Solvent CuAAC_Degas Degas with N2/Ar CuAAC_Start->CuAAC_Degas CuAAC_Catalyst Add Cu(II)/Ligand Premix and Sodium Ascorbate CuAAC_Degas->CuAAC_Catalyst CuAAC_React React at RT (1-4h) CuAAC_Catalyst->CuAAC_React CuAAC_Workup Aqueous Workup & Extraction CuAAC_React->CuAAC_Workup CuAAC_Purify Column Chromatography CuAAC_Workup->CuAAC_Purify CuAAC_Product Pure 1,4-Triazole CuAAC_Purify->CuAAC_Product SPAAC_Start Mix this compound-Molecule and Azide-DBCO in Buffer SPAAC_React Incubate at RT (2-12h) SPAAC_Start->SPAAC_React SPAAC_Purify Size-Exclusion Chromatography or Dialysis SPAAC_React->SPAAC_Purify SPAAC_Product Purified Triazole Conjugate (Mixture of Isomers) SPAAC_Purify->SPAAC_Product

Figure 3: Comparison of typical experimental workflows for CuAAC and SPAAC.

Conclusion and Recommendations

Both CuAAC and SPAAC are powerful and versatile methods for the chemical modification of molecules containing the this compound moiety. The optimal choice is dictated by the specific requirements of the research.

CuAAC is the preferred method when:

  • High reaction speed and regioselectivity are critical. The exclusive formation of the 1,4-triazole isomer simplifies product characterization.

  • The experimental system is not sensitive to the presence of copper. This is often the case for in vitro applications, materials science, and the synthesis of small molecule libraries.

  • Cost and the ready availability of reagents are significant factors. Terminal alkynes and copper catalysts are generally more accessible and affordable than strained cyclooctynes.

SPAAC is the superior choice for:

  • In vivo or live-cell applications. The absence of a cytotoxic copper catalyst makes SPAAC the gold standard for bioconjugation in biological systems.[7]

  • Experiments involving sensitive biomolecules. SPAAC avoids potential copper-mediated damage to proteins, nucleic acids, and other delicate structures.

  • Simplified reaction setup and purification. The catalyst-free nature of SPAAC can streamline the experimental workflow, particularly for the purification of biomolecular conjugates.

For drug development professionals, a thorough understanding of the trade-offs between these two powerful ligation techniques is essential for the rational design and synthesis of novel therapeutics and diagnostic agents. The choice of click chemistry modality will ultimately depend on a careful consideration of the desired product, the biological context, and the available resources.

References

  • Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC)
  • Strain-Promoted 1,3-Dipolar Cycloaddition of Cycloalkynes and Organic Azides. NIH.
  • Traceless Click-Assisted Native Chemical Ligation Enabled by Protecting Dibenzocyclooctyne from Acid-Medi
  • Surface Functionalization Using Catalyst-Free Azide-Alkyne Cycloaddition.
  • Surface Functionalization Using Catalyst-Free Azide−Alkyne Cycloaddition.
  • Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. NIH.
  • Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights.
  • Concerted Cycloaddition Mechanism in the CuAAC Reaction Catalyzed by 1,8-Naphthyridine Dicopper Complexes.
  • Dibenzocyclooctyne (DBCO)
  • What Is DBCO Click Chemistry?
  • Fluorinated Azides: Click Chemistry Meets Fluorine. Sigma-Aldrich.
  • Experimental and theoretical elucidation of SPAAC kinetics for strained alkyne-containing cycloparaphenylenes. RSC Publishing.
  • Understanding the mechanism and regioselectivity of the copper(i)
  • Fluorinated azides click to make triazoles. C&EN.
  • Click Chemistry Azide-Alkyne Cycloaddition. Organic Chemistry Portal.
  • The Effects of Buffer, pH, and Temperature Upon SPAAC Reaction Rates.
  • Recent Trends in Bioorthogonal Click-Radiolabeling Reactions Using Fluorine-18. MDPI.
  • The effects of buffer, pH, and temperature upon SPAAC reaction r
  • Fluorinated Azides: Click Chemistry Meets Fluorine. Merck Millipore.
  • A kinetics study of copper-catalysed click reactions in ionic liquids. RSC Publishing.
  • Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjug
  • Review Article Click chemistry: A fascinating, Nobel-winning method for the improvement of biological activity. Applied Chemical Engineering.

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-Ethynyl-5-fluoropyridine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers at the forefront of pharmaceutical innovation and drug development, the meticulous management of chemical reagents is a cornerstone of both laboratory safety and scientific integrity. This guide provides an in-depth, procedural framework for the proper disposal of 2-Ethynyl-5-fluoropyridine, a halogenated pyridine derivative increasingly utilized in complex organic synthesis. Our aim is to equip you with the necessary knowledge to not only comply with safety regulations but also to understand the chemical principles that inform these critical procedures.

Understanding the Hazard Profile of this compound

Before any disposal protocol can be established, a thorough understanding of the compound's intrinsic hazards is paramount. This compound is a reactive molecule, and its safe handling is predicated on a clear awareness of its potential risks.

The primary hazards, as outlined in its Safety Data Sheet (SDS), are summarized below[1]:

Hazard ClassificationGHS CategoryDescription
Acute Toxicity, OralCategory 4Harmful if swallowed.[1]
Skin IrritationCategory 2Causes skin irritation.[1]
Serious Eye IrritationCategory 2ACauses serious eye irritation.[1]
Specific Target Organ ToxicityCategory 3May cause respiratory irritation.[1]
Flammable Liquid and VaporCategory 3A related isomer, 5-ethynyl-2-fluoropyridine, is classified as a flammable liquid.[2]

This table provides a summary of the GHS hazard classifications for this compound and a closely related isomer.

The presence of the fluorine atom and the ethynyl group on the pyridine ring contributes to its reactivity and toxicological profile. The pyridine moiety itself is a known hazardous substance.[3] Therefore, all waste streams containing this compound must be treated as hazardous waste.

The Disposal Workflow: A Step-by-Step Protocol

The following protocol is designed to provide a clear, actionable workflow for the safe disposal of this compound waste. This process emphasizes segregation, proper containment, and clear communication with your institution's Environmental Health and Safety (EHS) department.

Personal Protective Equipment (PPE): Your First Line of Defense

Due to the irritant nature of this compound, appropriate PPE is mandatory. Before handling the compound or its waste, ensure you are wearing:

  • Chemical-resistant gloves: Nitrile or neoprene gloves are recommended. Always inspect gloves for any signs of degradation or perforation before use.

  • Safety goggles: To protect against splashes and eye contact.

  • Laboratory coat: To prevent skin contact.

  • Use a chemical fume hood: All handling and preparation of waste should be conducted in a well-ventilated chemical fume hood to minimize the risk of inhalation.[4]

Waste Segregation: The Cornerstone of Safe Disposal

Proper segregation of chemical waste is critical to prevent dangerous reactions and to ensure compliant disposal. For this compound, the following segregation practices are essential:

  • Halogenated Organic Waste: All waste containing this compound, whether in solid or liquid form, must be collected in a designated "Halogenated Organic Waste" container. This is because halogenated compounds often require specific disposal methods, such as high-temperature incineration, to prevent the formation of toxic byproducts.

  • Solid Waste: This includes contaminated consumables such as gloves, weighing paper, and pipette tips. These should be placed in a clearly labeled, sealed plastic bag and then deposited into the solid halogenated waste container.

  • Liquid Waste: Unused or residual solutions of this compound should be collected in a dedicated, leak-proof, and clearly labeled "Halogenated Organic Liquid Waste" container.

  • Sharps Waste: Any needles or other sharps contaminated with this compound must be disposed of in a designated sharps container that is also labeled as containing halogenated waste.

Container Management and Labeling: Clarity is Key

All waste containers must be:

  • Compatible: Use containers made of materials that are resistant to organic solvents and halogenated compounds, such as high-density polyethylene (HDPE).

  • Securely Sealed: Ensure containers are tightly closed to prevent leaks and the release of vapors.

  • Clearly Labeled: Every waste container must be labeled with:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The primary hazards (e.g., "Irritant," "Harmful if Swallowed," and "Flammable" for liquid waste).

    • The date of accumulation.

Storage and Final Disposal
  • Storage: Store waste containers in a designated, well-ventilated, and secure area, away from incompatible materials such as strong oxidizing agents.

  • Disposal: Arrange for the pickup and disposal of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal contractor. Never pour this compound waste down the drain or dispose of it in regular trash.

Disposal Decision Flowchart

To further clarify the disposal process, the following flowchart provides a visual guide for researchers.

DisposalWorkflow Disposal Workflow for this compound cluster_prep Preparation cluster_segregation Waste Segregation cluster_containment Containment & Labeling cluster_final Final Disposal Start Waste Generation (this compound) PPE Don Appropriate PPE (Gloves, Goggles, Lab Coat, Fume Hood) Start->PPE WasteForm Determine Waste Form PPE->WasteForm SolidWaste Solid Waste (e.g., contaminated gloves, paper) WasteForm->SolidWaste Solid LiquidWaste Liquid Waste (e.g., solutions, residues) WasteForm->LiquidWaste Liquid SharpsWaste Sharps Waste (e.g., contaminated needles) WasteForm->SharpsWaste Sharps SolidContainer Place in Labeled 'Solid Halogenated Waste' Container SolidWaste->SolidContainer LiquidContainer Collect in Labeled 'Liquid Halogenated Waste' Container LiquidWaste->LiquidContainer SharpsContainer Dispose in Labeled 'Sharps/Halogenated Waste' Container SharpsWaste->SharpsContainer Storage Store Securely in Designated Waste Area SolidContainer->Storage LiquidContainer->Storage SharpsContainer->Storage EHS_Pickup Arrange for EHS Pickup and Final Disposal Storage->EHS_Pickup

A flowchart illustrating the decision-making process for the proper disposal of this compound waste.

Emergency Procedures: Spill and Exposure Response

In the event of an accidental release or exposure, immediate and appropriate action is crucial.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. If skin irritation occurs, seek medical attention.[1]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if you feel unwell.[1]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1]

  • Spill: Evacuate the area. If the spill is small, and you are trained to do so, contain the spill with an inert absorbent material (e.g., vermiculite, sand). Place the absorbed material into a sealed, labeled container for hazardous waste disposal. For large spills, or if you are unsure, contact your institution's EHS department immediately.

Conclusion: A Commitment to Safety and Excellence

The proper disposal of this compound is not merely a regulatory requirement; it is a fundamental aspect of responsible scientific practice. By adhering to these guidelines, you contribute to a safer laboratory environment for yourself and your colleagues, protect the environment, and uphold the high standards of your research. Always consult your institution's specific waste disposal protocols and the most current Safety Data Sheet for the chemicals you are working with.

References

  • PubChem. 5-Ethynyl-2-fluoropyridine.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Ethynyl-5-fluoropyridine
Reactant of Route 2
2-Ethynyl-5-fluoropyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.